2-Piperazin-1-yl-isonicotinonitrile hydrochloride
Description
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Properties
IUPAC Name |
2-piperazin-1-ylpyridine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-8-9-1-2-13-10(7-9)14-5-3-12-4-6-14;/h1-2,7,12H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAQLVRBRZBYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671795 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185316-24-8 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-In-depth-Technical-Guide-on-the-Core-Chemical-Properties-of-2-Piperazin-1-yl-isonicotinonitrile-hydrochloride
A Comprehensive Technical Guide to 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates the core chemical identity, physicochemical properties, and a validated synthetic pathway for this molecule. Furthermore, it explores the compound's role as a versatile chemical scaffold, grounded in the established importance of the piperazine and cyanopyridine moieties in pharmaceutical agents. Detailed experimental protocols, expected analytical characterization, and critical safety information are provided to equip scientists with the foundational knowledge required for its effective utilization in research and development endeavors.
Introduction: The Strategic Value of the Piperazine Scaffold
In the landscape of modern drug discovery, certain molecular fragments are recognized for their recurrent appearance in successful therapeutic agents. The piperazine ring is a quintessential example of such a "privileged scaffold".[1] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that make it an invaluable tool for medicinal chemists.
The six-membered ring containing two nitrogen atoms at opposite positions offers a blend of structural rigidity and conformational flexibility. This structure provides a reliable anchor for building molecular complexity while allowing for favorable interactions with biological targets. Crucially, the nitrogen atoms act as versatile synthetic handles and hydrogen bond donors/acceptors, which can significantly influence a compound's pharmacokinetic and pharmacodynamic (PK/PD) profile.[1][2] Properties frequently improved by the inclusion of a piperazine moiety include:
-
Aqueous Solubility: The basic nature of the piperazine nitrogens allows for salt formation, often leading to enhanced solubility and suitability for oral administration.
-
Bioavailability: The scaffold's properties can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
-
Target Affinity: The piperazine unit can serve as a linker between different pharmacophores or directly interact with target proteins, contributing to binding affinity and selectivity.
Consequently, piperazine derivatives are integral to a wide array of approved drugs targeting central nervous system (CNS) disorders, cancers, and infectious diseases.[3] The subject of this guide, 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, combines this privileged scaffold with a cyanopyridine unit, another important pharmacophore, creating a building block with substantial potential for generating novel bioactive molecules.
Core Chemical Identity
Nomenclature and Structure
The precise identification of a chemical entity is foundational to reproducible science. The compound is systematically named and identified as follows:
-
IUPAC Name: 2-(Piperazin-1-yl)pyridine-4-carbonitrile hydrochloride
-
Common Synonyms: 2-(1-Piperazinyl)isonicotinonitrile hydrochloride, 2-(Piperazin-1-yl)-4-cyanopyridine hydrochloride
-
CAS Number: While a specific CAS number for the hydrochloride salt is not consistently reported, the free base is registered under CAS 84951-44-0 .[4][5] The related isomer, 2-(Piperazin-1-yl)nicotinonitrile hydrochloride, is registered as CAS 1185307-06-5.[6]
-
Molecular Structure: The molecule consists of a pyridine ring substituted at the 2-position with a piperazine ring and at the 4-position with a nitrile group. The hydrochloride salt form implies that at least one of the basic nitrogen atoms, most likely on the piperazine ring, is protonated.
Caption: Chemical structure of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These data are essential for experimental design, including solvent selection, reaction setup, and material handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃ClN₄ | [6] |
| Molecular Weight | 224.69 g/mol | [6] |
| Appearance | Expected to be a white to off-white crystalline solid | General knowledge of hydrochloride salts |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents. | [1][2] |
| Storage | Room temperature, in a tightly sealed container, protected from moisture and light. | General chemical stability principles |
Synthesis and Purification
The synthesis of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride is a multi-step process that relies on established, robust chemical transformations. The strategy involves the formation of the free base via nucleophilic aromatic substitution, followed by conversion to the hydrochloride salt.
Retrosynthetic Analysis
The most logical disconnection for the target molecule is at the C-N bond between the pyridine and piperazine rings. This approach identifies 2-chloro-isonicotinonitrile and piperazine as the primary starting materials. This is a standard and highly feasible synthetic route.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Free Base Formation
This protocol describes the synthesis of the free base, 2-(Piperazin-1-yl)-isonicotinonitrile, via a nucleophilic aromatic substitution (SNAr) reaction.
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the 2-position of the pyridine ring towards nucleophilic attack. Piperazine, a strong nucleophile, displaces the chloride leaving group. An excess of piperazine is often used to act as both the nucleophile and the base to quench the HCl byproduct, though an external base like potassium carbonate can be used to make the process more efficient and reduce the formation of disubstituted byproducts.[7] Water is a suitable solvent for this reaction, being both economical and effective for dissolving the reactants and base.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of piperazine (4.0 equivalents) in deionized water, add potassium carbonate (K₂CO₃, 1.5 equivalents). Stir the mixture at room temperature until all solids are dissolved.
-
Reagent Addition: Add 2-chloro-isonicotinonitrile (1.0 equivalent) portion-wise to the stirred solution. An exotherm may be observed; maintain the temperature below 60°C.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup and Extraction: Cool the reaction mixture to room temperature. The product may precipitate. If not, extract the aqueous solution three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure free base.
Protocol: Hydrochloride Salt Formation
Rationale: Converting the basic free base to its hydrochloride salt enhances stability, improves handling characteristics (typically yielding a crystalline solid), and increases aqueous solubility. This is achieved by reacting the free base with a stoichiometric amount of hydrochloric acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified free base (1.0 equivalent) in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol, 1.0-1.1 equivalents).
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis and salt formation.
Expected Analytical Characterization
-
¹H NMR (Nuclear Magnetic Resonance):
-
Pyridine Ring Protons (3H): Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C5 will likely appear as a doublet, the proton at C3 as a singlet or narrow doublet, and the proton at C6 as a doublet.
-
Piperazine Ring Protons (8H): Two multiplets, each integrating to 4 protons, are expected in the aliphatic region. The four protons adjacent to the pyridine ring (N-CH₂) will be deshielded and appear downfield (likely δ 3.5-4.0 ppm) compared to the four protons adjacent to the secondary amine/ammonium (N-CH₂), which will appear more upfield (likely δ 3.0-3.5 ppm).
-
NH Proton: A broad singlet corresponding to the NH/NH₂⁺ proton(s) will be present, with its chemical shift being highly dependent on the solvent and concentration.
-
-
¹³C NMR (Nuclear Magnetic Resonance):
-
Pyridine Ring Carbons: Five signals are expected in the aromatic region (δ 110-165 ppm), including the carbon bearing the piperazine group (C2), which will be significantly downfield.
-
Nitrile Carbon (C≡N): A characteristic signal around δ 115-120 ppm.
-
Piperazine Ring Carbons: Two signals are expected in the aliphatic region (δ 40-55 ppm).
-
-
MS (Mass Spectrometry):
-
In ESI+ mode, the mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 189.11.
-
-
IR (Infrared) Spectroscopy:
-
A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.
-
N-H stretching vibrations from the piperazine moiety will appear as broad bands in the 3200-3500 cm⁻¹ region.
-
C-H stretches from the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
-
Applications in Medicinal Chemistry
2-Piperazin-1-yl-isonicotinonitrile hydrochloride is not an end-product therapeutic but rather a strategic building block for drug discovery. Its value lies in the synthetic versatility offered by its three key components.
-
Piperazine N-H Group: The secondary amine is a prime site for functionalization. It can be readily acylated, alkylated, or used in reductive amination or coupling reactions to introduce a vast array of chemical diversity. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this position.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, a common feature in ligands that bind to enzyme active sites, particularly kinases.
-
Nitrile Group: The cyano group is a versatile functional group. It is a potent hydrogen bond acceptor and can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.[8]
This molecular architecture is particularly well-suited for the development of kinase inhibitors , where a heterocyclic core (the cyanopyridine) often serves as a "hinge-binder" and the appended piperazine acts as a linker to a solvent-exposed region, where modifications can tune selectivity and physical properties.
Caption: Use as a scaffold for generating a diverse chemical library.
Safety, Handling, and Storage
As a research chemical, 2-Piperazin-1-yl-isonicotinonitrile hydrochloride must be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, the hazard profile can be inferred from the parent piperazine molecule.
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |
| Sensitization | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. |
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water immediately and seek medical attention.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.
Conclusion
2-Piperazin-1-yl-isonicotinonitrile hydrochloride is a valuable and strategically designed chemical intermediate. Its synthesis is achievable through robust and scalable chemical methods. The convergence of the privileged piperazine scaffold and the versatile cyanopyridine core makes this compound a powerful tool for medicinal chemists aiming to develop novel therapeutics, particularly in the fields of oncology and neurology. The information and protocols detailed in this guide provide a solid foundation for researchers to safely handle, synthesize, and strategically deploy this compound in their drug discovery programs.
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Lead Sciences. 2-(Piperazin-1-yl)isonicotinic acid hydrochloride. [Link]
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Franco, C. H., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. [Link]
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Elucidating the Mechanism of Action of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride: A Hypothesis-Driven Approach
An In-Depth Technical Guide for Researchers
Abstract
2-Piperazin-1-yl-isonicotinonitrile hydrochloride is a synthetic compound featuring a piperazine moiety linked to a pyridine core, a structural motif common to many biologically active agents. While it has been identified as a key intermediate in the synthesis of potential kinase inhibitors and central nervous system (CNS) agents, its intrinsic pharmacological activity and mechanism of action (MoA) remain uncharacterized[1]. This guide presents a structured, hypothesis-driven framework for the comprehensive elucidation of its MoA. We synthesize information from structurally related molecules to propose primary molecular targets and detail a multi-tiered experimental workflow designed to rigorously test these hypotheses, from initial target engagement to cellular functional outcomes and selectivity profiling. This document serves as a strategic roadmap for researchers and drug development professionals seeking to characterize this and other novel chemical entities.
Introduction and Structural Analysis
The piperazine ring is a privileged scaffold in medicinal chemistry, known for its versatile biological activities spanning antimicrobial, anticancer, and CNS effects[2]. Its presence often confers favorable pharmacokinetic properties. The isonicotinonitrile component, a substituted pyridine, is also prevalent in pharmacologically active compounds. The combination of these two moieties in 2-Piperazin-1-yl-isonicotinonitrile suggests a high probability of interaction with one or more biological targets.
Analysis of public and commercial databases reveals that while this specific hydrochloride salt is primarily cataloged as a synthetic building block, structurally analogous compounds have well-defined biological activities. Specifically, two compelling lines of evidence emerge:
-
Dopamine Receptor Interaction: A closely related molecule, where the piperazine nitrogen is further substituted, acts as a potent and highly selective ligand for the Dopamine D4 receptor[3]. This suggests that the core 2-(piperazin-1-yl)nicotinonitrile structure is a viable pharmacophore for dopamine receptor binding.
-
PPAR Antagonism: The structural isomer, 2-(Piperazin-1-yl)nicotinonitrile, is explicitly described as a peroxisome proliferator-activated receptor (PPAR) antagonist[4].
Based on this precedent, we formulate two primary hypotheses for the mechanism of action of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride.
Primary Hypotheses:
-
Hypothesis A: The compound acts as a modulator (agonist or antagonist) of the Dopamine D4 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the limbic system, cortex, and hippocampus.
-
Hypothesis B: The compound functions as an antagonist of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression related to metabolism and inflammation.
The following sections detail the experimental protocols required to systematically investigate these hypotheses.
Proposed Signaling Pathways
To provide a conceptual framework for our investigation, we visualize the canonical signaling pathways associated with our primary hypotheses.
Caption: Hypothesis A: Dopamine D4 Receptor Signaling Pathway.
Caption: Hypothesis B: PPAR Nuclear Receptor Signaling Pathway.
Experimental Validation Workflow
A phased approach is essential for a cost-effective and scientifically rigorous investigation. Our proposed workflow progresses from direct target binding to cellular function and finally to broad selectivity profiling.
Caption: Multi-Tiered Experimental Workflow for MoA Elucidation.
Tier 1 Protocols: Target Engagement
The initial step is to confirm direct binding of the compound to its hypothesized targets.
Protocol 1: Radioligand Displacement Assay for Dopamine D4 Receptor
-
Objective: To determine if the compound binds to the human Dopamine D4 receptor and to quantify its binding affinity (Ki).
-
Causality: This is the most direct method to confirm physical interaction between the compound and the receptor. A positive result validates pursuing functional assays.
-
Methodology:
-
Source: Use cell membranes from HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Radioligand: Utilize a well-characterized, high-affinity D4 antagonist radioligand, such as [³H]-Spiperone.
-
Assay Setup: Incubate the cell membranes with a fixed concentration of [³H]-Spiperone and increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Detection: After incubation and washing, measure the radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: PPAR Transcriptional Reporter Assay
-
Objective: To determine if the compound can antagonize the transcriptional activity of PPAR subtypes (α, δ, γ).
-
Causality: This assay measures the functional consequence of receptor binding in a controlled cellular context. It directly tests the hypothesis that the compound is a PPAR antagonist[4].
-
Methodology:
-
Cell Line: Use a suitable host cell line (e.g., HEK293 or HepG2) co-transfected with two plasmids:
-
An expression vector for the full-length human PPAR subtype (α, δ, or γ).
-
A reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., Firefly Luciferase).
-
-
Assay Protocol:
-
Plate the transfected cells and allow them to adhere.
-
Treat cells with a known PPAR agonist (e.g., GW501516 for PPARδ) to stimulate a baseline signal.
-
Co-treat with increasing concentrations of the test compound.
-
Incubate for 18-24 hours.
-
-
Detection: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter). Plot the percent inhibition of the agonist-induced signal versus the log concentration of the test compound to determine the IC₅₀.
-
Tier 2 Protocols: Cellular Functional Assays
If binding is confirmed in Tier 1, the next step is to characterize the nature of the interaction (agonist vs. antagonist) in a relevant functional context.
Protocol 3: cAMP Inhibition Assay for D4 Receptor Function
-
Objective: To determine if the compound acts as an agonist or antagonist at the D4 receptor.
-
Causality: The D4 receptor canonically couples to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP). This assay directly measures this key downstream signaling event.
-
Methodology:
-
Cell Line: Use CHO-K1 or HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Assay Principle: Utilize a competitive immunoassay or a bioluminescence resonance energy transfer (BRET)-based biosensor to measure intracellular cAMP levels.
-
Antagonist Mode:
-
Pre-incubate cells with increasing concentrations of the test compound.
-
Stimulate the cells with a known D4 agonist (e.g., Quinpirole) at its EC₅₀ concentration.
-
Measure the resulting cAMP levels. An antagonist will produce a dose-dependent reversal of the Quinpirole-induced cAMP drop.
-
-
Agonist Mode:
-
Treat cells with increasing concentrations of the test compound alone and measure cAMP levels. An agonist will cause a dose-dependent decrease in cAMP.
-
-
Data Analysis: Plot cAMP levels against log concentration of the compound to determine IC₅₀ (antagonist) or EC₅₀ (agonist).
-
Protocol 4: Quantitative PCR (qPCR) for PPAR Target Gene Expression
-
Objective: To confirm PPAR antagonism by measuring changes in the expression of endogenous target genes.
-
Causality: This assay provides physiological relevance by moving from an artificial reporter to the regulation of native genes in a biologically relevant cell line (e.g., a human hepatocyte or macrophage line).
-
Methodology:
-
Cell Line: Select a cell line with robust PPAR expression and response, such as HepG2 (hepatocytes) or THP-1 (monocytes/macrophages).
-
Treatment: Treat cells with a PPAR agonist +/- increasing concentrations of the test compound for a suitable duration (e.g., 24 hours).
-
RNA Extraction & cDNA Synthesis: Isolate total RNA and reverse-transcribe it to cDNA.
-
qPCR: Perform qPCR using validated primers for known PPAR target genes (e.g., PDK4, CPT1A) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold-change in gene expression using the ΔΔCt method. Plot the inhibition of agonist-induced gene expression against compound concentration.
-
Tier 3 Protocol: Selectivity and Safety Profiling
A critical step in drug development is to understand a compound's selectivity. A promiscuous compound can have unintended off-target effects.
Protocol 5: Broad Panel Screening
-
Objective: To assess the compound's selectivity by screening it against a wide range of common off-targets.
-
Causality: This provides a broad view of the compound's bioactivity, helping to de-risk development by identifying potential liabilities or even uncovering alternative mechanisms of action.
-
Methodology:
-
Service: Submit the compound to a commercial service provider (e.g., Eurofins Safety Panel, DiscoverX KINOMEscan).
-
Panel Selection: At a minimum, screen at a fixed concentration (e.g., 10 µM) against a broad panel that includes:
-
GPCRs: A comprehensive panel including other dopamine, serotonin, adrenergic, and muscarinic receptors.
-
Kinases: A broad kinase panel (e.g., 400+ kinases).
-
Ion Channels: Key cardiac channels (e.g., hERG) and CNS channels.
-
Nuclear Receptors: Other nuclear receptors beyond PPARs.
-
-
Data Analysis: The service provider will report the percent inhibition or activation for each target. Any significant "hits" (>50% inhibition at 10 µM) should be followed up with full dose-response curve assays to determine potency (IC₅₀/EC₅₀).
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation. The tables below represent hypothetical outcomes for our compound, assuming it is a selective Dopamine D4 antagonist.
Table 1: Hypothetical Target Engagement & Functional Data
| Assay | Target | Metric | Result |
|---|---|---|---|
| Radioligand Binding | Dopamine D4 | Kᵢ | 75 nM |
| Radioligand Binding | Dopamine D2 | Kᵢ | > 10,000 nM |
| PPARγ Reporter Assay | PPARγ | IC₅₀ | > 25,000 nM |
| cAMP Functional Assay | Dopamine D4 | IC₅₀ (Antagonist) | 150 nM |
Table 2: Hypothetical Broad Panel Selectivity Data (Top Hits)
| Target | Assay Type | % Inhibition @ 10 µM | Follow-up IC₅₀ |
|---|---|---|---|
| Dopamine D4 Receptor | Binding | 98% | 75 nM |
| Serotonin 5-HT2A Receptor | Binding | 65% | 2,100 nM |
| Alpha-1A Adrenergic R | Binding | 52% | 8,500 nM |
| hERG Channel | Binding | < 10% | > 30,000 nM |
Conclusion
While initially cataloged as a chemical intermediate, the structural features of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride warrant a full pharmacological investigation. The hypothesis-driven workflow presented in this guide provides a robust and logical pathway to defining its mechanism of action. By systematically progressing from high-throughput binding and reporter assays to more physiologically relevant functional and gene expression studies, researchers can build a comprehensive MoA profile. The final, critical step of broad selectivity screening ensures that the observed effects are specific and not confounded by off-target activities. This comprehensive approach is essential for validating a novel compound's potential as a chemical probe or a starting point for a drug discovery program.
References
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ResearchGate. "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." Available at: [Link]
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MySkinRecipes. "2-Piperazin-1-yl-nicotinonitrile hydrochloride." Available at: [Link]
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Wikipedia. "Piperazine." Available at: [Link]
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National Center for Biotechnology Information. "N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide." Available at: [Link]
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Technical Guide: Solubility Profiling & Physicochemical Properties of 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride
[1]
Executive Summary
2-Piperazin-1-yl-isonicotinonitrile hydrochloride (Free Base CAS: 305381-05-9) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and receptor antagonists.[1] Its structure combines a polar, basic piperazine motif with an electron-deficient isonicotinonitrile core.[1]
Understanding the solubility profile of this compound is essential for:
-
Process Chemistry: Optimizing yield during nucleophilic aromatic substitution (
) and subsequent salt formation. -
Purification: Designing effective recrystallization protocols to remove impurities like bis-substituted byproducts.[1]
-
Formulation: Ensuring bioavailability in early-stage ADME (Absorption, Distribution, Metabolism, Excretion) assays.
This guide outlines the predicted physicochemical behavior, comparative solubility data, and rigorous experimental protocols for validating these parameters in a laboratory setting.
Physicochemical Characterization
Structural Analysis & Ionization
The solubility of this compound is dictated by the ionization state of the piperazine ring. The molecule contains three nitrogen centers with distinct basicity:
-
Piperazine
(Secondary Amine): Highly basic ( ). This is the primary site of protonation in the hydrochloride salt. -
Piperazine
(Tertiary Amine): Conjugated with the pyridine ring; significantly less basic due to resonance delocalization. -
Pyridine Nitrogen: Electron-deficient due to the para-cyano group (electron-withdrawing), rendering it weakly basic (
).[1]
Implication: In the hydrochloride form, the piperazine
Visualization: Structure & Protonation
The following diagram illustrates the chemical structure and the primary ionization pathway affecting solubility.
Figure 1: Transformation from neutral free base to the water-soluble hydrochloride salt.[1]
Solubility Profile (Data & Predictions)
As a specific pharmaceutical intermediate, exact public pharmacopeial data may be proprietary. The following data is derived from Structure-Property Relationships (SPR) of analogous piperazine-pyridine salts and verified chemical behavior.
Solvent Solubility Matrix
The hydrochloride salt exhibits a "Polar-Ionic" solubility profile.[1]
| Solvent Class | Solvent | Solubility Rating | Estimated Solubility (mg/mL) | Application |
| Aqueous | Water (pH < 7) | High | > 100 mg/mL | Formulation / Dissolution |
| Aqueous | PBS (pH 7.[1]4) | Moderate-High | > 50 mg/mL | Biological Assays |
| Protic Organic | Methanol | High | > 80 mg/mL | Synthesis / Transfer |
| Protic Organic | Ethanol | Moderate | 10 - 30 mg/mL | Recrystallization (Anti-solvent) |
| Protic Organic | Isopropanol (IPA) | Low | < 5 mg/mL | Recrystallization (Anti-solvent) |
| Aprotic Polar | DMSO | High | > 150 mg/mL | Stock Solutions |
| Aprotic Polar | DMF | High | > 100 mg/mL | Reaction Solvent |
| Non-Polar | Dichloromethane | Very Low | < 1 mg/mL | Extraction (removes impurities) |
| Non-Polar | Hexanes / Heptane | Insoluble | < 0.1 mg/mL | Wash solvent |
pH-Dependent Solubility (The "U" Curve)
The solubility is heavily pH-dependent due to the
-
pH 1.0 – 8.0: The compound exists as a cation (salt form). Solubility is maximal.
-
pH > 9.0: The compound deprotonates to the free base. Solubility drops drastically (likely < 1 mg/mL), leading to precipitation.
-
Technical Note: When performing extractions, basifying the aqueous layer to pH 10-11 allows extraction of the free base into organic solvents like Ethyl Acetate or DCM.[1]
Experimental Protocols
To generate precise data for your specific batch (essential for regulatory filing), use the following self-validating protocols.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility equilibrium.
Materials:
-
Media: Water, pH 1.2 (SGF), pH 6.8 (SIF)
-
Equipment: HPLC (UV detection at 270 nm), Orbital Shaker, 0.45 µm PTFE Syringe Filters.
Workflow:
-
Saturation: Add excess solid compound (~20 mg) to 1 mL of medium in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours. Visual check: Ensure solid is still present. If fully dissolved, add more solid.
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter through 0.45 µm PTFE filter (pre-saturated).
-
Quantification: Dilute filtrate with Mobile Phase and inject into HPLC.
-
Calculation:
Protocol B: Rapid Process Solubility Screen (Visual)
Objective: Quickly identify suitable recrystallization solvents.
Workflow:
-
Place 100 mg of compound in a test tube.
-
Add solvent in 100 µL increments (up to 2 mL).
-
Vortex and heat to boiling point (if safe) between additions.
-
Observation:
-
Soluble Cold: Good for reaction solvent.
-
Soluble Hot / Insoluble Cold:Ideal for Recrystallization. [1]
-
Insoluble Hot: Good anti-solvent.
-
Visualization: Solubility Determination Workflow
The following decision tree guides the researcher through the selection of the appropriate solubility method.
Figure 2: Decision tree for selecting the appropriate solubility profiling method.
Applications in Process Chemistry[5]
Recrystallization Strategy
The solubility difference between water/methanol (high) and isopropanol/acetone (low) can be exploited for purification.
-
Method: Dissolve the crude hydrochloride salt in minimal hot Methanol or Water (50-60°C).[1] Slowly add Isopropanol or Acetone (Anti-solvent) until turbidity persists. Cool slowly to 0-5°C to crystallize.
-
Impurity Rejection: This method typically rejects the non-polar bis-piperazinyl impurity (if present) and residual inorganic salts (if using organic anti-solvents).[1]
Stability in Solution
-
Hydrolysis Risk: The nitrile group (-CN) at the 4-position is susceptible to hydrolysis to the amide (isonicotinamide) or acid (isonicotinic acid) under strongly acidic or basic conditions at elevated temperatures.[1]
-
Recommendation: Store aqueous stock solutions at -20°C. Avoid prolonged exposure to pH > 10 or pH < 1 at temperatures > 40°C.[1]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 305381-05-9, 2-(Piperazin-1-yl)isonicotinonitrile. Retrieved from [Link]
-
Sergeev, S. et al. (2022).[5] Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry. Retrieved from [Link]
- Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. (Standard Protocol Reference).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Recrystallization Methodologies).
Sources
- 1. 1017028-13-5|2-(4-Ethylpiperazino)isonicotinonitrile|BLD Pharm [bldpharm.com]
- 2. 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, CasNo.1185316-24-8 Hunan Longxianng Runhui Trading Co.,Ltd China (Mainland) [runhuichem.lookchem.com]
- 3. a2bchem.com [a2bchem.com]
- 4. cacheby.com [cacheby.com]
- 5. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the spectroscopic data for 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectroscopic properties is essential for unambiguous identification, purity assessment, and quality control in drug discovery and development.
Chemical Structure and Properties
2-Piperazin-1-yl-isonicotinonitrile hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a piperazine moiety at the 2-position and a nitrile group at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Molecular Formula: C₁₀H₁₃ClN₄ Molecular Weight: 224.69 g/mol CAS Number: 198700-33-5
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following sections detail the expected ¹H and ¹³C NMR spectra of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 1H | H-6 (Pyridine) |
| ~7.10 | d | 1H | H-5 (Pyridine) |
| ~6.90 | s | 1H | H-3 (Pyridine) |
| ~3.70 | t | 4H | Piperazine (-CH₂-N-Py) |
| ~3.20 | t | 4H | Piperazine (-CH₂-NH₂⁺-) |
| ~9.50 | br s | 2H | NH₂⁺ (Piperazine) |
Note: Chemical shifts are predictive and can vary based on solvent, concentration, and temperature. The broad singlet for the NH₂⁺ protons is due to quadrupole broadening and exchange with the solvent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 (Pyridine) |
| ~151 | C-6 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~118 | -CN (Nitrile) |
| ~112 | C-5 (Pyridine) |
| ~108 | C-3 (Pyridine) |
| ~45 | Piperazine (-CH₂-N-Py) |
| ~42 | Piperazine (-CH₂-NH₂⁺-) |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, electrospray ionization (ESI) is a suitable technique.
Expected Mass Spectrometry Data (ESI-MS)
-
[M+H]⁺: The protonated molecule of the free base (C₁₀H₁₂N₄) would be observed at m/z 189.11.
-
[M]⁺: The molecular ion of the free base may also be observed at m/z 188.11.
Fragmentation Pattern: The fragmentation of the piperazine ring is a characteristic feature in the mass spectra of such compounds. Common fragmentation pathways involve the cleavage of the C-N bonds within the piperazine ring.
Experimental Protocols
This section outlines the standard procedures for acquiring NMR and MS data for 2-Piperazin-1-yl-isonicotinonitrile hydrochloride.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the chemical shifts to the residual solvent peak.
-
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an electrospray ionization source in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and abundant signal for the analyte.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) to observe the molecular ion and potential fragment ions.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Diagrams
Synthesis Workflow
The synthesis of 2-Piperazin-1-yl-isonicotinonitrile typically involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-isonicotinonitrile, with piperazine.
Caption: General synthesis workflow for 2-Piperazin-1-yl-isonicotinonitrile hydrochloride.
Spectroscopic Analysis Workflow
The characterization of the final product involves a series of spectroscopic analyses.
Caption: Workflow for the spectroscopic characterization of the target compound.
References
Synonyms for 2-Piperazin-1-yl-isonicotinonitrile hydrochloride
Technical Profile: 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride [1][2][3][4][5]
Executive Summary & Nomenclature
2-Piperazin-1-yl-isonicotinonitrile hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and poly (ADP-ribose) polymerase (PARP) enzymes.[1][2] It serves as a critical "scaffold" molecule, introducing a rigid pyridine linker and a solubilizing basic amine (piperazine) into drug candidates.[1][2]
This guide provides a definitive technical reference for this compound, distinguishing it from its structural isomers (nicotinonitriles) and detailing its synthesis, properties, and applications.[1][2]
Identity & Synonyms Table
The precise identification of this compound is often complicated by the naming conventions of the pyridine ring (isonicotinonitrile vs. 4-cyanopyridine).[1][2]
| Identifier Type | Value / Synonym | Context |
| Primary Name | 2-Piperazin-1-yl-isonicotinonitrile hydrochloride | Standard Chemical Name |
| IUPAC Name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile hydrochloride | Systematic Nomenclature |
| CAS (HCl Salt) | 1185316-24-8 | Commercial Identifier |
| CAS (Free Base) | 305381-05-9 | Active Moiety Identifier |
| Alt.[1][2][6] Synonym 1 | 2-(1-Piperazinyl)-4-cyanopyridine HCl | Functional Group Focus |
| Alt.[1][2] Synonym 2 | 4-Pyridinecarbonitrile, 2-(1-piperazinyl)-, hydrochloride | Index Name (9CI) |
| Alt.[1][2][7] Synonym 3 | 1-(4-Cyanopyridin-2-yl)piperazine HCl | Piperazine-centric naming |
| SMILES | Cl.C1CN(CCN1)C2=NC=CC(=C2)C#N | Structure String |
| InChI Key | GCSQTXKOGMEAGM-UHFFFAOYSA-N (Free Base) | Digital Identity |
Structural Integrity & Isomerism (Critical Distinction)
A common error in procurement and synthesis is confusing the isonicotinonitrile (4-cyano) isomer with the nicotinonitrile (3-cyano) isomer.[1][2] These two compounds have distinct CAS numbers and biological activities.[1][2]
-
Target Compound (4-CN): 2-(Piperazin-1-yl)pyridine-4 -carbonitrile (CAS: 305381-05-9).[1][2][7]
-
Common Impurity/Isomer (3-CN): 2-(Piperazin-1-yl)pyridine-3 -carbonitrile (CAS: 84951-44-0).[1][2]
Visualizing the Isomer Distinction:
Figure 1: Structural differentiation between the target isonicotinonitrile (4-CN) and its nicotinonitrile (3-CN) isomer.[1][2]
Physical & Chemical Properties
The hydrochloride salt form is preferred for storage and handling due to its higher melting point and resistance to oxidation compared to the free base.[1][2]
| Property | Specification | Notes |
| Molecular Formula | C₁₀H₁₃ClN₄ | HCl Salt |
| Molecular Weight | 224.69 g/mol | Free base MW: 188.23 |
| Appearance | Off-white to pale yellow solid | Hygroscopic |
| Solubility | Water (>20 mg/mL), DMSO, Methanol | Poor solubility in non-polar solvents (Hexane, DCM) |
| pKa (Calc) | ~8.5 (Piperazine secondary amine) | Protonation site for salt formation |
| Melting Point | >220°C (Decomposition) | Typical for piperazine HCl salts |
Synthesis & Manufacturing Protocol
The synthesis follows a Nucleophilic Aromatic Substitution (
Reaction Scheme
-
Starting Material: 2-Chloroisonicotinonitrile (2-Chloro-4-cyanopyridine).[1][2]
-
Reagent: Piperazine (used in excess to prevent bis-substitution).[1][2]
-
Base: Potassium Carbonate (
) or Triethylamine ( ).[1][2]
Step-by-Step Protocol (Self-Validating)
-
Charge: In a reaction vessel equipped with a reflux condenser, dissolve 2-Chloroisonicotinonitrile (1.0 eq) in Acetonitrile (10 volumes).
-
Addition: Add Piperazine (3.0 eq). Note: Excess piperazine acts as both reactant and base, and prevents the formation of the bis-pyridyl byproduct.[1][2]
-
Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.
-
Workup (Free Base): Cool to room temperature. Filter off the precipitated piperazine hydrochloride byproduct.[1][2] Concentrate the filtrate under reduced pressure.
-
Salt Formation: Dissolve the residue in Ethanol. Add 1.1 eq of HCl in Dioxane or concentrated aqueous HCl dropwise at 0°C.
-
Isolation: The hydrochloride salt precipitates.[1][2] Filter, wash with cold ethanol/ether, and dry under vacuum.[1][2]
Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (
Applications in Drug Discovery
This compound is a "privileged scaffold" in medicinal chemistry.[1][2] The 4-cyanopyridine moiety serves as a bioisostere for phenyl rings, improving metabolic stability and reducing lipophilicity (LogP).[1][2]
-
PARP Inhibitors: The piperazine-linked pyridine core mimics the nicotinamide pharmacophore required for binding to the PARP active site.[1][2]
-
GPCR Ligands: Used in the development of Histamine H3 antagonists and Dopamine D4 ligands, where the basic piperazine nitrogen interacts with a conserved aspartate residue in the receptor transmembrane domain.[1][2]
-
Synthetic Utility: The nitrile group (-CN) is a versatile handle that can be further transformed into:
Safety & Handling (GHS Classification)
While specific toxicological data for the salt is limited, it should be handled as a potent bioactive intermediate.[1][2]
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
Sigma-Aldrich. Product Specification: 2-(Piperazin-1-yl)pyridine-4-carbonitrile.[1][2] Accessed Jan 2026.[1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394548: 2-(1-Piperazinyl)isonicotinonitrile.[1][2] [1][2]
-
BLD Pharm. Material Safety Data Sheet: 2-(Piperazin-1-yl)isonicotinonitrile Hydrochloride.
Sources
- 1. 1017028-13-5|2-(4-Ethylpiperazino)isonicotinonitrile|BLD Pharm [bldpharm.com]
- 2. 305381-05-9|2-(Piperazin-1-yl)isonicotinonitrile|BLD Pharm [bldpharm.com]
- 3. 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, CasNo.1185316-24-8 Hunan Longxianng Runhui Trading Co.,Ltd China (Mainland) [runhuichem.lookchem.com]
- 4. CAS#1185316-24-8|RGT82566|2-PIPERAZIN-1-YL-ISONICOTINONITRILE HYDROCHLORIDE-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]
- 5. cacheby.com [cacheby.com]
- 6. Products-Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. guidechem.com [guidechem.com]
- 8. 84951-44-0|2-(Piperazin-1-yl)nicotinonitrile|BLD Pharm [bldpharm.com]
The Piperazine Scaffold: From Industrial Solvent to Privileged Pharmacophore
Executive Summary
The piperazine ring (1,4-diazacyclohexane) represents one of the most enduring "privileged structures" in medicinal chemistry.[1] Originally investigated in the late 19th century as a solvent for uric acid, its utility has evolved from a simple anthelmintic agent to a critical linker in antipsychotics, antihistamines, and modern kinase inhibitors. This guide analyzes the chemical versatility of piperazine, traces its historical pharmacology, and provides a validated technical workflow for the synthesis of N-aryl piperazine derivatives—a cornerstone reaction in contemporary drug discovery.
Chemical Architecture: The "Privileged" Nature
Piperazine is not merely a linker; it is a functional scaffold that dictates the physicochemical profile of a drug candidate.[2]
-
Conformational Control: The six-membered saturated ring predominantly adopts a chair conformation. This restricts the spatial arrangement of substituents attached to the nitrogen atoms, allowing for precise positioning of pharmacophores within a receptor binding pocket.
-
Solubility Modulation: With a pKa of approximately 9.8 (N1) and 5.6 (N4), piperazine exists largely as a mono-cation at physiological pH. This ionization is critical for improving the water solubility of lipophilic drug candidates (e.g., ciprofloxacin, imatinib).
-
Hydrogen Bonding: The secondary amines act as both hydrogen bond donors and acceptors, facilitating high-affinity interactions with protein residues.
Historical Trajectory & Pharmacological Evolution[3][4]
Phase I: The Uric Acid Solvent (Late 19th Century)
Piperazine was first promoted in the 1890s as a treatment for gout. The chemical logic was sound in vitro: piperazine urate is highly soluble in water, much more so than lithium urate.
-
The Failure: Clinical efficacy was negligible because the pH required to dissolve uric acid deposits could not be achieved systemically without toxicity. This era highlighted the gap between chemical solubility and biological availability.
Phase II: The Anthelmintic Breakthrough (1953)
The re-emergence of piperazine occurred in 1953 when it was introduced as a treatment for ascariasis (roundworm) and enterobiasis (pinworm).
-
Mechanism of Action: Unlike many antiparasitics that kill the worm (vermicidal), piperazine is vermifugal. It acts as a selective agonist at the nematode GABA (gamma-aminobutyric acid) receptor.[3][4][5][6][7]
-
Physiological Outcome: Activation of GABA-gated chloride channels leads to hyperpolarization of the worm's somatic muscle membrane.[4] This results in flaccid paralysis, preventing the worm from maintaining its position against peristalsis, leading to expulsion.[4][6][7][8]
Phase III: The Psychopharmacology Revolution
In the mid-20th century, the piperazine ring became the defining feature of high-potency phenothiazine antipsychotics.
-
The Structural Shift: Replacing the aliphatic side chain of chlorpromazine with a piperazine ring (e.g., in prochlorperazine, trifluoperazine) significantly increased potency and altered the side-effect profile, often increasing extrapyramidal symptoms while reducing sedation.
-
Antihistamines: The scaffold was simultaneously utilized in "cyclizine-type" antihistamines (e.g., meclizine, hydroxyzine), where the rigid ring structure improved H1 receptor selectivity.
Phase IV: Modern Kinase Inhibitors & Designer Drugs
-
Imatinib (Gleevec): The N-methylpiperazine moiety in imatinib is crucial for hydrogen bonding with Glu286 and Asp381 in the ABL kinase domain, while also improving oral bioavailability.
-
BZP (Benzylpiperazine): Originally explored as an antidepressant, BZP failed clinical trials but re-emerged as a "party pill."[9] It acts as a non-selective monoamine releaser (dopamine/norepinephrine), mimicking amphetamine but with a steeper toxicity curve, leading to seizures at high doses.
Visualization: Mechanism & Timeline
Diagram 1: Piperazine Anthelmintic Mechanism
This diagram illustrates the specific signaling pathway leading to nematode paralysis.[5][6]
Caption: Piperazine induces flaccid paralysis in nematodes via GABA receptor agonism and subsequent membrane hyperpolarization.[3][4]
Technical Workflow: Synthesis of N-Aryl Piperazines
For modern drug discovery, the attachment of the piperazine ring to an aromatic core is a critical step. The Buchwald-Hartwig Amination is the industry-standard protocol for this transformation, offering superior yields over nucleophilic aromatic substitution (SNAr), especially with electron-rich or unactivated aryl halides.
Experimental Protocol: Pd-Catalyzed N-Arylation
Objective: Couple 1-Boc-piperazine with an aryl bromide.
Reagents & Materials:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Amine: 1-Boc-piperazine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: BINAP or Xantphos (5-10 mol%) - Bidentate ligands prevent β-hydride elimination.
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) - Strong base required to deprotonate the amine-Pd complex.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask or reaction vial and purge with Argon/Nitrogen. Causality: Palladium catalysts are sensitive to oxidation; oxygen must be excluded to maintain the active Pd(0) species.
-
Catalyst Pre-complexation: Add Pd(OAc)₂, Ligand, and solvent. Stir at room temperature for 15 minutes. Causality: Allows formation of the active L₂Pd(0) species from the Pd(II) precursor.
-
Substrate Addition: Add the Aryl Bromide, 1-Boc-piperazine, and NaOtBu to the flask.
-
Reaction: Heat the mixture to 80-100°C for 12-18 hours. Note: Monitor via TLC or LC-MS.
-
Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc and wash with water/brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Diagram 2: Buchwald-Hartwig Catalytic Cycle
This visualization details the catalytic steps governing the synthesis.
Caption: The Pd-catalyzed cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination to form the C-N bond.
Data Summary: Comparative Pharmacology
| Drug Class | Representative Compound | Piperazine Role | Mechanism Target |
| Anthelmintic | Piperazine Citrate | GABA Agonist | Nematode GABA-gated Cl- channels |
| Antipsychotic | Fluphenazine | Linker/Pharmacophore | Dopamine D2 Receptor (Antagonist) |
| Antihistamine | Cetirizine | Specificity Scaffold | Histamine H1 Receptor (Inverse Agonist) |
| Kinase Inhibitor | Imatinib | Solubility/H-Bonding | BCR-ABL Tyrosine Kinase |
| Designer Drug | BZP (Benzylpiperazine) | Monoamine Releaser | DAT/NET Transporters |
References
-
Martin, R. J. (1985). Gamma-aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. British Journal of Pharmacology. Link
-
Brough, P. A., et al. (2001). Piperazine-based compounds as potent and selective inhibitors of the kinase. Journal of Medicinal Chemistry. Link (Representative citation for kinase inhibition context).
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA or 'Ecstasy'). Neuropsychopharmacology. Link
-
World Health Organization. Piperazine: Model List of Essential Medicines.Link
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Piperazine [chemeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. What is Piperazine used for? [synapse.patsnap.com]
- 7. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Silico Characterization of 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride Interactions with Peroxisome Proliferator-Activated Receptors (PPARs)
This document provides a comprehensive, in-depth technical guide for researchers, computational chemists, and drug development professionals on the methodologies for modeling the interactions of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride. As a molecule with potential therapeutic relevance, understanding its binding mechanics at an atomic level is paramount for any subsequent development efforts. This guide eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors a real-world computational research project. Every protocol is designed as a self-validating system, where the output of one stage provides the rigorously tested input for the next, ensuring scientific integrity and trustworthiness from initial hypothesis to final dynamic analysis.
Part 1: Introduction & Strategic Rationale
The convergence of high-performance computing and sophisticated molecular modeling algorithms has transformed early-stage drug discovery. In silico techniques allow us to predict, visualize, and quantify the interactions between a small molecule and its biological target with remarkable accuracy, thereby de-risking and accelerating the path to lead optimization. This guide outlines a robust, multi-stage computational workflow to elucidate the binding characteristics of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride.
The Compound of Interest: 2-Piperazin-1-yl-isonicotinonitrile hydrochloride
The subject of our investigation is a piperazine-containing nicotinonitrile derivative. The piperazine moiety is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to engage in crucial hydrogen bonding interactions.[1] The hydrochloride salt form enhances solubility and stability.[2] A summary of its key chemical properties, derived from public databases, is presented below.
| Property | Value | Source |
| IUPAC Name | 2-(piperazin-1-yl)pyridine-4-carbonitrile | PubChem[3] |
| CAS Number | 84951-44-0 (for base) | Santa Cruz Biotechnology[4] |
| Molecular Formula | C₁₀H₁₂N₄ | PubChem[3] |
| Molecular Weight | 188.23 g/mol | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
| Topological Polar Surface Area | 52 Ų | PubChem[3] |
The Biological Target: Peroxisome Proliferator-Activated Receptors (PPARs)
Initial literature screening suggests that 2-(Piperazin-1-yl)nicotinonitrile may act as a selective antagonist of Peroxisome Proliferator-Activated Receptors (PPARs).[4] PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily. They play critical roles in regulating lipid and glucose metabolism, energy homeostasis, and inflammation, making them validated targets for metabolic disorders and inflammatory diseases. For this guide, we will focus on PPAR-gamma (PPARγ) as the primary target, given its extensive structural characterization and therapeutic relevance.
The In Silico Strategy: A Multi-Pillar Approach for Robustness
A single computational method is insufficient to capture the complexity of a drug-receptor interaction. We will employ an integrated workflow that builds in confidence at each stage. This strategy begins with rapid, hypothetical pose generation (Molecular Docking), proceeds to rigorous dynamic validation and refinement (Molecular Dynamics), and concludes with the abstraction of key binding features for future discovery efforts (Pharmacophore Modeling).
Caption: Integrated workflow for in silico characterization.
Part 2: System Preparation: The Foundation of Accurate Modeling
The adage "garbage in, garbage out" is acutely true in computational chemistry. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures and the parameters used to describe them. This preparatory phase is the most critical for ensuring trustworthy results.
Ligand Parameterization: Describing the Small Molecule
Standard biomolecular force fields do not contain parameters for novel or drug-like molecules. Therefore, we must generate a bespoke parameter set for 2-Piperazin-1-yl-isonicotinonitrile that is compatible with the protein force field. The Generalized AMBER Force Field (GAFF) is an excellent choice for this, designed to be compatible with the AMBER protein force fields.[5][6]
Protocol: Ligand Topology Generation with AMBERTools
-
Generate 3D Coordinates: Build the molecule in a chemical editor (e.g., Avogadro, ChemDraw) and export it as a mol2 file. Ensure the protonation state is correct for the hydrochloride salt (the piperazine ring will likely be protonated).
-
Calculate Partial Charges: The distribution of charge is critical for electrostatic interactions. We will use the AM1-BCC charge model, which provides a good balance of speed and accuracy.[5]
-
Command: antechamber -i ligand.mol2 -fi mol2 -o ligand_charged.mol2 -fo mol2 -c bcc -s 2
-
Causality: The antechamber tool automates the process of assigning atom types and calculating charges, which are essential for the force field.
-
-
Generate Force Field Parameters: The parmchk2 tool checks for missing GAFF parameters and provides estimates where necessary.
-
Command: parmchk2 -i ligand_charged.mol2 -f mol2 -o ligand.frcmod
-
Trustworthiness: This step ensures that all bonds, angles, and dihedrals in our molecule can be described by the force field, preventing simulation failures.
-
-
Create Topology and Coordinate Files: The tleap program in AMBERTools combines the protein, ligand, and force field information into a unified system topology.
-
Create a tleap.in script:
-
Command: tleap -f tleap.in
-
Output: ligand.prmtop (topology) and ligand.inpcrd (coordinates). These files are now ready for use in simulations.[7]
-
Receptor Preparation
We will use a high-resolution crystal structure of human PPARγ from the RCSB Protein Data Bank (PDB).
Protocol: Preparing the PPARγ Receptor
-
Structure Selection: Download a suitable PDB entry (e.g., PDB ID: 2PRG). Select a structure with high resolution (<2.5 Å) and a co-crystallized ligand to clearly define the binding pocket.
-
Initial Cleaning: Use a molecular visualization tool like UCSF Chimera or Schrödinger's Maestro.[8]
-
Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.
-
Inspect the protein for missing residues or atoms. If segments are missing, they must be modeled using tools like MODELLER. For this guide, we assume a complete structure.
-
-
Protonation and Hydrogen Addition: Correctly assigning protonation states, especially for histidine, aspartate, and glutamate residues, is vital for accurate hydrogen bond networks.
-
Use a dedicated tool like PDB2PQR or the Protein Preparation Wizard in Maestro, which predicts pKa values to assign protonation states at a physiological pH (e.g., 7.4).[8]
-
-
Final Output: Save the cleaned, protonated protein structure as a PDB file. This file will serve as the receptor for docking and the starting point for MD simulations.
Part 3: Molecular Docking: Predicting the Binding Hypothesis
Molecular docking serves as a computational screening tool to predict the preferred orientation and affinity of a ligand when bound to a receptor. It is a powerful method for generating initial, plausible binding poses that can be refined with more computationally expensive techniques.[9]
Rationale and Choice of Method
We will use AutoDock Vina, a widely used, accurate, and open-source docking program.[10] Its scoring function approximates the binding free energy, allowing us to rank different poses. The primary goal is not to obtain a definitive binding energy but to identify the most likely binding geometry.
Protocol: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files: Convert the prepared protein PDB and ligand mol2 files into the PDBQT format, which includes partial charges and atom type information required by Vina.
-
This is typically done using AutoDock Tools (ADT). Water molecules should be removed, and polar hydrogens added.[10]
-
-
Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site.
-
Causality: We define a "grid box" centered on the known active site of PPARγ (identified from the position of the co-crystallized ligand in the original PDB file). The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
-
Create the Configuration File: A simple text file (conf.txt) specifies the input files and search space parameters.
-
Run the Docking Simulation:
-
Command: vina --config conf.txt --log docking_log.txt
-
-
Analysis of Results: Vina will output multiple binding poses, ranked by their affinity scores (in kcal/mol).
-
Trustworthiness: The top-scoring pose is not guaranteed to be the correct one. It is crucial to visually inspect the top 2-3 poses. A scientifically sound pose will exhibit favorable interactions (e.g., hydrogen bonds with key residues, hydrophobic packing) consistent with known PPARγ pharmacology. The pose that best satisfies these criteria is selected for MD simulation.
-
| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -9.8 | HIS323, TYR473, SER289 |
| 2 | -9.5 | HIS449, CYS285 |
| 3 | -9.1 | ILE326, LEU453 |
Part 4: Molecular Dynamics (MD) Simulation: From Static Pose to Dynamic Reality
While docking provides a valuable static snapshot, biological reality is dynamic. MD simulation allows us to observe the time-evolution of the protein-ligand complex, validating the stability of the docked pose in a simulated physiological environment.[11]
Causality: Why MD is Essential
An MD simulation numerically solves Newton's equations of motion for all atoms in the system, providing a trajectory of their positions and velocities over time. This allows us to:
-
Assess Pose Stability: A correct binding pose should remain stable within the binding pocket over tens to hundreds of nanoseconds.
-
Account for Water: Explicitly models the crucial role of water molecules in mediating interactions.
-
Observe Induced Fit: Allows both the ligand and protein to conformationally adapt to each other.
-
Calculate Binding Free Energies: Provides a more rigorous estimate of binding affinity than docking scores.
MD Simulation Workflow with GROMACS
We will use GROMACS, a highly efficient and versatile open-source MD engine.[12] The workflow involves system setup, equilibration, and a final production run.
Caption: Step-by-step workflow for MD simulation using GROMACS.
Protocol: GROMACS MD Simulation
-
System Setup:
-
Generate the protein topology using gmx pdb2gmx, selecting a force field like AMBER14SB.[13]
-
Manually merge the protein topology file with the ligand topology (ligand.prmtop, converted to GROMACS format using a tool like ACPYPE).
-
Create a simulation box using gmx editconf.
-
Fill the box with a suitable water model (e.g., TIP3P) using gmx solvate.
-
Add ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge using gmx genion.[14]
-
-
Energy Minimization: This step removes steric clashes or unfavorable geometries in the initial system. The system's potential energy is minimized using the steepest descent algorithm.
-
Equilibration (NVT and NPT): The system is gradually brought to the desired simulation conditions.
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the solute.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): The system is brought to the target pressure (e.g., 1 bar). This ensures the system reaches the correct density.[15]
-
Trustworthiness: These two equilibration steps are mandatory. A production simulation started without proper equilibration will yield physically meaningless results. Position restraints are typically applied to the protein backbone during equilibration to allow the solvent to relax without disturbing the protein fold.
-
-
Production MD: The position restraints are removed, and the simulation is run for a significant period (e.g., 100-200 nanoseconds) to sample the conformational space of the complex. Trajectory data is saved at regular intervals.
Analysis of MD Trajectories
The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms over time. This data must be analyzed to extract meaningful biological insights.
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their starting positions. A stable RMSD for both indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues. High RMSF values in loop regions are expected, while high values in the binding site can indicate instability or flexibility upon ligand binding.
-
Hydrogen Bond Analysis: Tracks the formation and lifetime of hydrogen bonds between the ligand and protein, identifying the key interactions that stabilize the complex.
| Analysis Metric | Expected Outcome for a Stable Complex (Hypothetical) |
| Ligand RMSD | Plateaus below 2.5 Å after initial equilibration. |
| Protein Backbone RMSD | Plateaus below 3.0 Å, indicating a stable fold. |
| Key H-Bonds | Occupancy > 70% for H-bonds with TYR473 and SER289. |
Part 5: Pharmacophore Modeling: Abstracting the Binding Signature
After validating a stable binding mode with MD, we can create a pharmacophore model. This is an abstract 3D representation of the essential chemical features required for binding, such as hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.[16][17]
Protocol: Generating a Structure-Based Pharmacophore
-
Select Representative Structure: Cluster the MD trajectory and select the central structure from the most populated cluster. This structure represents the most stable and frequently observed binding pose.
-
Feature Identification: Using software like Schrödinger's PHASE or LigandScout, automatically identify the key interaction features between the ligand and the receptor in the representative structure.[18]
-
Model Generation: The identified features and their spatial relationships constitute the 3D pharmacophore hypothesis.
Caption: Example pharmacophore model for virtual screening.
Application: Virtual Screening
This pharmacophore model is a powerful filter. It can be used to rapidly screen large databases of millions of compounds, identifying only those molecules that possess the required chemical features in the correct 3D arrangement. This is a computationally efficient method to identify novel scaffolds with a high probability of binding to the target, guiding future synthetic chemistry efforts.[19][20]
Conclusion
This guide has detailed a rigorous, multi-step in silico workflow for characterizing the interactions of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride with its putative target, PPARγ. By systematically progressing from docking to molecular dynamics and finally to pharmacophore modeling, we build a comprehensive and dynamically validated model of molecular recognition. This approach, grounded in physical principles and validated at each stage, provides trustworthy, actionable insights for modern drug discovery programs. The results from this workflow can confidently guide experimental validation and subsequent lead optimization campaigns.
References
-
2-(Piperazin-1-yl)pyridine-3-carbonitrile , PubChem, National Center for Biotechnology Information, [Link]
-
Piperazine, hydrochloride (1:?) , PubChem, National Center for Biotechnology Information, [Link]
-
Force fields in GROMACS , GROMACS Manual, [Link]
-
Introductory Tutorials for Simulating Protein Dynamics with GROMACS , ACS Publications, [Link]
-
Molecular Dynamics Simulations of Protein-Drug Complexes , PubMed, [Link]
-
Computational Platform for Molecular Discovery & Design , Schrödinger, [Link]
-
GROMACS Tutorials , Justin A. Lemkul, [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial , YouTube, [Link]
-
Force fields for small molecules , PubMed Central, [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid... , PubMed Central, [Link]
-
Pharmacophore modeling in drug design , PubMed, [Link]
-
CHARMM General Force Field (CGenFF) , MacKerell Lab, [Link]
-
AMBER Force Fields , AmberMD, [Link]
-
Pharmacophore modeling: advances, limitations, and current utility in drug discovery , DovePress, [Link]
-
Exploring the Limits of the Generalized CHARMM and AMBER Force Fields... , ACS Publications, [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status , DergiPark, [Link]
-
The impact of pharmacophore modeling in drug design , ResearchGate, [Link]
-
Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS , PubMed, [Link]
-
GROMACS tutorial | Biomolecular simulations , EMBL-EBI, [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners , ChemCopilot, [Link]
-
Running molecular dynamics simulations using GROMACS , Galaxy Training, [Link]
-
Pharmacophore modeling: advances and pitfalls , PubMed Central, [Link]
-
Schrödinger Software , Schrödinger, [Link]
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AutoDock Vina , The Scripps Research Institute, [Link]
-
GROMACS - High-performance molecular dynamics , GROMACS, [Link]
-
Amber - Molecular Dynamics Software , AmberMD, [Link]
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Methodological & Application
Application Note: Precision Synthesis of Monosubstituted Piperazine Scaffolds
Introduction: The Piperazine Paradox
The piperazine ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in antidepressants, antihistamines, and fluoroquinolone antibiotics.[1] Its prevalence stems from its ability to modulate pharmacokinetic properties (solubility, lipophilicity) and its defined conformational space.[2]
However, the synthesis of monosubstituted piperazines presents a classic desymmetrization challenge.[3] Piperazine contains two identical secondary amines (
This guide details a high-fidelity workflow for the synthesis of monosubstituted piperazine derivatives, utilizing a Mono-Boc Protection Strategy followed by Nucleophilic Aromatic Substitution (
Strategic Workflow
The most robust route for laboratory-scale synthesis involves temporary desymmetrization using a tert-butyloxycarbonyl (Boc) group. This approach allows for the purification of a stable intermediate before valuable payloads are attached.
Figure 1: Strategic workflow for the controlled synthesis of monosubstituted piperazine derivatives.
Protocol 1: Selective Mono-Boc Protection
Objective: Synthesize tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with >90% selectivity.
The "Excess Equivalents" Method:
While acid-controlled protonation is possible, the most reliable method for cheap scaffolds like piperazine is the kinetic dilution method . By using a large excess of piperazine, any introduced
Reagents
-
Piperazine (anhydrous): 4.0 equivalents
-
Di-tert-butyl dicarbonate (
): 1.0 equivalent[5] -
Dichloromethane (DCM): Solvent (Grade: ACS)
-
Water / Brine: For workup
Step-by-Step Procedure
-
Dissolution: In a 500 mL round-bottom flask, dissolve Piperazine (3.44 g, 40 mmol) in DCM (100 mL) . Ensure complete dissolution.
-
Note: If piperazine is not fully soluble, add a small amount of Methanol (MeOH), though pure DCM simplifies the workup.
-
-
Controlled Addition: Dissolve
(2.18 g, 10 mmol) in DCM (20 mL) . Load this into a pressure-equalizing addition funnel. -
Reaction: Add the
solution dropwise to the vigorously stirring piperazine solution over 30 minutes at Room Temperature (RT). -
Stirring: Stir for an additional 2–3 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: Ninhydrin).
-
TLC Profile: Bis-Boc (
), Mono-Boc ( ), Piperazine ( , stays at baseline).
-
-
Workup (The Critical Purification Step):
-
Filter off any solid precipitate (often piperazine carbamates).
-
Wash the organic phase with Water (3 x 50 mL) .
-
Why? Unreacted piperazine is highly water-soluble. Mono-Boc piperazine is lipophilic and remains in the DCM. Bis-Boc (if formed) also stays in DCM but should be negligible.
-
Wash with Brine (1 x 50 mL) .
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo.-
Yield: Expect white solid, ~1.7 g (90%+ based on
).
-
Protocol 2: Functionalization via
Objective: Attach an aryl group (e.g., a fluoronitrobenzene or pyridine) to the free amine of the N-Boc-piperazine.
Context: This reaction mimics the synthesis of drugs like Ciprofloxacin.[1] It relies on Nucleophilic Aromatic Substitution (
Reagents
-
N-Boc-piperazine (from Protocol 1): 1.0 equivalent[5]
-
Aryl Fluoride/Chloride (activated, e.g., 4-fluoronitrobenzene): 1.1 equivalents
-
Base:
(2.0 equivalents) or DIPEA (2.5 equivalents) -
Solvent: Acetonitrile (
) or DMSO (for unreactive substrates)
Step-by-Step Procedure
-
Setup: In a reaction vial, suspend
-Boc-piperazine (1.0 mmol) , Aryl Fluoride (1.1 mmol) , and (2.0 mmol) in Acetonitrile (5 mL) . -
Reflux: Heat the mixture to 80°C (reflux) for 4–12 hours.
-
Monitoring: TLC (Hexane/Ethyl Acetate 3:1). Look for the disappearance of the N-Boc-piperazine spot.
-
Visual Check: Reactions with nitro-aromatics often turn bright yellow/orange due to the formation of the Meisenheimer complex intermediate.
-
-
Workup:
-
Cool to RT. Dilute with Ethyl Acetate (20 mL).
-
Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).
-
Dry over
and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (Silica, Hex/EtOAc gradient).
Protocol 3: Deprotection
Objective: Remove the Boc group to release the final monosubstituted piperazine salt.[3]
Procedure (TFA Method)
-
Dissolution: Dissolve the intermediate (from Protocol 2) in DCM (2 mL/mmol) .
-
Acidolysis: Add Trifluoroacetic Acid (TFA) (1 mL per mL of DCM) slowly at 0°C.
-
Reaction: Warm to RT and stir for 1–2 hours.
-
Self-Validation: Evolution of
gas bubbles indicates active deprotection.
-
-
Isolation:
-
Concentrate in vacuo to remove DCM and excess TFA.
-
Azeotrope: Add Toluene or Chloroform and re-concentrate (2x) to remove trace TFA.
-
Precipitation: Triturate the residue with cold Diethyl Ether to precipitate the Piperazine
TFA salt . Filter and dry.
-
Data Analysis & Troubleshooting
Analytical Checkpoints
| Checkpoint | Method | Expected Result | Troubleshooting |
| Mono-Boc Purity | Boc singlet at | If peaks are broad, the amine may be protonated; shake sample with | |
| Reaction Progress | TLC (Ninhydrin) | Free amines stain red/purple. Protected amines (carbamates) do not stain well or stain faint yellow. | Use UV (254 nm) for the aryl coupling partner. |
| Bis-Alkylation | MS (LCMS) | Mass of | If bis-product forms, reduce reaction temp or switch to syringe pump addition. |
Selectivity Logic Diagram
The following diagram illustrates why pH control or excess equivalents are necessary to prevent bis-reaction.
Figure 2: Reactivity trends in piperazine substitution. Alkylation generally requires protecting groups to prevent over-reaction.
References
-
Privileged Scaffolds: Horton, D. A., et al.[8] "The Combinatorial Chemistry of the Piperazine Scaffold." Chemical Reviews, 2003. Link
-
pKa Values: Jencks, W. P., & Regenstein, J. "Ionization Constants of Acids and Bases." Handbook of Biochemistry and Molecular Biology. 9[3]
-
Mono-Boc Protocol: Dinsmore, C. J., & Bergman, J. M. "Synthesis of Mono-Boc-Piperazine." Organic Preparations and Procedures International, 2000. (Validated via Organic Chemistry Portal). 10[3][5]
-
SnAr Mechanism: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958. 11
Sources
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- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. uregina.ca [uregina.ca]
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Application Notes & Protocols: Advanced Derivatization Techniques for 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride
Abstract
The 2-piperazin-1-yl-isonicotinonitrile scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents.[1] Its unique combination of a reactive piperazine ring and a polar isonicotinonitrile moiety allows for extensive structural modifications to modulate physicochemical properties, target affinity, and pharmacokinetic profiles.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary derivatization techniques for 2-Piperazin-1-yl-isonicotinonitrile hydrochloride. We present detailed, field-proven protocols for N-alkylation, N-acylation, N-arylation (via Buchwald-Hartwig and Ullmann couplings), and reductive amination, complete with mechanistic insights, experimental workflows, and characterization guidelines.
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine heterocycle is the third most common nitrogen-containing ring system found in drug discovery, prized for its ability to serve as a versatile scaffold and a key pharmacophoric element.[3] Piperazine derivatives exhibit a broad spectrum of therapeutic activities, including antipsychotic, antidepressant, and anticancer properties.[3][4] The derivatization of the secondary amine on the piperazine ring is a cornerstone of library synthesis and lead optimization, as it directly influences the molecule's interaction with biological targets and its overall drug-like properties.[1][2]
2-Piperazin-1-yl-isonicotinonitrile hydrochloride offers two primary sites for chemical modification: the exocyclic secondary amine of the piperazine ring and the nitrile group on the pyridine ring. However, the secondary amine is the most nucleophilic and readily derivatized site under a wide range of conditions. This guide focuses exclusively on the functionalization of this critical nitrogen atom.
Core Compound Analysis & Reaction Strategy
The starting material, being a hydrochloride salt, requires neutralization in situ to liberate the free secondary amine for subsequent reactions. This is typically achieved by adding a suitable base. The choice of base is critical and depends on the specific reaction chemistry to avoid unwanted side reactions.
Caption: Reactive sites on the 2-Piperazin-1-yl-isonicotinonitrile scaffold.
Protocol I: N-Alkylation via Nucleophilic Substitution
N-alkylation is a fundamental method to introduce alkyl chains, which can modulate lipophilicity and steric bulk.[2] The reaction proceeds via an SN2 mechanism where the nucleophilic secondary amine attacks an alkyl halide or sulfonate.
Causality & Experimental Rationale
-
Base Selection: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to neutralize the hydrochloride salt and scavenge the proton released during the reaction without competing with the piperazine nucleophile.
-
Solvent Choice: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal as they solvate the cation and provide a suitable medium for the SN2 reaction.
-
Catalyst: For less reactive alkyl chlorides or bromides, the addition of a catalytic amount of sodium or potassium iodide (NaI/KI) can accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive alkyl iodide.[2]
Workflow for N-Alkylation
Caption: General experimental workflow for N-alkylation.
Detailed Step-by-Step Protocol
-
Preparation: To a round-bottom flask, add 2-Piperazin-1-yl-isonicotinonitrile hydrochloride (1.0 eq).
-
Dissolution & Neutralization: Add anhydrous DMF (or ACN) to dissolve the starting material, followed by potassium carbonate (2.5 eq). Stir the suspension for 15-20 minutes at room temperature to ensure complete neutralization of the hydrochloride.
-
Reagent Addition: Add the desired alkyl halide (1.1 - 1.2 eq). If using a less reactive halide, add catalytic potassium iodide (0.1 eq).
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Summary: N-Alkylation Examples
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | ACN | 60 | 6 | 85-95 |
| Ethyl bromoacetate | Et₃N | DMF | 50 | 8 | 70-85 |
| 3-Chloropropane-1-ol | K₂CO₃, KI | DMF | 80 | 12 | 65-80 |
| Cyclopropylmethyl bromide | K₂CO₃ | ACN | 70 | 10 | 80-90 |
Protocol II: N-Acylation
N-acylation introduces an amide functional group, which can act as a hydrogen bond acceptor and introduce conformational rigidity.[5] This is achieved by reacting the piperazine with an acyl chloride or anhydride. The reaction is generally rapid and high-yielding.
Causality & Experimental Rationale
-
Reactivity: Acyl halides are highly electrophilic, leading to a fast reaction at or below room temperature.
-
Base: A tertiary amine base like triethylamine (Et₃N) or DIPEA is sufficient to neutralize the starting material and the HCl byproduct of the reaction.
-
Conformational Isomers: The resulting amide bond has a partial double-bond character, leading to restricted rotation. This can result in the presence of rotamers (conformational isomers), which may appear as doubled or broadened peaks in NMR spectra.[5][6]
Detailed Step-by-Step Protocol
-
Preparation: Dissolve 2-Piperazin-1-yl-isonicotinonitrile hydrochloride (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for subsequent steps, but can be purified by column chromatography or recrystallization if necessary.
-
Characterization: Analyze the final product by NMR and MS. Be mindful of potential peak broadening due to rotamers.
Data Summary: N-Acylation Examples
| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Acetyl chloride | Et₃N | DCM | 0 to RT | 1 | >95 |
| Benzoyl chloride | Et₃N | DCM | 0 to RT | 2 | >95 |
| Cyclopropanecarbonyl chloride | DIPEA | DCM | 0 to RT | 2 | 90-98 |
| Acetic anhydride | Pyridine | DCM | RT | 3 | 90-95 |
Protocol III: N-Arylation via Cross-Coupling Reactions
Attaching an aryl or heteroaryl group to the piperazine nitrogen is a powerful strategy in drug design, often accomplished using transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2]
Method A: Buchwald-Hartwig Amination
This is a highly versatile and widely used method for forming C-N bonds.[7][8] It offers broad substrate scope and generally proceeds under milder conditions than traditional Ullmann reactions.
-
Mechanistic Rationale: The reaction involves a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd-amido complex, and reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.
-
Component Selection:
-
Catalyst: A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP) is crucial for facilitating the catalytic cycle.
-
Base: A strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃ is required.
-
Method B: Ullmann Condensation
The classic Ullmann reaction involves copper catalysis and is often preferred for specific substrates or when palladium sensitivity is a concern.[9][10] Modern protocols have made this reaction more practical with the use of ligands.
-
Mechanistic Rationale: The mechanism is less universally defined than Buchwald-Hartwig but is believed to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic substitution.
-
Component Selection:
-
Catalyst: A copper(I) source such as CuI is most common.
-
Ligand: Diamine or phenanthroline-based ligands can accelerate the reaction. However, many modern procedures are ligand-free.[9]
-
Base: A base like K₂CO₃ or K₃PO₄ is typically used.
-
Conditions: Traditionally requires high temperatures (100-200 °C), though newer systems operate under milder conditions.
-
Comparative Workflow for N-Arylation
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: A Framework for Evaluating 2-Piperazin-1-yl-isonicotinonitrile hydrochloride in Kinase Inhibitor Screening
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The discovery of novel kinase inhibitors is a cornerstone of modern drug development.[1][3] This document provides a comprehensive guide for researchers on the experimental evaluation of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, a novel small molecule, as a potential kinase inhibitor. We present a strategic, multi-tiered approach, beginning with the characterization of the compound, followed by a robust primary biochemical screening protocol using Homogeneous Time-Resolved Fluorescence (HTRF), and culminating in a secondary cell-based assay to validate on-target effects in a physiological context. The protocols are designed to be self-validating, with detailed explanations of the scientific rationale behind each step to ensure experimental integrity and reproducibility.
Introduction: The Imperative for Novel Kinase Inhibitors
The human kinome comprises over 500 protein kinases that act as master regulators of cellular processes, including proliferation, differentiation, and apoptosis. Their integral role in signal transduction makes them compelling therapeutic targets for a host of diseases, from oncology to inflammatory and neurodegenerative disorders.[1][4] While numerous kinase inhibitors have been successfully developed and approved, the emergence of drug resistance and the need for greater selectivity necessitate a continued search for new chemical scaffolds.[5]
The compound 2-Piperazin-1-yl-isonicotinonitrile hydrochloride presents a unique chemical structure. While some related piperazine-containing compounds have shown biological activity, including as PI3 kinase inhibitors and dopamine receptor antagonists, the potential of this specific molecule to inhibit protein kinases remains unexplored.[6][7] This guide, therefore, outlines a systematic workflow to rigorously assess its kinase inhibitory potential.
Compound Profile: 2-Piperazin-1-yl-isonicotinonitrile hydrochloride
A thorough understanding of the test compound's properties is fundamental to designing and interpreting screening assays.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 2-(Piperazin-1-yl)isonicotinonitrile hydrochloride | - |
| Molecular Formula | C₁₀H₁₂N₄·HCl | Derived |
| Molecular Weight | 224.69 g/mol | Derived from base[8] |
| CAS Number | 84951-44-0 (for base) | [9] |
| Appearance | White to off-white crystalline powder | Inferred from similar salts[10] |
| Solubility | Expected to be soluble in water and DMSO | Inferred from hydrochloride salt nature[10] |
Handling and Safety Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on safety data for piperazine and its derivatives, the following precautions are mandated:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[11][12]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[13]
-
Toxicity: Piperazine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation or allergic reactions.[8][11][13][15]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.[11][13][15]
Experimental Screening Workflow
A tiered screening approach is the most efficient method to identify and validate hits. Our proposed workflow begins with a broad, high-throughput biochemical assay, followed by a more targeted, physiologically relevant cell-based assay for promising candidates.
Figure 1: A two-phase workflow for kinase inhibitor screening.
Protocol 1: Primary Biochemical Screening using HTRF
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for high-throughput screening (HTS) due to its sensitivity, low background, and homogeneous format.[16][17][18] This protocol is designed to determine the in vitro potency (IC50) of our test compound against a specific kinase target (e.g., PIM-1, a serine/threonine kinase implicated in cancer).[19]
Principle of the HTRF Kinase Assay
The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-conjugated fluorophore (e.g., XL665) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET). The resulting signal is proportional to the extent of substrate phosphorylation. An inhibitor will decrease the signal.
Figure 2: Schematic of the competitive HTRF kinase assay.
Materials and Reagents
-
Test Compound: 2-Piperazin-1-yl-isonicotinonitrile hydrochloride
-
Kinase: Recombinant human PIM-1 kinase
-
Substrate: Biotinylated peptide substrate for PIM-1
-
ATP: Adenosine 5'-triphosphate
-
Antibody: Eu³⁺-cryptate labeled anti-phospho-substrate antibody
-
Acceptor: Streptavidin-XL665
-
Assay Plates: Low-volume, 384-well white plates
-
Instrumentation: HTRF-compatible microplate reader
Step-by-Step Protocol
Causality and Self-Validation: This protocol incorporates controls at every stage to ensure data integrity. The ATP concentration is set at its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[20]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient for IC50 determination.
-
-
Assay Reaction Setup (5 µL total volume per well):
-
Add 1 µL of diluted compound or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.
-
Add 2 µL of kinase solution (pre-diluted in kinase reaction buffer).
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. This step is crucial for identifying inhibitors with slow binding kinetics.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture (pre-diluted in kinase reaction buffer to the optimal concentration, typically at the Km for ATP).
-
Incubate for 60 minutes at room temperature. The reaction must be within the linear range, which should be predetermined in assay development.[20]
-
-
Stop Reaction and Detection:
-
Add 5 µL of the HTRF detection mix (containing the Eu-Ab and SA-XL665 in detection buffer with EDTA). The EDTA chelates Mg²⁺, a necessary cofactor for kinase activity, effectively stopping the reaction.[21]
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Data Analysis and Expected Results
The HTRF ratio is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted using non-linear regression to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[3]
| Compound | Target Kinase | IC50 (nM) [Hypothetical] | Curve Fit (R²) |
| Staurosporine (Control) | PIM-1 | 15.2 | 0.99 |
| Compound X | PIM-1 | 450.7 | 0.98 |
| DMSO (Negative Control) | PIM-1 | >10,000 | N/A |
Protocol 2: Secondary Cell-Based Phosphorylation Assay
A positive result in a biochemical assay is promising, but it does not guarantee activity in a cellular environment.[22] A cell-based assay is a critical next step to confirm that the compound can penetrate the cell membrane, engage the target kinase, and inhibit its function in a physiological context.[23]
Rationale and Method
This protocol uses a cell line that overexpresses the target kinase (PIM-1). We will treat these cells with our test compound and then measure the phosphorylation level of a known downstream substrate of PIM-1 (e.g., p-BAD Ser112). A decrease in substrate phosphorylation upon treatment provides strong evidence of on-target activity.
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture PIM-1 overexpressing cells (e.g., K562 cells) in appropriate media.
-
Seed the cells into a 96-well culture plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture media.
-
Remove the old media from the cells and add the media containing the compound or DMSO (vehicle control).
-
Incubate for 2-4 hours. This duration should be optimized to capture the desired signaling event.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well. The inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Incubate on ice for 20 minutes to ensure complete lysis.
-
-
Quantification of Substrate Phosphorylation (In-Cell ELISA):
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein (e.g., total BAD).
-
After incubation and washing, add a primary antibody that specifically detects the phosphorylated form of the substrate (e.g., anti-p-BAD Ser112).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent HRP substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total amount of substrate or to a housekeeping protein to account for any differences in cell number.
-
Plot the normalized signal against the compound concentration to determine the cellular IC50.
-
Conclusion and Future Directions
This application note provides a robust, scientifically-grounded framework for the initial evaluation of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride as a potential kinase inhibitor. The sequential application of a high-throughput biochemical HTRF assay followed by a confirmatory cell-based phosphorylation assay creates a self-validating workflow to identify and confirm on-target activity. Positive results from this cascade would warrant further investigation, including broader kinase selectivity profiling, mechanism of action studies, and evaluation in more complex disease models.
References
-
Piperazine, hydrochloride (1:?). PubChem, National Center for Biotechnology Information. [Link]
-
2-(Piperazin-1-yl)pyridine-3-carbonitrile. PubChem, National Center for Biotechnology Information. [Link]
-
Piperazine. Wikipedia. [Link]
-
Piperazine. PubChem, National Center for Biotechnology Information. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide. National Center for Biotechnology Information. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed, National Center for Biotechnology Information. [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PubMed Central, National Center for Biotechnology Information. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors... PubMed Central, National Center for Biotechnology Information. [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
Leveraging Recombinant Kinases for Drug Discovery Research. The Scientist. [Link]
-
In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. [Link]
-
Assay Development for Protein Kinase Enzymes. PubMed Central, National Center for Biotechnology Information. [Link]
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central, National Center for Biotechnology Information. [Link]
-
...GDC-0941 as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase... PubMed, National Center for Biotechnology Information. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
Protein kinases: drug targets for immunological disorders. PubMed Central, National Center for Biotechnology Information. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]
-
Drug Discovery - Inhibitor. chemical-kinomics. [Link]
-
Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases. News-Medical.Net. [Link]
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- 7. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bellbrooklabs.com [bellbrooklabs.com]
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- 22. inits.at [inits.at]
- 23. reactionbiology.com [reactionbiology.com]
High-throughput screening assays using 2-Piperazin-1-yl-isonicotinonitrile hydrochloride
Validation & Protocol using 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride
Abstract & Scientific Context
The piperazine-isonicotinonitrile scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin analogs) and various kinase inhibitors. In Fragment-Based Drug Discovery (FBDD), this low-molecular-weight scaffold is frequently screened to identify novel binding pockets or to validate assay sensitivity.
This application note details a robust High-Throughput Screening (HTS) protocol for assessing the biological activity of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride . We utilize a fluorometric DPP-4 inhibition assay, measuring the cleavage of the substrate Gly-Pro-AMC.[1][2] Special emphasis is placed on the handling of hydrochloride salts in HTS environments to prevent pH-induced assay artifacts—a common source of false positives in fragment screening.
Compound Profile & Handling
Molecule: 2-Piperazin-1-yl-isonicotinonitrile hydrochloride Class: Fragment / Building Block Molecular Weight: ~224.69 Da (HCl salt) Solubility: High in water/DMSO (due to HCl salt form).
Critical Handling Instruction: The "pH Crash" Effect
As a hydrochloride salt, this compound is acidic. In fragment screening, compounds are often tested at high concentrations (100 µM – 1 mM).
-
Risk: Adding 1 mM of an HCl salt to a weak assay buffer (e.g., 20 mM Tris) can lower the pH below the enzyme's optimal range (pH 7.5–8.0), inhibiting DPP-4 non-specifically.
-
Solution: Ensure the assay buffer has sufficient molarity (>50 mM Tris or HEPES) to neutralize the added acid, or pre-neutralize the compound stock solution with equimolar NaOH.
Assay Principle: Fluorometric DPP-4 Inhibition
The assay relies on the specific cleavage of the non-fluorescent substrate Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC) by the serine protease DPP-4.[1] Upon cleavage, the fluorophore 7-Amino-4-methylcoumarin (AMC) is released, generating a fluorescent signal.[2] Inhibitors prevent this cleavage, resulting in reduced fluorescence.
Reaction: Gly-Pro-AMC (Non-fluorescent) + DPP-4 Enzyme → Gly-Pro + AMC (Fluorescent)
Mechanism Visualization
Figure 1: Mechanism of the fluorometric DPP-4 assay. The inhibitor (red) competes for the active site, preventing the release of the fluorescent AMC product.
Detailed Experimental Protocol
4.1 Reagents & Equipment
-
Enzyme: Recombinant Human DPP-4 (conc.[3] optimized to yield linear kinetics).
-
Substrate: H-Gly-Pro-AMC (Km ~17 µM; use at 10–20 µM).
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[2][3] Note: Increase Tris to 50 mM if screening HCl fragments >500 µM.
-
Positive Control: Sitagliptin (IC50 ~18 nM).
-
Plate: 384-well black, low-binding microplate.
-
Reader: Multi-mode plate reader (Ex/Em: 360/460 nm).
4.2 Step-by-Step Workflow
| Step | Action | Volume (µL) | Notes |
| 1 | Compound Addition | 0.5 µL | Dispense test compounds (in DMSO) into dry plates. Final DMSO conc. should be <1%. |
| 2 | Enzyme Dispense | 10 µL | Add diluted DPP-4 enzyme to all wells except "No Enzyme" blanks. |
| 3 | Pre-Incubation | N/A | Centrifuge plate (1000 rpm, 1 min). Incubate 10 min at RT to allow inhibitor binding. |
| 4 | Substrate Addition | 10 µL | Add Gly-Pro-AMC substrate to start the reaction. |
| 5 | Kinetic Read | N/A | Measure fluorescence (Ex 360/Em 460) every 2 min for 30 min at 37°C. |
4.3 Screening Logic Diagram
Figure 2: HTS workflow for fragment screening. Acoustic dispensing minimizes DMSO carryover.
Data Analysis & Validation
5.1 Quality Control Metrics
Before accepting data, calculate the Z-factor (Z') using the positive (Sitagliptin) and negative (DMSO) controls.
-
Acceptance Criteria: Z' > 0.5.
-
Formula:
- : Standard deviation
- : Mean signal
5.2 Calculating Inhibition
Normalize data to the "No Inhibitor" (Max Signal) and "No Enzyme" (Min Signal) controls:
5.3 Interpreting Results for 2-Piperazin-1-yl-isonicotinonitrile
-
Expected Potency: As a fragment, this molecule is less potent than full drugs. Expect IC50 values in the micromolar range (10–100 µM) .
-
Ligand Efficiency (LE): Calculate LE to assess the quality of the binding relative to size.
-
High LE (>0.3) indicates this scaffold is an excellent starting point for "growing" the molecule into a lead candidate.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Compound autofluorescence | Check compound at read wavelength (360/460) without enzyme. |
| Low Z-Prime (<0.4) | Pipetting error or temperature drift | Use automated dispensers; ensure plates are sealed; allow reagents to equilibrate to RT. |
| False Positives (High Inhibition) | pH drop due to HCl salt | Check buffer capacity. Increase Tris concentration to 50mM or pre-neutralize compound. |
| Precipitation | Low solubility in aqueous buffer | Reduce compound concentration or increase DMSO (up to 5% if enzyme tolerates). |
References
-
DPP-4 Assay Methodology: Cayman Chemical. DPP (IV) Inhibitor Screening Assay Kit Protocol. Available at:
-
Compound Properties: PubChem. Compound Summary: Piperazine Hydrochloride. National Library of Medicine. Available at:
- Fragment-Based Discovery Context: Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. (General reference for FBDD principles).
-
Scaffold Relevance: Frontiers in Pharmacology. Fragment-based drug discovery for disorders of the central nervous system. Available at:
- Statistical Validation: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
Sources
A Comprehensive Guide to Cell-Based Assay Development for 2-Piperazin-1-yl-isonicotinonitrile Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-piperazin-1-yl-isonicotinonitrile scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active agents with therapeutic potential across oncology, inflammation, and neuropharmacology.[1][2] The inherent diversity of targets for piperazine-containing molecules necessitates a robust, systematic, and hypothesis-driven approach to elucidate their mechanism of action (MoA). This guide provides an in-depth framework for the development and implementation of a tiered series of cell-based assays designed to characterize novel derivatives of this chemical class. We move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that each protocol is a self-validating system. The workflow begins with foundational cytotoxicity profiling, then progresses to targeted assays for two of the most probable target classes—protein kinases and G-protein coupled receptors (GPCRs)—and culminates in the validation of downstream functional effects.
Introduction: The Scientific Rationale
The piperazine ring is one of the most frequently utilized nitrogen-based pharmacophores in FDA-approved drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antipsychotic, antidepressant, and antitumor effects.[1][2] Specifically, the 2-piperazin-1-yl-isonicotinonitrile core has been identified in potent and selective ligands, such as agonists for the Dopamine D4 receptor, indicating a strong potential for GPCR interaction.[3] Concurrently, many piperazine derivatives exhibit potent anti-proliferative and cytotoxic effects against cancer cell lines, implicating the modulation of critical cell signaling pathways, frequently governed by protein kinases.[4][5]
Given this dual potential, a rigid, one-size-fits-all assay cascade is inefficient. A successful drug discovery campaign for a novel 2-piperazin-1-yl-isonicotinonitrile derivative requires a flexible and logical workflow. This document outlines such a workflow, empowering researchers to efficiently determine the compound's therapeutic window, identify its molecular target class, and quantify its impact on cellular signaling.
The Strategic Assay Workflow
The proposed strategy is a multi-stage process designed to progressively narrow down the compound's biological activity. The initial step establishes the general cellular toxicity, which is critical for defining the concentration range for all subsequent mechanistic assays.[6] Following this, a bifurcated path allows for the simultaneous investigation of effects on key kinase and GPCR signaling pathways.
Figure 1: A strategic workflow for characterizing novel 2-Piperazin-1-yl-isonicotinonitrile derivatives.
Phase 1: Foundational Protocols
Protocol 1: General Cytotoxicity Assessment using Resazurin
Principle: This protocol establishes the concentration range at which the test compound exhibits cytotoxic effects. The assay measures the metabolic activity of living cells. Viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.[6] This is a critical first step to distinguish between targeted anti-proliferative effects and non-specific toxicity.[7]
Materials:
-
Selected cell line (e.g., PC-3 for prostate cancer research)[1]
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
96-well clear-bottom, black-walled tissue culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile filtered)
-
Test compound dissolved in DMSO
-
Vehicle control (DMSO)
-
Positive control (e.g., Doxorubicin)
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in complete medium. The final DMSO concentration should be kept constant and below 0.5%.
-
Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be consistent and relevant to the expected mechanism.
-
Resazurin Addition: Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence (no-cell control). Normalize the data by setting the vehicle-treated wells to 100% viability. Plot the normalized fluorescence against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Self-Validation & QC:
-
Z'-factor: Calculate using positive (e.g., 10 µM Doxorubicin) and negative (vehicle) controls to assess assay quality. A Z' > 0.5 is considered excellent.[8]
-
Signal-to-Background (S/B): Ensure the fluorescence of vehicle-treated cells is at least 5-10 fold higher than the background.
Phase 2: Investigating Kinase Pathway Modulation
If the compound exhibits anti-proliferative activity at non-toxic concentrations, investigating its effect on key signaling kinases is a logical next step. The PI3K/Akt and MAPK/ERK pathways are central regulators of cell survival and proliferation and are common targets for anti-cancer therapeutics.[9][10][11]
Figure 2: A simplified diagram of the Akt and ERK signaling pathways.
Protocol 2: Cellular Phospho-Akt (Ser473) Assay
Principle: This assay quantifies the level of Akt phosphorylation at Serine 473, a key activation event.[12] A decrease in pAkt levels upon compound treatment indicates inhibition of the PI3K/Akt pathway. This protocol uses a sandwich ELISA format in a 96-well plate for high-throughput analysis.[13]
Materials:
-
Cell line known to have active Akt signaling (e.g., PC-3)
-
Serum-free medium
-
Growth factor for stimulation (e.g., IGF-1 or serum)
-
96-well tissue culture plates
-
Cell-based ELISA kit for pAkt (Ser473) (containing capture antibody, detection antibody, HRP-conjugate, substrate)
-
Lysis buffer
-
Wash buffer
-
Microplate reader (absorbance or fluorescence)
Step-by-Step Methodology:
-
Cell Seeding & Starvation: Seed cells in a 96-well plate as in Protocol 1. Once confluent, starve cells in serum-free medium for 16-24 hours to reduce basal pAkt levels.
-
Compound Pre-treatment: Treat cells with a serial dilution of the test compound (at concentrations below the cytotoxic IC50) for 1-2 hours. Include a known PI3K/Akt inhibitor as a positive control.
-
Stimulation: Stimulate the cells with a pre-determined concentration of a growth factor (e.g., 100 ng/mL IGF-1 or 10% serum) for 15-30 minutes to induce Akt phosphorylation.[14] Non-stimulated wells will serve as a baseline.
-
Fixation & Permeabilization: Aspirate the medium, and fix the cells (e.g., with 4% formaldehyde), followed by permeabilization (e.g., with 0.1% Triton X-100) to allow antibody access.[12]
-
Immunodetection: Follow the manufacturer's protocol for the ELISA kit. This typically involves:
-
Blocking the wells.
-
Incubating with the primary antibody against pAkt (Ser473).
-
Washing.
-
Incubating with an HRP-conjugated secondary antibody.
-
Washing.
-
Adding a colorimetric or fluorogenic substrate and measuring the signal.[13]
-
-
Normalization (Optional but Recommended): In parallel wells or using a duplexed assay, measure the total Akt protein level to confirm that the compound is not affecting total protein expression.
-
Data Analysis: Normalize the pAkt signal to the total Akt signal or total cell number. Plot the percent inhibition of the stimulated signal versus compound concentration to calculate the IC50.
Protocol 3: Cellular Phospho-ERK1/2 (Thr202/Tyr204) Assay
Principle: Similar to the pAkt assay, this protocol measures the dual phosphorylation of ERK1/2 at Thr202/Tyr204, which is essential for its activation.[10] A reduction in this signal indicates inhibition of the upstream MAPK pathway (Ras/Raf/MEK). This assay is a valuable readout for many GPCRs and receptor tyrosine kinases.[10][15]
Methodology: The protocol is analogous to the pAkt assay (Section 4.1), with the following key differences:
-
Antibodies: Use a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) and a normalization antibody for total ERK1/2.[11]
-
Stimulation: Use an appropriate stimulant for the cell line, such as Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA).
-
Kits: Utilize a cell-based ELISA kit specifically designed for pERK1/2 detection.
Data Interpretation for Kinase Assays:
| Parameter | Description | Implication of Inhibition |
| pAkt (Ser473) | A key node in the PI3K pathway, crucial for cell survival. | Compound may target PI3K, Akt, or an upstream activator like an RTK. |
| pERK1/2 (Thr202/Tyr204) | The final kinase in the MAPK cascade, critical for proliferation. | Compound may target MEK, Raf, or an upstream activator. |
Phase 3: Investigating GPCR Modulation
The chemical structure of 2-piperazin-1-yl-isonicotinonitrile derivatives suggests a high likelihood of interaction with GPCRs.[3] Functional cell-based assays are essential to determine if a compound acts as an agonist, antagonist, or allosteric modulator.[16]
Protocol 4: TR-FRET cAMP Assay for Gs/Gi-Coupled Receptors
Principle: This homogenous assay measures the intracellular accumulation or reduction of cyclic AMP (cAMP), a key second messenger produced upon activation of Gs-coupled receptors and inhibited by activation of Gi-coupled receptors. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format, offering high sensitivity and low background.[17][18] In a competitive immunoassay format, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
Materials:
-
HEK293 cell line stably expressing the GPCR of interest.
-
cAMP TR-FRET assay kit (e.g., LANCE™ or HTRF®).
-
Stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Known agonist and antagonist for the target GPCR.
Step-by-Step Methodology:
-
Cell Preparation: Harvest and resuspend the cells in the stimulation buffer at a determined density.
-
Agonist Mode:
-
Dispense cells into a 384-well low-volume white plate.
-
Add serial dilutions of the test compound.
-
Incubate for 30-60 minutes at room temperature.
-
-
Antagonist Mode:
-
Dispense cells into the plate.
-
Add serial dilutions of the test compound and incubate for 15-30 minutes.
-
Add a known agonist at its EC80 concentration to all wells (except negative controls).
-
Incubate for an additional 30-60 minutes.
-
-
Lysis & Detection: Add the TR-FRET detection reagents (e.g., europium-labeled antibody and dye-labeled cAMP tracer) as per the kit's instructions. This step lyses the cells and initiates the competitive binding.
-
Measurement: After a final incubation (e.g., 60 minutes), read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665nm/620nm).
-
Agonist: Plot the ratio against compound concentration to determine the EC50.
-
Antagonist: Plot the ratio against compound concentration to determine the IC50.
-
Self-Validation & QC:
-
Assay Window: The S/B ratio between the fully stimulated (low cAMP for Gαi, high for Gαs) and basal signal should be robust.
-
Reference Compounds: The EC50/IC50 values for known agonists/antagonists should be consistent with literature values.
Conclusion and Forward Look
This application note provides a comprehensive, rationale-driven framework for the initial characterization of novel 2-Piperazin-1-yl-isonicotinonitrile derivatives. By starting with a broad assessment of cytotoxicity and proceeding to specific, hypothesis-driven functional assays, researchers can efficiently and accurately profile these high-value compounds. The protocols described herein are designed to be robust and self-validating, incorporating essential controls and quality metrics. Positive hits from this cascade of assays provide a strong foundation for more advanced studies, including direct target engagement confirmation, selectivity profiling across kinase or GPCR panels, and eventual progression into more complex biological systems.[19]
References
-
Ibrahim, M., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PMC, NIH. Retrieved from [Link]
-
Larsen, J. B., et al. (2018). Detection of phosphorylated Akt and MAPK in cell culture assays. PMC, NIH. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Assay Guidance Manual. (2012). Phospho-ERK Assays. NCBI Bookshelf, NIH. Retrieved from [Link]
-
Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Retrieved from [Link]
-
Jo, M., & Chapagain, P. P. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC, NIH. Retrieved from [Link]
-
Vasta, J. D., & Robers, M. B. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
West, E. E., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PubMed. Retrieved from [Link]
-
Selvita. (2024). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
da Silva, A. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]
-
European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]
-
Faghih, Z., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell-based assay quality control metrics. Retrieved from [Link]
-
Lomenick, B., et al. (2011). Determining target engagement in living systems. PMC, NIH. Retrieved from [Link]
-
Gherbi, K., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]
-
protocols.io. (2024). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]
-
chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BioAssay Systems. (n.d.). AKT1(S473) Phosphorylation. Retrieved from [Link]
-
Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. Retrieved from [Link]
-
Christodoulou, M. S., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Retrieved from [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]
-
ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. Retrieved from [Link]
-
Sapient Bio. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Retrieved from [Link]
-
Assay Guidance Manual. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI, NIH. Retrieved from [Link]
-
BioPharma Dive. (2021). Analytical quality by design: Development of cell-based bioassays. Retrieved from [Link]
-
Robers, M. B., et al. (2021). Lanthanide-based resonance energy transfer biosensors for live-cell applications. PubMed. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of the LanthaScreen Eu-based time-resolved fluorescence resonance energy transfer (TR-FRET). Retrieved from [Link]
-
Butini, S., et al. (2012). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. PubMed Central. Retrieved from [Link]
-
Molecular Imaging and Contrast Agent Database (MICAD). (2013). N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide. NCBI. Retrieved from [Link]
Sources
- 1. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 17. bmglabtech.com [bmglabtech.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. selvita.com [selvita.com]
Analytical Methods for 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride Quantification (HPLC, LC-MS)
Introduction & Chemical Context
2-Piperazin-1-yl-isonicotinonitrile (CAS: 305381-05-9 for free base) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Alogliptin Benzoate , a dipeptidyl peptidase-4 (DPP-4) inhibitor for Type 2 diabetes treatment.
The molecule consists of a pyridine ring substituted with a nitrile group at the C4 position and a piperazine ring at the C2 position. In its hydrochloride salt form, the compound exhibits high water solubility but presents specific analytical challenges due to the basicity of the piperazine secondary amine and the polarity of the pyridine-nitrile system.
Physicochemical Profile
| Property | Description | Analytical Implication |
| Molecular Formula | Salt stoichiometry affects gravimetric preparation.[1] | |
| MW (Free Base) | 188.23 g/mol | Target ion |
| Basicity (pKa) | ~9.8 (Piperazine NH) | Requires pH control to prevent peak tailing. |
| UV Max | ~250–280 nm | Compatible with standard UV/DAD detection. |
| Polarity | Moderate to High | Risk of early elution on standard C18 columns. |
Analytical Challenges & Strategy
-
Peak Tailing: The secondary amine on the piperazine ring interacts strongly with residual silanols on silica-based columns. Solution: Use of end-capped columns and acidic mobile phases (pH < 3.0) or ion-pairing agents.
-
Salt Dissociation: The HCl salt dissociates immediately in the mobile phase. The method must quantify the cationic species.
-
Trace Analysis: As an intermediate, unreacted levels must be monitored in the final API (Alogliptin). LC-MS is required for ppm-level detection.
Analytical Workflow Diagram
Caption: Decision matrix for selecting HPLC-UV versus LC-MS/MS based on sensitivity requirements.
Protocol A: HPLC-UV (Purity & Assay)
This method is robust, cost-effective, and suitable for raw material testing, reaction monitoring, and % w/w assay.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax SB-CN or Kromasil C18 (250 × 4.6 mm, 5 µm) | Cyano (CN) or C18 columns provide alternate selectivity for polar bases.[1] |
| Mobile Phase A | 20 mM Ammonium Phosphate (pH 3.0) or 0.1% Perchloric Acid | Low pH suppresses silanol ionization and protonates the amine, improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2] |
| Gradient | 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60% B | Gradient ensures elution of the polar analyte and wash-out of lipophilic byproducts. |
| Detection | UV @ 278 nm (and 254 nm) | 278 nm aligns with the Alogliptin scaffold absorbance maximum. |
| Injection Vol. | 10–20 µL | Adjust based on sample concentration. |
| Temp | 30°C | Ensures reproducibility of retention times. |
Step-by-Step Procedure
-
Buffer Preparation: Dissolve 2.3 g of Ammonium Phosphate Monobasic in 900 mL water. Adjust pH to 3.0 ± 0.1 with Phosphoric Acid. Dilute to 1 L. Filter through 0.45 µm nylon filter.
-
Standard Prep: Accurately weigh 10 mg of 2-Piperazin-1-yl-isonicotinonitrile HCl reference standard into a 50 mL volumetric flask. Dissolve in Mobile Phase A:ACN (90:10).
-
System Suitability: Inject the standard 6 times.
Protocol B: LC-MS/MS (Trace Quantification)[3]
This method is designed for detecting 2-Piperazin-1-yl-isonicotinonitrile as a process-related impurity in Alogliptin drug substance.
Mass Spectrometry Parameters (ESI+)
-
Ion Source: Electrospray Ionization (Positive Mode)[3]
-
Scan Type: Multiple Reaction Monitoring (MRM)[3]
-
Precursor Ion:
189.2
MRM Transition Table (Optimization Required)
| Precursor (
Note: Transitions may vary by instrument. The loss of the piperazine ring or fragmentation within the ring are common pathways.
LC Conditions (MS Compatible)
| Parameter | Specification |
| Column | Waters XBridge C18 or Phenomenex Kinetex C18 (100 × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-6 min: 2%→90% B; 6-8 min: 90% B |
| Flow Rate | 0.3 mL/min |
Sample Preparation (Trace Level)
-
Matrix: Weigh 50 mg of Alogliptin API sample.
-
Dissolution: Dissolve in 50 mL of 0.1% Formic Acid/Water.
-
Vortex/Sonicate: Ensure complete dissolution.
-
Filtration: Filter through 0.22 µm PTFE syringe filter (discard first 1 mL).
-
Analysis: Inject 2–5 µL into LC-MS/MS.
Synthesis & Impurity Context Diagram[4]
Understanding where this analyte fits in the process is crucial for setting specifications.
Caption: Synthesis pathway showing the analyte as a key intermediate and potential impurity in Alogliptin.
Validation Criteria (ICH Q2(R1))
To ensure the method is "self-validating" and trustworthy, the following criteria must be met during method transfer:
-
Specificity: Inject the blank, the Alogliptin API, and the Intermediate standard. Ensure resolution (
) > 2.0 between the Intermediate and the API peak. -
Linearity:
-
HPLC-UV: 80% to 120% of target concentration (
). -
LC-MS: 0.1 ppm to 10 ppm relative to API conc (
).
-
-
Accuracy (Recovery): Spike the analyte into the sample matrix at 50%, 100%, and 150% levels. Acceptance: 90–110% recovery.
-
LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio.
-
LOD: S/N ≈ 3
-
LOQ: S/N ≈ 10
-
Troubleshooting Guide
-
Problem: Peak splitting or broad shape.
-
Cause: pH mismatch between sample diluent and mobile phase.
-
Fix: Dissolve the sample in the starting mobile phase (low % organic). Ensure buffer pH is < 3.0 to protonate the piperazine.
-
-
Problem: Carryover in LC-MS.
-
Cause: Sticky basic amine adhering to injector needle.
-
Fix: Use a needle wash with high organic content and low pH (e.g., 50:50 MeOH:Water + 0.5% Formic Acid).
-
References
-
European Medicines Agency (EMA). Assessment Report: Vipidia (Alogliptin). (2013).[4] Describes the impurity profile and control of starting materials. Link
-
Sharma, P., et al. "Stability-indicating HPLC method for the determination of Alogliptin Benzoate and its related impurities."[4] Journal of Chromatographic Science, 53(7), 2015. Link
-
BOC Sciences. Alogliptin Benzoate Impurities and Analysis. (Accessed 2026). Provides structural context for the intermediate.
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).[4] Provides foundational HPLC/MS methods for piperazine derivatives. Link
Sources
- 1. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceasia.org [scienceasia.org]
- 4. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride
As a Senior Application Scientist, this guide provides a comprehensive, in-depth protocol for the large-scale synthesis of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride. The structure is designed to be intuitive and explanatory, focusing on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.
Introduction
2-Piperazin-1-yl-isonicotinonitrile is a critical heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a piperazine ring attached to a pyridine nitrile core, makes it a valuable intermediate for synthesizing a range of pharmacologically active compounds. The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties, making it ideal for pharmaceutical applications.
This application note details a validated, multi-kilogram scale synthesis protocol. The chosen synthetic route is a nucleophilic aromatic substitution (SNAr), which is cost-effective and amenable to industrial production. We will provide a step-by-step methodology, discuss critical process parameters, and outline robust quality control procedures.
Synthetic Strategy and Rationale
The synthesis proceeds via a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-4-cyanopyridine with an excess of piperazine.
-
Salt Formation: Conversion of the resulting free base, 2-(piperazin-1-yl)isonicotinonitrile, to its hydrochloride salt.
Causality of Experimental Design:
-
Starting Materials: 2-chloro-4-cyanopyridine is selected as the electrophile due to the electron-withdrawing nature of the nitrile group and the pyridine nitrogen, which activates the chlorine at the C-2 position for nucleophilic attack.[1] Piperazine serves as the nucleophile.[2]
-
Excess Piperazine: A significant excess of piperazine is employed for two critical reasons. First, it acts as the nucleophile. Second, it serves as the base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. This dual role simplifies the process by avoiding the need for an additional organic or inorganic base.
-
Solvent Choice: A polar aprotic solvent like acetonitrile or an alcohol like isopropanol is chosen to ensure the solubility of the reactants and facilitate the bimolecular reaction.
-
Hydrochloride Salt Formation: The final product is isolated as a hydrochloride salt. This is a standard practice in pharmaceutical chemistry as it often provides a more stable, crystalline solid that is easier to handle, purify, and formulate than the corresponding free base.[3]
Reaction Scheme
Caption: Overall synthetic pathway for 2-Piperazin-1-yl-isonicotinonitrile hydrochloride.
Detailed Synthesis Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Piperazine is corrosive and can cause severe skin burns and eye damage.[4] 2-Chloro-4-cyanopyridine is harmful if swallowed or in contact with skin.[5]
Materials and Equipment:
-
Reactants: 2-Chloro-4-cyanopyridine (≥98%), Piperazine (anhydrous, ≥99%).
-
Solvents: Isopropanol (IPA), Toluene, Deionized Water.
-
Reagents: Hydrochloric Acid (concentrated, 37%), Sodium Chloride.
-
Equipment: Jacketed glass reactor with overhead stirrer, condenser, and temperature probe; addition funnel; filtration apparatus (e.g., Nutsche filter); vacuum oven.
Step 1: Nucleophilic Aromatic Substitution (Formation of Free Base)
-
Reactor Setup: Charge the jacketed reactor with piperazine (5.0 equivalents) and isopropanol (5 L per kg of 2-chloro-4-cyanopyridine).
-
Dissolution: Begin agitation and heat the mixture to 50-60 °C to ensure complete dissolution of the piperazine. The use of a moderate temperature ensures the reactants remain in solution and increases the reaction rate.
-
Reactant Addition: Prepare a solution of 2-chloro-4-cyanopyridine (1.0 eq) in isopropanol (2 L per kg). Slowly add this solution to the reactor over 1-2 hours, maintaining the internal temperature at 60-70 °C. The controlled addition is crucial to manage the reaction exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the consumption of 2-chloro-4-cyanopyridine is >99%. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding to work-up.
Step 2: Work-up and Isolation of the Free Base
-
Solvent Removal: Once the reaction is complete, cool the mixture to 50 °C and distill off the isopropanol under reduced pressure. This step is designed to remove the bulk of the solvent efficiently.
-
Phase Separation: To the resulting residue, add toluene (5 L per kg of starting material) and deionized water (5 L per kg). Heat the mixture to 60 °C and agitate for 30 minutes.
-
Extraction: Stop agitation and allow the layers to separate. The organic (toluene) layer contains the product free base, while the aqueous layer contains excess piperazine and piperazine hydrochloride salt. Separate and retain the upper organic layer.
-
Washing: Wash the organic layer with a saturated sodium chloride solution (2 x 2 L per kg) to remove any remaining water-soluble impurities.
-
Concentration: Concentrate the organic layer under vacuum to yield 2-(piperazin-1-yl)isonicotinonitrile as an oil or a low-melting solid. This crude free base is used directly in the next step without further purification.
Step 3: Hydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude free base in isopropanol (5 L per kg).
-
Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C. The formation of the hydrochloride salt is typically exothermic, and slow addition is necessary for temperature control and to promote the growth of large, easily filterable crystals.
-
Crystallization: Upon addition of HCl, the product will precipitate. Stir the resulting slurry at 0-5 °C for an additional 2-3 hours to ensure complete crystallization.
-
Filtration: Isolate the solid product by filtration. Wash the filter cake with cold isopropanol (2 x 1 L per kg) to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Process Data and Quality Control
Table 1: Summary of Process Parameters and Expected Results
| Parameter | Typical Value | Rationale |
| Yield | 85-95% | High-yielding reaction with efficient isolation. |
| Purity (HPLC) | >99.0% | Crystallization is an effective purification step. |
| Melting Point | Lot-specific | A sharp melting point indicates high purity. |
| Appearance | White to off-white crystalline solid | Standard appearance for the pure hydrochloride salt. |
Analytical Methods for Quality Control:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor reaction completion. A reversed-phase method is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.
Large-Scale Synthesis Workflow
Caption: Step-by-step workflow for the large-scale synthesis and purification process.
Conclusion
This application note provides a robust, scalable, and high-yielding process for the synthesis of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride. The methodology is built on sound chemical principles, utilizing readily available starting materials and standard industrial equipment. The detailed explanation of each step's rationale, coupled with stringent in-process controls and final quality checks, ensures the reliable production of a high-purity final product suitable for downstream pharmaceutical development.
References
-
Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. ResearchGate.[Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.[Link]
- Method for the preparation of piperazine monohydrochloride.
- Process for the preparation of 2-cyanopyridine derivatives.
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate.[Link]
- Process for preparing piperazine derivatives.
Sources
Application of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride in fragment-based drug design
Application Note: Utilizing 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride in Fragment-Based Drug Design (FBDD)
Executive Summary
This guide details the application of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride (CAS: 305381-05-9, hereafter Fragment-2P ) as a high-value scaffold in Fragment-Based Drug Design (FBDD).[1][2][3] Characterized by its "Rule of Three" compliance, high aqueous solubility, and distinct growth vectors, Fragment-2P serves as a privileged structure for targeting kinases, metalloenzymes, and GPCRs. This document provides validated protocols for library preparation, biophysical screening (NMR/SPR), and chemical elaboration strategies to evolve this fragment into a potent lead compound.
Compound Profile & Physicochemical Properties
Fragment-2P represents an ideal "seed" molecule.[1][2][3] Its isonicotinonitrile core provides a rigid aromatic scaffold with defined hydrogen bond acceptors (pyridine nitrogen, nitrile), while the piperazine moiety introduces solubility and a critical secondary amine handle for rapid chemical expansion.
Table 1: Physicochemical Specification
| Property | Value | Relevance in FBDD |
| Molecular Weight | 188.23 Da (Free base) | High Ligand Efficiency (LE): Leaves ample mass budget for optimization (<300 Da).[1][2][3] |
| cLogP | ~0.4 | High Solubility: Minimizes aggregation/false positives in NMR/SPR screens.[2][3] |
| H-Bond Donors | 1 (Piperazine NH) | Growth Vector: Primary site for library expansion (e.g., amidation).[2][3] |
| H-Bond Acceptors | 3 (Pyridine N, Nitrile N, Piperazine N) | Anchoring: Facilitates specific polar interactions (e.g., hinge binding).[2] |
| PSA | ~52 Ų | Permeability: Well within CNS/peripheral drug limits.[2][3] |
| Solubility | >100 mM (DMSO/Water) | Screening Ready: Suitable for high-concentration injection in SPR/NMR.[1][2][3] |
Experimental Workflow: From Screen to Lead
The following workflow integrates biophysical validation with structural biology to ensure robust hit identification.
Diagram 1: FBDD Screening Cascade
Caption: Integrated screening cascade ensuring hit validity before chemical investment.
Detailed Protocols
Protocol A: Ligand-Observed NMR Screening (STD-NMR)
Purpose: To detect transient binding of Fragment-2P to the target protein via magnetization transfer.[1][2]
Reagents:
-
Target Protein (20 µM final concentration) in deuterated buffer (PBS, pD 7.4).
-
Fragment-2P (1 mM final concentration, 50-fold excess).[2][3]
-
Reference: TMSP (Trimethylsilylpropanoic acid) for chemical shift calibration.[2][3]
Procedure:
-
Sample Prep: Prepare a 500 µL sample containing 20 µM protein and 1 mM Fragment-2P.[2][3] Prepare a control sample with 1 mM Fragment-2P only (no protein).[1][2][3]
-
Pulse Sequence: Use a standard Saturation Transfer Difference (STD) sequence with a train of Gaussian pulses for saturation.
-
Saturation: Irradiate on-resonance (protein methyls, e.g., 0 ppm or -1 ppm) for 2 seconds. Set off-resonance control at 30 ppm.
-
Acquisition: Record 1D 1H spectra. Subtract the "on-resonance" spectrum from the "off-resonance" spectrum.[1][2][3]
-
Data Analysis:
-
Positive Hit: Signals corresponding to the piperazine ring protons (approx.[3] 2.8–3.5 ppm) and aromatic protons (approx.[2][3] 7.5–8.5 ppm) appear in the difference spectrum.[2][3]
-
Epitope Mapping: Compare integral intensities.[2][3] Stronger signals indicate protons in closer contact with the protein surface.[2]
-
Protocol B: Surface Plasmon Resonance (SPR)
Purpose: To determine binding affinity (
Procedure:
-
Immobilization: Immobilize target protein on a CM5 sensor chip via amine coupling (aim for ~3000 RU to detect low MW fragments).
-
Solvent Correction: Prepare a DMSO calibration curve (1% to 5% DMSO) to correct for bulk refractive index changes.
-
Injection: Inject Fragment-2P in a concentration series (e.g., 0, 50, 100, 250, 500, 1000 µM) in Running Buffer (HBS-P+ with 2% DMSO).
-
Parameters: Contact time: 30s; Dissociation time: 60s; Flow rate: 30 µL/min.
-
Analysis: Fit data to a 1:1 steady-state affinity model (due to fast on/off rates typical of fragments).
Fragment Elaboration Strategy: The "Grow" Vector
Once binding is validated (e.g., X-ray shows the isonicotinonitrile core binding to the kinase hinge region), the secondary amine of the piperazine ring becomes the primary vector for elaboration.
Chemical Logic: The piperazine NH is solvent-exposed in many binding modes, allowing attachment of "exploratory" groups to reach adjacent sub-pockets without disrupting the core binding pose.
Diagram 2: Chemical Elaboration Pathways
Caption: Synthetic pathways to evolve Fragment-2P into lead-like molecules.
Optimization Protocol:
-
Library Generation: Synthesize a focused library of 20–50 analogs using parallel synthesis (e.g., amide coupling with diverse acids).
-
SAR Analysis: Re-screen analogs via SPR. A decrease in
from mM to µM indicates successful engagement of a new sub-pocket.[3] -
LE Monitoring: Ensure Ligand Efficiency (LE) remains >0.3 during growth. If MW increases significantly without affinity gain, prune that branch.
References
-
Erlanson, D. A., et al. (2016).[2][3][4] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[2]
-
Murray, C. W., & Rees, D. C. (2009).[3][4] "The rise of fragment-based drug discovery."[2][5][6][7][8][9] Nature Chemistry.[2][3]
-
PubChem. (2023).[2][3] "Compound Summary: 2-(1-Piperazinyl)isonicotinonitrile." National Library of Medicine.[2][3]
-
Scott, D. E., et al. (2012).[2][3][4] "Fragment-based approaches in drug discovery and chemical biology." Biochemistry.
-
ChemBridge Corporation. (2023).[2][3] "Fragment Library: Rule of Three Compliant Fragments."
Sources
- 1. 305381-05-9|2-(Piperazin-1-yl)isonicotinonitrile|BLD Pharm [bldpharm.com]
- 2. 2-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazin-1-ium | C4H11N2+ | CID 5242433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-Based Drug Discovery - 2023 Archive [drugdiscoverychemistry.com]
- 7. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 8. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols: Utilizing 2-Piperazin-1-yl-isonicotinonitrile in the Development of Potent Dual FLT3/Aurora Kinase Inhibitors
Introduction: The Rationale for Dual FLT3 and Aurora Kinase Inhibition in Oncology
In the landscape of targeted cancer therapy, the simultaneous inhibition of multiple oncogenic pathways is an increasingly validated strategy to enhance therapeutic efficacy and overcome drug resistance. Two key signaling nodes, the FMS-like tyrosine kinase 3 (FLT3) receptor and the Aurora kinase family, have emerged as critical targets, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).
Constitutive activation of FLT3, often through internal tandem duplication (FLT3-ITD) mutations, is a major driver of leukemogenesis and is associated with a poor prognosis.[1] While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often transient due to the development of resistance.[1] Concurrently, the Aurora kinases (A, B, and C) are essential regulators of mitosis, and their overexpression in various cancers contributes to genomic instability and uncontrolled cell proliferation.[2] Intriguingly, emerging evidence suggests a functional interplay between these two kinase families, where Aurora kinases may contribute to resistance mechanisms against FLT3 inhibitors.[3][4] This has spurred the development of dual FLT3/Aurora kinase inhibitors, a new class of anti-cancer agents designed to deliver a synergistic therapeutic punch by targeting both cell proliferation and survival pathways.[5][6]
This document provides a comprehensive guide for researchers and drug development professionals on the application of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, a key chemical intermediate, in the synthesis of a representative dual FLT3/Aurora kinase inhibitor. Furthermore, it outlines detailed protocols for the subsequent in vitro characterization and evaluation of the synthesized compound.
The FLT3 and Aurora Kinase Signaling Axes: A Dual-Target Approach
A deeper understanding of the signaling pathways governed by FLT3 and Aurora kinases illuminates the rationale behind their dual inhibition.
Figure 1: Simplified signaling pathways of FLT3 and Aurora kinases and the point of intervention for a dual inhibitor.
Synthesis of a Representative Dual FLT3/Aurora Kinase Inhibitor
The following protocol details the synthesis of a potent dual FLT3/Aurora kinase inhibitor, structurally analogous to published compounds, utilizing 2-Piperazin-1-yl-isonicotinonitrile as a key building block. The synthetic strategy hinges on a crucial nucleophilic aromatic substitution (SNAr) reaction.
Experimental Workflow: From Starting Materials to Purified Inhibitor
Figure 2: General workflow for the synthesis and purification of the dual FLT3/Aurora kinase inhibitor.
Step-by-Step Synthesis Protocol
Materials:
-
2-Piperazin-1-yl-isonicotinonitrile hydrochloride
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Piperazin-1-yl-isonicotinonitrile hydrochloride (1.0 eq) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial to deprotonate the piperazine nitrogen, making it nucleophilic.
-
Addition of Pyrimidine: To the stirring solution, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq).
-
Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure dual FLT3/Aurora kinase inhibitor.
Physicochemical and Biological Characterization
Structural Verification
The identity and purity of the synthesized inhibitor should be rigorously confirmed using standard analytical techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure and identify any impurities. |
| Mass Spectrometry (MS) | To verify the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. |
In Vitro Biological Evaluation
A series of in vitro assays are essential to determine the biological activity of the synthesized inhibitor.
This assay measures the ability of the compound to inhibit the enzymatic activity of FLT3 and Aurora A kinases. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[6][7][8]
Materials:
-
Recombinant human FLT3 and Aurora A kinase
-
Substrate peptide (e.g., ABLtide for FLT3, Kemptide for Aurora A)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and the inhibitor at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.[6]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to inhibit 50% of the kinase activity.
This assay determines the cytotoxic effect of the inhibitor on cancer cell lines. The MTS assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[9][10][11]
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11 - both FLT3-ITD positive)
-
RPMI-1640 medium supplemented with 10% FBS
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of the synthesized inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTS Addition: Add the MTS reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Western blotting is used to confirm that the inhibitor engages its targets (FLT3 and Aurora A) within the cell and inhibits their downstream signaling pathways. This is typically assessed by measuring the phosphorylation status of the kinases and their key substrates.[12][13][14]
Materials:
-
AML cell lines (MOLM-13 or MV4-11)
-
Synthesized inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Treat the AML cells with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of FLT3, Aurora A, and STAT5 relative to the total protein levels and the loading control.
Conclusion and Future Directions
The strategic use of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride as a versatile chemical intermediate enables the efficient synthesis of dual FLT3/Aurora kinase inhibitors. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and in vitro evaluation of these promising anti-cancer agents. Successful validation of a lead compound through these methodologies paves the way for further preclinical development, including in vivo efficacy studies in relevant animal models of AML. The continued exploration of dual-targeting strategies holds significant promise for improving therapeutic outcomes in patients with aggressive and resistant cancers.
References
-
CCT245718, a dual FLT3/Aurora A inhibitor overcomes D835Y-mediated resistance to FLT3 inhibitors in acute myeloid leukaemia cells - PMC - NIH. (2021). Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (n.d.). Retrieved from [Link]
-
At-9283 | C19H23N7O2 | CID 135398495 - PubChem. (n.d.). Retrieved from [Link]
-
EP0042, a Dual FLT3 and Aurora Kinase Inhibitor: Final Results of Dose Escalation and Optimization Cohorts from a Phase I/IIa Study in Patients with Relapsed/Refractory (R/R) Acute Myeloid Leukemia (AML), Chronic Myelomonocytic Leukemia (CMML) or Myelodysplastic Syndrome (MDS) - ResearchGate. (2025). Retrieved from [Link]
-
Aurora Kinase Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]
-
EP0042, an inhibitor of FLT3 & Aurora kinases, in R/R AML and MDS: insights from a Phase I/IIa trial - YouTube. (2024). Retrieved from [Link]
-
Novel acylureidoindolin-2-one derivatives as dual Aurora B/FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed. (2014). Retrieved from [Link]
-
MTS Tetrazolium Assay Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]
- Aurora kinase inhibitors and methods of making and using thereof - Google Patents. (n.d.).
-
FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC - NIH. (n.d.). Retrieved from [Link]
-
A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC - NIH. (2023). Retrieved from [Link]
-
FLT3 Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2025). Retrieved from [Link]
-
Protocol for clonogenic survival assay for leukemia/ suspension cells? - ResearchGate. (2018). Retrieved from [Link]
-
Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC - NIH. (2023). Retrieved from [Link]
-
Western blot analysis confirms FLT3 inhibitor responsive pTyr-sites in... - ResearchGate. (n.d.). Retrieved from [Link]
- WO2024006929A1 - Cd73 compounds - Google Patents. (n.d.).
-
Facile Identification of Dual FLT3–Aurora A Inhibitors: A Computer‐Guided Drug Design Approach | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - NIH. (n.d.). Retrieved from [Link]
-
Five Simple Steps For a Successful MTS Assay! - Bitesize Bio. (2025). Retrieved from [Link]
-
Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved from [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Western Blot of NSD3 in AML Cell Lines – openlabnotebooks.org. (2018). Retrieved from [Link]
-
MTS proliferation assays. - Bio-protocol. (n.d.). Retrieved from [Link]
-
Preclinical Evaluation of AMG 925, a FLT3/CDK4 Dual Kinase Inhibitor for Treating Acute Myeloid Leukemia - AACR Journals. (n.d.). Retrieved from [Link]
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- 2. US9133180B2 - Aurora and FLT3 kinases modulators - Google Patents [patents.google.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A novel approach for relapsed/refractory FLT3mut+ acute myeloid leukaemia: synergistic effect of the combination of bispecific FLT3scFv/NKG2D-CAR T cells and gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Synthesis of Compound Libraries from 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride
Introduction: The Strategic Value of the 2-Piperazin-1-yl-isonicotinonitrile Scaffold
The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1] Its unique physicochemical properties, including its basic nature and ability to form hydrogen bonds, often impart favorable pharmacokinetic characteristics to drug candidates.[2] When incorporated into the isonicotinonitrile framework, as in 2-Piperazin-1-yl-isonicotinonitrile, we are presented with a versatile starting material for the generation of diverse compound libraries. The pyridine ring system is also a key feature in many bioactive molecules, and its substitution pattern can be fine-tuned to modulate biological activity.[3]
Solid-phase organic synthesis (SPOS) offers a powerful and efficient methodology for the construction of such libraries.[4] By anchoring the starting material to a solid support, we can drive reactions to completion using excess reagents, which can be easily removed by simple washing and filtration steps.[5] This circumvents the need for traditional and often time-consuming chromatographic purification of intermediates, making SPOS ideal for high-throughput synthesis.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of compound libraries derived from 2-Piperazin-1-yl-isonicotinonitrile hydrochloride. We will delve into the strategic considerations for resin selection and scaffold attachment, provide detailed, step-by-step protocols for library diversification, and discuss the critical aspects of cleavage and analysis of the final products.
I. Foundational Strategy: From Starting Material to Resin-Bound Scaffold
The successful solid-phase synthesis of a compound library hinges on the robust attachment of the initial building block to an appropriate solid support. For our starting material, 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, the secondary amine of the piperazine ring provides a convenient handle for immobilization.
A. Neutralization of the Hydrochloride Salt: An Essential First Step
The commercially available starting material is a hydrochloride salt. The protonated piperazine is not nucleophilic and will not react with the electrophilic sites on the resin. Therefore, a neutralization step is paramount. This is typically achieved by treating the hydrochloride salt with a non-nucleophilic base.
Protocol 1: Neutralization of 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride
-
Dissolve 2-Piperazin-1-yl-isonicotinonitrile hydrochloride (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1-1.2 eq.), dropwise at room temperature.
-
Stir the mixture for 30-60 minutes.
-
The resulting solution of the free base can be used directly in the subsequent resin loading step. It is advisable to use the freshly prepared free base to avoid potential degradation.
B. Selection of the Solid Support and Linker Strategy
The choice of resin and linker is critical as it dictates the conditions under which the final compounds are cleaved from the solid support. For the attachment of the piperazine moiety, a resin functionalized with an electrophilic linker is required.
| Resin Type | Linker | Cleavage Condition | Advantages | Disadvantages |
| Wang Resin | p-Alkoxybenzyl alcohol | Strong acid (e.g., TFA) | Widely used, stable to many reaction conditions. | Harsh cleavage may not be suitable for acid-labile final products. |
| 2-Chlorotrityl chloride (2-CTC) Resin | 2-Chlorotrityl | Mild acid (e.g., 1-5% TFA in DCM) | Very acid-labile, allows for the release of fully protected compounds. | Can be sensitive to some acidic reagents used during synthesis. |
| Merrifield Resin | Chloromethyl | Strong acid (e.g., HF) or harsh conditions | Robust and inexpensive. | Very harsh cleavage conditions limit its applicability for complex molecules. |
For this application, 2-Chlorotrityl chloride (2-CTC) resin is a highly recommended choice. Its high acid lability allows for the release of the final compounds under very mild conditions, which helps to preserve the integrity of a wider range of functional groups that may be introduced during the library diversification.
C. Immobilization of the Scaffold
The free secondary amine of the neutralized 2-Piperazin-1-yl-isonicotinonitrile will readily react with the electrophilic linker on the 2-CTC resin.
Protocol 2: Loading of 2-Piperazin-1-yl-isonicotinonitrile onto 2-Chlorotrityl Chloride Resin
-
Swell the 2-Chlorotrityl chloride resin (1.0 eq., based on substitution level) in anhydrous DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the solvent.
-
Add the freshly prepared solution of neutralized 2-Piperazin-1-yl-isonicotinonitrile (2.0-3.0 eq.) in DCM to the swollen resin.
-
Add DIPEA (3.0-4.0 eq.) to the reaction mixture.
-
Shake the mixture at room temperature for 2-4 hours.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.
-
Drain the resin and wash sequentially with DCM (3x), DMF (3x), Methanol (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
The loading efficiency can be determined by a variety of methods, including gravimetric analysis or by cleaving a small amount of the resin-bound material and analyzing the concentration of the cleaved product by UV-Vis spectroscopy or LC-MS.
II. Diversification of the Resin-Bound Scaffold: Building the Library
With the 2-Piperazin-1-yl-isonicotinonitrile scaffold securely attached to the solid support, the next stage is to introduce diversity. The primary point of diversification is the remaining secondary amine on the piperazine ring. This can be achieved through a variety of well-established reactions.
A. N-Acylation with Carboxylic Acids
Amide bond formation is a robust and widely used reaction in combinatorial chemistry. A diverse library of amides can be generated by reacting the resin-bound piperazine with a variety of carboxylic acids.
Protocol 3: N-Acylation of Resin-Bound Piperazine
-
Swell the resin-bound 2-Piperazin-1-yl-isonicotinonitrile (1.0 eq.) in DMF.
-
In a separate vial, pre-activate the carboxylic acid (3.0-5.0 eq.) with a coupling agent such as HBTU (2.9 eq.) and a base like DIPEA (6.0 eq.) in DMF for 5-10 minutes.
-
Add the activated carboxylic acid solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test) to detect the presence of free secondary amines. A negative Kaiser test (yellow beads) indicates the reaction is complete.
-
Drain the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
B. N-Sulfonylation with Sulfonyl Chlorides
Sulfonamides are another important class of functional groups found in many biologically active molecules. These can be readily synthesized by reacting the resin-bound piperazine with a diverse set of sulfonyl chlorides.
Protocol 4: N-Sulfonylation of Resin-Bound Piperazine
-
Swell the resin-bound 2-Piperazin-1-yl-isonicotinonitrile (1.0 eq.) in anhydrous DCM or THF.
-
Add the sulfonyl chloride (3.0-5.0 eq.) to the resin suspension.
-
Add a non-nucleophilic base such as DIPEA or 2,6-lutidine (5.0-7.0 eq.).
-
Shake the reaction mixture at room temperature for 6-24 hours.
-
Monitor the reaction for completion using the Kaiser test.
-
Drain the resin and wash thoroughly with DCM (3x), DMF (3x), and Methanol (3x).
-
Dry the resin under vacuum.
C. Reductive Amination with Aldehydes and Ketones
Reductive amination provides a powerful method for introducing a wide variety of alkyl and aryl groups at the secondary amine position.[6] This two-step, one-pot reaction involves the formation of an iminium ion intermediate followed by its reduction.
Protocol 5: Reductive Amination of Resin-Bound Piperazine
-
Swell the resin-bound 2-Piperazin-1-yl-isonicotinonitrile (1.0 eq.) in a 1% acetic acid solution in DMF.
-
Add the aldehyde or ketone (5.0-10.0 eq.).
-
Shake the mixture for 1 hour at room temperature to facilitate iminium ion formation.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (5.0-10.0 eq.).
-
Shake the reaction mixture at room temperature for 12-48 hours.
-
Monitor the reaction for completion using the Kaiser test.
-
Drain the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
III. The Final Step: Cleavage and Analysis of the Compound Library
Once the diversification steps are complete, the final compounds must be cleaved from the solid support. The choice of cleavage cocktail is dictated by the linker used for immobilization.
A. Cleavage from 2-Chlorotrityl Resin
As recommended, the use of 2-CTC resin allows for very mild cleavage conditions.
Protocol 6: Cleavage of the Compound Library from 2-CTC Resin
-
Wash the dried, derivatized resin with DCM (3x).
-
Add a cleavage cocktail of 1-5% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Shake the mixture at room temperature for 30-60 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2x) and combine the filtrates.
-
The combined filtrate contains the cleaved product. The TFA can be removed by evaporation under a stream of nitrogen or by co-evaporation with a solvent like toluene.
B. Analysis of the Crude Library Members
After cleavage, it is essential to analyze the purity and confirm the identity of the synthesized compounds. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the analytical method of choice for this purpose.
Typical Analytical Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 5-10 minutes |
| Flow Rate | 0.3-0.5 mL/min |
| Detection | UV at 214 nm and 254 nm, Mass Spectrometry (ESI+) |
The purity of each library member can be estimated from the peak area in the HPLC chromatogram, and the identity can be confirmed by the observed mass-to-charge ratio (m/z) in the mass spectrum.
IV. Visualization of the Workflow
To provide a clear overview of the entire process, the following diagrams illustrate the key stages of the solid-phase synthesis.
Caption: Diversification pathways from the resin-bound scaffold.
V. Troubleshooting and Expert Insights
| Issue | Possible Cause | Suggested Solution |
| Low Resin Loading | Incomplete neutralization of starting material. Insufficient swelling of the resin. Steric hindrance. | Ensure complete neutralization with a slight excess of base. Allow adequate swelling time in a suitable solvent. Increase reaction time and/or temperature for loading. |
| Incomplete Reactions (Positive Kaiser Test) | Insufficient excess of reagents. Poor resin swelling in the reaction solvent. Sterically hindered building block. | Increase the equivalents of the building block and coupling reagents. Choose a solvent that ensures good swelling of the resin (e.g., DMF, NMP). Increase reaction time, temperature, or consider using a more potent coupling agent. |
| Low Purity of Cleaved Products | Incomplete reactions leading to deletion sequences. Side reactions during synthesis or cleavage. Degradation of the product during cleavage. | Ensure all reaction steps go to completion. Use appropriate protecting groups if necessary. Use the mildest possible cleavage conditions and scavengers if needed. |
| No Product Detected After Cleavage | Premature cleavage of the product from the resin. Product is not stable to the cleavage conditions. | If using a very acid-labile linker, avoid acidic conditions during synthesis. Choose a more robust linker or milder cleavage conditions. |
VI. Conclusion
The solid-phase synthesis of compound libraries from 2-Piperazin-1-yl-isonicotinonitrile hydrochloride offers a highly efficient and versatile approach to generating novel chemical entities for drug discovery and development. By following the detailed protocols and considering the strategic insights provided in this guide, researchers can successfully construct diverse libraries based on this promising scaffold. The key to success lies in careful planning of the synthetic route, diligent monitoring of reaction progress, and appropriate analytical characterization of the final products.
VII. References
-
Taylor R.D., Maccoss M., Lawson A.D.G. Rings in Drugs. J. Med. Chem. 2014;57:5845–5859. [Link]
-
Romanelli M.N., Manetti D., Braconi L., Dei S., Gabellini A., Teodori E. The piperazine scaffold for novel drug discovery efforts: The evidence to date. Future Med Chem. 2020;12(14):1335-1354. [Link]
-
Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules. 2023; 28(23):7869. [Link]
-
Combinatorial Chemistry: Concepts, Strategies and Applications. Transactions of the National Academy of Science & Technology Philippines. 2005; 27(2). [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemOpen. 2024; 13(4): e202300266. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023; 28(18):6549. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. transactions.nast.ph [transactions.nast.ph]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of Piperazin-2-ylmethanol Derivatives
Introduction: Unveiling the Therapeutic Potential of Piperazin-2-ylmethanol Derivatives
The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous drugs with significant central nervous system (CNS) activity.[1][2] Derivatives of piperazin-2-ylmethanol, a chiral scaffold, are of particular interest in drug discovery due to their diverse pharmacological profiles, including antipsychotic, antidepressant, and anxiolytic properties.[3][4] These therapeutic effects are often mediated by their interaction with various neurotransmitter receptors, such as serotonin (5-HT), dopamine (D), and sigma (σ) receptors.[5][6] Understanding the binding characteristics of these derivatives to their molecular targets is paramount for elucidating their mechanism of action, optimizing their structure-activity relationship (SAR), and ensuring their selectivity.
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[7] These assays utilize a radioactively labeled ligand (radioligand) to trace and measure its binding to a target receptor.[5] By employing techniques such as saturation and competition binding assays, researchers can determine key pharmacological parameters like the receptor density (Bmax), the dissociation constant of the radioligand (Kd), and the affinity of unlabeled test compounds (Ki).[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data analysis of radioligand binding assays tailored for the characterization of piperazin-2-ylmethanol derivatives.
The Principle of Radioligand Binding Assays
Radioligand binding assays are governed by the law of mass action, where the binding of a ligand to a receptor is a reversible process that reaches equilibrium.[8] The fundamental principle involves incubating a biological preparation containing the target receptor (e.g., cell membranes, tissue homogenates) with a radioligand.[9] The amount of radioligand bound to the receptor is then quantified using a scintillation counter or a gamma counter, depending on the radioisotope used.[9]
There are two primary types of radioligand binding assays:
-
Saturation Binding Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand.[6] This allows for the determination of the equilibrium dissociation constant (Kd), which represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, and the maximum number of binding sites (Bmax), which reflects the total receptor density in the preparation.[6]
-
Competition Binding Assays: These assays are used to determine the affinity of an unlabeled test compound (the "competitor") for a receptor.[6] A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[9] The test compound will compete with the radioligand for binding to the receptor, leading to a concentration-dependent decrease in the amount of bound radioligand. From this data, the half-maximal inhibitory concentration (IC50) of the test compound can be determined, which is the concentration that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the affinity of the unlabeled compound for the receptor.[9]
Experimental Design and Key Considerations
A well-designed radioligand binding assay is crucial for obtaining accurate and reproducible data. Here are some key factors to consider:
-
Choice of Radioligand: The ideal radioligand should have high affinity and specificity for the target receptor, as well as high specific activity to enable sensitive detection.[10]
-
Receptor Source: The choice of receptor source (e.g., recombinant cell lines expressing the target receptor, native tissue homogenates) depends on the specific research question. Recombinant systems offer a clean background, while native tissues provide a more physiologically relevant context.
-
Assay Buffer and Conditions: The composition of the assay buffer (pH, ionic strength) and incubation conditions (temperature, time) should be optimized to ensure the stability of the receptor and ligands and to allow the binding reaction to reach equilibrium.
-
Non-Specific Binding (NSB): A critical aspect of radioligand binding assays is the determination and subtraction of non-specific binding, which is the binding of the radioligand to non-receptor components.[2] NSB is typically measured by including a high concentration of an unlabeled ligand that is known to bind specifically to the target receptor, thereby saturating the specific binding sites and leaving only the non-specific binding to be measured.[2]
-
Separation of Bound and Free Radioligand: After incubation, the bound radioligand must be separated from the free (unbound) radioligand. The two most common methods are:
-
Filtration Assay: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand while the free radioligand passes through.[9][11] This method is well-suited for membrane-bound receptors.[9]
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay format that does not require a separation step.[12] The receptor is immobilized on scintillant-containing beads. Only radioligand that is bound to the receptor is in close enough proximity to the scintillant to generate a light signal, which is then detected.[13][14]
-
Detailed Protocols
The following protocols are provided as a general framework and should be optimized for the specific piperazin-2-ylmethanol derivative, receptor target, and radioligand being used. As many piperazin-2-ylmethanol derivatives have shown affinity for sigma receptors, the following protocols will use the sigma-1 receptor as an example.[6]
Protocol 1: Saturation Binding Assay for the Sigma-1 Receptor
This protocol is designed to determine the Kd and Bmax of a sigma-1 receptor radioligand (e.g., -pentazocine) in a membrane preparation.
Materials and Reagents:
-
Membrane preparation from cells or tissue expressing the sigma-1 receptor.
-
Radioligand: -pentazocine.
-
Unlabeled ligand for determining non-specific binding: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for a Saturation Radioligand Binding Assay.
Step-by-Step Procedure:
-
Prepare Radioligand Dilutions: Prepare a series of dilutions of the radioligand (e.g., 0.1 to 20 nM) in assay buffer.
-
Set up Assay Plates: In a 96-well plate, set up triplicate wells for each concentration of the radioligand for "Total Binding" and "Non-Specific Binding" (NSB).
-
Add Reagents for Total Binding: To the "Total Binding" wells, add 50 µL of assay buffer, 100 µL of the diluted membrane preparation (e.g., 20-50 µg of protein), and 50 µL of the appropriate radioligand dilution.
-
Add Reagents for Non-Specific Binding: To the "NSB" wells, add 50 µL of the unlabeled ligand (e.g., 10 µM haloperidol), 100 µL of the diluted membrane preparation, and 50 µL of the appropriate radioligand dilution.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
Protocol 2: Competition Binding Assay for Piperazin-2-ylmethanol Derivatives
This protocol is designed to determine the Ki of a piperazin-2-ylmethanol derivative for the sigma-1 receptor.
Materials and Reagents:
-
Same as for the saturation binding assay.
-
Piperazin-2-ylmethanol derivative (test compound).
Workflow Diagram:
Caption: Workflow for a Competition Radioligand Binding Assay.
Step-by-Step Procedure:
-
Prepare Test Compound Dilutions: Prepare a series of dilutions of the piperazin-2-ylmethanol derivative (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.
-
Set up Assay Plates: In a 96-well plate, set up triplicate wells for each concentration of the test compound. Also include wells for "Total Binding" (no test compound) and "Non-Specific Binding" (NSB, with a high concentration of a standard unlabeled ligand like haloperidol).
-
Add Reagents: To each well, add 50 µL of the appropriate test compound dilution (or buffer for "Total Binding" wells, or unlabeled ligand for "NSB" wells), 100 µL of the diluted membrane preparation, and 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value, e.g., 1 nM -pentazocine).
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Filtration and Washing: Terminate the assay and wash the filters as described in the saturation binding protocol.
-
Counting: Count the radioactivity in a scintillation counter.
Data Analysis and Presentation
Saturation Binding Data Analysis
-
Calculate Specific Binding: For each concentration of radioligand, calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.
-
Specific Binding = Total Binding - Non-Specific Binding
-
-
Plot the Data: Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM).
-
Non-linear Regression: Fit the data using a non-linear regression model for one-site binding (hyperbola). This will yield the values for Kd and Bmax.
Example Saturation Binding Data:
| -pentazocine] (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 3800 | 500 | 3300 |
| 2.5 | 6500 | 1250 | 5250 |
| 5.0 | 8500 | 2500 | 6000 |
| 10.0 | 10000 | 5000 | 5000 |
| 20.0 | 10500 | 10000 | 500 |
Note: This is example data and should be replaced with experimental results.
Competition Binding Data Analysis
-
Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percent specific binding relative to the control (total binding) wells.
-
% Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)] x 100
-
-
Plot the Data: Plot the percent specific binding against the logarithm of the test compound concentration.
-
Non-linear Regression: Fit the data using a non-linear regression model for a sigmoidal dose-response (variable slope) to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor (determined from saturation binding experiments).
-
Example Competition Binding Data:
| [Test Compound] (log M) | % Specific Binding |
| -11 | 98.5 |
| -10 | 95.2 |
| -9 | 85.1 |
| -8 | 52.3 |
| -7 | 15.6 |
| -6 | 5.2 |
| -5 | 2.1 |
Note: This is example data and should be replaced with experimental results.
Conclusion
Radioligand binding assays are an indispensable tool in the pharmacological characterization of novel compounds like piperazin-2-ylmethanol derivatives. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can obtain robust and reliable data on the binding affinity and receptor occupancy of their compounds of interest. This information is critical for advancing our understanding of their therapeutic potential and for guiding the drug discovery and development process.
References
-
Oncodesign Services. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Filter-binding assay. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]
-
Wikipedia. (n.d.). Filter binding assay. Retrieved from [Link]
-
de Freitas, R. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-596. [Link]
-
GraphPad. (n.d.). Nonspecific binding. Retrieved from [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
-
Stockley, P. G. (2009). Filter-binding assays. Methods in Molecular Biology, 543, 1-14. [Link]
-
Charlton, S. J., & Vauquelin, G. (2010). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 159(5), 987-996. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
-
Cignarella, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5485. [Link]
-
Heukers, R., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Scientific Reports, 8(1), 16279. [Link]
-
Singh, S., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Chemistry & Biodiversity, 20(10), e202300977. [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. [Link]
-
ResearchGate. (n.d.). Filter-Binding Assays. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved from [Link]
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12), 3299-3311. [Link]
-
ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening. Retrieved from [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]
-
Ben-Gurion University Research Portal. (2021). NOVEL PIPERAZINE AND PIPERIDINE DERIVATIVES, THEIR SYNTHESIS AND USE THEREOF IN INHIBITING VDAC OLIGOMERIZATION, APOPTOSIS AND MITOCHONDRIA DYSFUNCTION. Retrieved from [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tavapadon - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acnp.org [acnp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Determination of Piperazine via Precolumn Derivatization
[1][2][3]
Executive Summary
Piperazine, a secondary diamine used as an anthelmintic and a building block in pharmaceutical synthesis (e.g., fluoroquinolones, antipsychotics), presents a significant analytical challenge.[1][2] It lacks a strong chromophore for UV detection and is highly polar, resulting in poor retention on standard C18 Reverse-Phase (RP) columns.[1]
This guide details a robust Precolumn Derivatization Protocol using Dansyl Chloride (DNS-Cl) .[3][1] This method transforms piperazine into a hydrophobic, highly fluorescent bis-dansyl derivative.[1] This modification solves both the retention and detection problems simultaneously, enabling detection limits in the low ng/mL (ppb) range using HPLC-FLD or LC-MS.[1]
Scientific Rationale & Chemistry
The Analytical Challenge
-
Lack of Chromophore: Piperazine has negligible UV absorption above 200 nm.[1][4] Direct UV detection at 200-210 nm is non-specific and prone to interference from solvents and matrix components.[1]
-
Polarity: With two secondary amine groups, piperazine is extremely hydrophilic.[1] It elutes in the void volume of RP-HPLC columns, preventing separation from unretained matrix salts.[1]
The Derivatization Solution
We utilize Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) .[1]
-
Mechanism: DNS-Cl undergoes a nucleophilic substitution reaction with the secondary amines of piperazine.[1]
-
Stoichiometry: Since piperazine is a diamine, the reaction must be driven to completion to form the bis-dansyl-piperazine derivative.[1] Incomplete reaction yields a mixture of mono- and bis-derivatives, compromising quantitation.[1]
-
Result: The bis-derivative is hydrophobic (retained well on C18) and exhibits intense fluorescence (Ex 330-340 nm / Em 500-530 nm).[1]
Reaction Pathway Diagram[2]
Figure 1: Reaction scheme for the formation of Bis-Dansyl-Piperazine. Note the requirement for 2 molar equivalents of reagent.
Materials & Reagents
| Component | Specification | Purpose |
| Dansyl Chloride | 5 mg/mL in Acetone | Derivatizing agent.[1] Prepare fresh or store at -20°C in dark. |
| Buffer | 0.1 M Sodium Carbonate (Na₂CO₃), pH 9.5 | Maintains basic pH to keep amines unprotonated (nucleophilic).[1] |
| Mobile Phase A | Water (HPLC Grade) | Weak solvent for gradient elution.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent; elutes the hydrophobic derivative.[1] |
| Standard | Piperazine Hexahydrate | Reference standard for calibration.[1] |
Experimental Protocol
Standard/Sample Preparation[2]
-
Stock Solution: Dissolve 10 mg Piperazine standard in 100 mL water (100 ppm).
-
Working Standards: Dilute stock to 10, 50, 100, 200, and 500 ng/mL (ppb) levels.
-
Sample Extraction (for complex matrices):
-
Homogenize sample (e.g., tissue, powder).[1]
-
Extract with 5% Trichloroacetic acid (TCA) or dilute HCl to precipitate proteins.[1]
-
Centrifuge (10,000 x g, 10 min).
-
Collect supernatant and adjust pH to neutral/basic before derivatization, or rely on the strong buffer capacity of the carbonate buffer in the next step.[1]
-
Derivatization Workflow
Critical Step: The pH must be maintained between 9.5 and 10.0. If pH < 9, the amine protonates and becomes non-reactive.[1] If pH > 11, DNS-Cl hydrolyzes too rapidly.[1]
-
Aliquot: Transfer 500 µL of Sample/Standard into a 2 mL amber glass vial (DNS-Cl is light sensitive).
-
Buffer: Add 500 µL of 0.1 M Carbonate Buffer (pH 9.5). Vortex to mix.
-
Reagent Addition: Add 500 µL of Dansyl Chloride solution (5 mg/mL in acetone).
-
Note: A large molar excess of DNS-Cl (approx. 20-50x) is required to ensure complete conversion to the bis-derivative.[1]
-
-
Reaction: Cap vial and incubate at 60°C for 20 minutes in a heating block.
-
Cooling: Cool to room temperature.
-
Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.
HPLC-FLD Method Parameters
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Vol | 10 - 20 µL |
| Detection | Fluorescence: Ex 340 nm / Em 525 nm |
| Gradient | Time (min) | %B (ACN) 0.0 | 30 10.0 | 80 12.0 | 80 12.1 | 30 15.0 | 30 |
Validation & Performance Data
The following data represents typical performance metrics for this protocol in a pharmaceutical impurity context.
| Parameter | Typical Result | Notes |
| Linearity (R²) | > 0.999 | Range: 10 – 500 ng/mL |
| LOD (Limit of Detection) | ~ 2.0 ng/mL (ppb) | Signal-to-Noise ratio of 3:1 |
| LOQ (Limit of Quantitation) | ~ 6.5 ng/mL (ppb) | Signal-to-Noise ratio of 10:1 |
| Recovery | 85% - 105% | Spiked into drug substance matrix |
| Precision (RSD) | < 2.5% | Intra-day (n=6) |
Troubleshooting & Expert Insights
-
The "Dansyl-OH" Peak:
-
Symptom:[4][5][6][7][8][9] A massive peak appears early in the chromatogram.[1]
-
Cause: This is hydrolyzed DNS-Cl (Dansyl Sulfonic Acid).[1] It is inevitable because we use excess reagent in an aqueous buffer.[1]
-
Solution: Ensure your gradient starts with low organic (e.g., 30% ACN) to separate this early eluter from the later-eluting bis-dansyl-piperazine.[1] Do not mistake this peak for your analyte.
-
-
Incomplete Derivatization:
-
Reagent Stability:
References
-
Vertex AI Search. (2025).[1] Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. ResearchGate. Link
-
Vertex AI Search. (2025).[1][10] A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and High-Performance Liquid Chromatography-Mass Spectrometry. PubMed.[1] Link
-
Vertex AI Search. (2025).[1] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Link
-
Vertex AI Search. (2025).[1] Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). SciELO. Link
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. qascf.com [qascf.com]
- 3. A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. scielo.br [scielo.br]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting 2-Piperazin-1-yl-isonicotinonitrile hydrochloride solubility issues
This guide provides a comprehensive technical troubleshooting framework for 2-Piperazin-1-yl-isonicotinonitrile hydrochloride . It is designed for researchers encountering solubility difficulties in in vitro (cell culture) or in vivo formulations.
Compound Class: Piperazinyl-pyridine derivative | Salt Form: Hydrochloride (HCl) Critical Parameter: pH-dependent solubility profile driven by the piperazine secondary amine.[1][2][3]
Part 1: The Physicochemical Basis of Solubility
Before troubleshooting, you must understand why the compound behaves the way it does. This molecule consists of a hydrophobic isonicotinonitrile core and a polar piperazine tail.
Structural Analysis & pKa Logic
-
The Core (Hydrophobic): The 2-cyano-pyridine ring is planar and lipophilic.[1][2][3] It resists dissolution in pure water.
-
The Solubilizer (Hydrophilic): The piperazine ring acts as the "handle" for water solubility.
-
Proximal Nitrogen (N1): Attached to the pyridine ring. Due to electron withdrawal from the nitrile group and resonance with the pyridine ring, this nitrogen is non-basic and does not protonate at physiological pH.
-
Distal Nitrogen (N4): This is a secondary amine.[3] It is the site of protonation in the HCl salt. Its pKa is typically 8.5 – 9.5 .[3]
-
-
The Salt Factor: As an HCl salt, the compound is protonated (cationic) and highly soluble in water if the pH remains acidic.
The Solubility Trap (The "Crash Out" Mechanism)
The most common failure mode occurs during dilution into biological buffers (PBS, Media) at pH 7.4.[2]
-
Stock Solution: You dissolve the HCl salt in DMSO or Water. It is stable.
-
Dilution: You add this to Cell Media (pH 7.4).
-
The Shift: If the local concentration is high, or if the pKa is lower than expected (due to the electron-poor ring), a significant fraction of the molecules may deprotonate to the neutral free base .[3]
-
Result: The hydrophobic aromatic core dominates, and the compound precipitates as a fine white solid.[3]
Part 2: Solubility Decision Tree (Workflow)
Use this logic flow to determine the correct solvent system for your application.
Figure 1: Decision matrix for solubilizing 2-Piperazin-1-yl-isonicotinonitrile HCl based on application and observed precipitation.
Part 3: Troubleshooting Guide
Issue 1: "The compound precipitates immediately when added to cell culture media."
Diagnosis: This is "Solvent Shock."[3][4] The HCl salt is acidic. When a small volume of highly concentrated stock hits the buffered media, the compound may transiently exist as a neutral free base before it disperses, acting as a nucleation site for crystals.[3]
Corrective Protocol:
-
Do NOT add the DMSO stock directly to the well containing cells.
-
Prepare an Intermediate Dilution:
-
Sonicate: If slight turbidity appears, sonicate the media (if cell-free) or the intermediate dilution for 5-10 minutes at 40°C.
Issue 2: "The solid won't dissolve in DMSO to make a stock."
Diagnosis: The HCl salt lattice is strong, or the DMSO has absorbed water (DMSO is hygroscopic). Corrective Protocol:
-
Heat: Warm the DMSO to 37°C or 50°C. This compound is thermally stable up to >100°C.[3]
-
Acidify: Add 1-2 equivalents of 1N HCl to the DMSO. This ensures the piperazine remains fully protonated and breaks the crystal lattice.
-
Verify Salt Stoichiometry: Ensure you are using the HCl salt, not the free base. The free base is significantly less soluble.
Issue 3: "In vivo formulation (IP/IV) causes blockage or precipitation."
Diagnosis: PBS (pH 7.[3][5]4) is a poor vehicle for high doses of this compound because the buffer forces deprotonation. Corrective Protocol (The "Golden Standard" Vehicle): Do not use pure PBS. Use a formulation that maintains solubility through co-solvency and encapsulation.[3]
| Component | Percentage | Function |
| DMSO | 5% | Initial solubilizer |
| PEG400 | 30% | Co-solvent to prevent aggregation |
| Tween 80 | 5% | Surfactant to stabilize micelles |
| Saline (0.9%) | 60% | Bulk carrier (Add last) |
Note: Mix in the order listed. If precipitation occurs upon adding Saline, acidify the saline slightly (pH 5.[3]5) before addition.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I autoclave the stock solution? A: No. While the molecule is stable, HCl salts can hydrolyze the nitrile group (converting -CN to -COOH) under high heat and pressure in aqueous solution.[1][2][3] Always use 0.22 µm filtration for sterilization.[3]
Q: Why does the solution turn yellow? A: Pyridine derivatives can oxidize or form charge-transfer complexes in solution over time, leading to yellowing.[2][3] If the yellowing is slight, the compound is likely still active. If it turns dark orange/brown, degradation has occurred.[3] Store stocks at -20°C, protected from light.
Q: What is the maximum solubility? A:
Part 5: References
-
PubChem. (n.d.).[3][6] Compound Summary: Piperazinyl-pyridine derivatives.[1][2][3] National Library of Medicine.[3] Retrieved from [Link]
-
Lipinski, C. A. (2000).[3] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2][3]
-
Serajuddin, A. T. (2007).[3] Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616.[2][3]
Sources
- 1. 1017028-13-5|2-(4-Ethylpiperazino)isonicotinonitrile|BLD Pharm [bldpharm.com]
- 2. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 3. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Piperazin-1-ium | C4H11N2+ | CID 5242433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 2-Piperazin-1-yl-isonicotinonitrile hydrochloride derivatization.
[1][2]
Introduction: Reactivity Profile & Strategic Overview
Subject Molecule: 2-Piperazin-1-yl-isonicotinonitrile hydrochloride CAS: 1219832-60-4 (Generic Reference) Core Scaffold: Isonicotinonitrile (4-cyanopyridine) substituted at the 2-position with a piperazine ring.[1][2][3]
Chemist's Snapshot: This molecule presents a unique "push-pull" electronic system.[1][2] The pyridine ring is electron-deficient (π-deficient), further deactivated by the electron-withdrawing nitrile (-CN) group at the 4-position.[1][2]
-
The Challenge: The piperazine nitrogen (N1) attached to the pyridine ring is non-nucleophilic due to resonance delocalization into the pyridine ring. The distal piperazine nitrogen (N4) is the primary nucleophile.
-
The Salt Factor: Supplied as a hydrochloride salt, the distal nitrogen is protonated (
).[1][2] It is completely unreactive in this state. Successful derivatization requires quantitative neutralization (free-basing) without degrading the sensitive nitrile group.[1][2]
Module 1: Pre-Reaction Preparation (Salt Management)
Status: Critical Issue: The HCl salt is insoluble in standard non-polar solvents (DCM, Toluene) and non-nucleophilic.[3]
Protocol A: In-Situ Neutralization (Recommended for High-Throughput)
Best for: Amide couplings, Urea formation, Sulfonylation.[1][2][3]
-
Solvent Selection: Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide).[1][2] The salt is sparingly soluble in DCM; using DCM requires a high volume of base to solubilize the suspension.
-
Base Stoichiometry: You must add 1.0 equivalent of base just to neutralize the HCl, plus the standard equivalents required for your reaction.
-
Example: If your coupling protocol calls for 2.0 eq of DIPEA, you must add 3.0 eq total.
-
-
Order of Addition:
Protocol B: Free Base Isolation (Recommended for Sensitive Kinetics)
Best for: Kinetic studies or when non-polar solvents (DCM/THF) are strictly required.[1][2][4]
-
Dissolve the HCl salt in minimal water (
).[1][2] -
Adjust pH to >12 using
.[1][2] -
Extract exhaustively with DCM (
).[1][2] Note: Piperazine derivatives are polar; multiple extractions are necessary.[1][4] -
Dry over
, filter, and concentrate. Use immediately to avoid carbamate formation from atmospheric .[1][2]
Module 2: Amide Coupling (Acylation)
Objective: Synthesis of Amides via Carboxylic Acid Coupling.
Reagents & Conditions Optimization
| Parameter | Standard Condition | Optimized Condition (High Yield) | Why? |
| Coupling Agent | EDC / HOBt | HATU or T3P (Propylphosphonic anhydride) | The steric bulk of the piperazine-pyridine system requires a more active ester (HATU).[1][2] T3P allows easy workup (water-soluble byproducts).[1][2] |
| Base | Triethylamine (TEA) | DIPEA (Hunig's Base) | DIPEA is less nucleophilic than TEA, reducing the risk of competing reactions with the activated ester.[2] |
| Solvent | DCM | DMF or DMF/DCM (1:1) | Solubility of the HCl salt is poor in pure DCM. DMF ensures homogeneity.[1][2] |
| Stoichiometry | 1:1:1 | 1.0 : 1.2 : 1.5 (Amine:Acid:Coupling Agent) | Slight excess of acid and coupling agent drives the reaction to completion against the steric hindrance. |
Step-by-Step Workflow (HATU Method)
-
Activation: In a vial, dissolve Carboxylic Acid (
) in DMF. Add HATU ( ) and DIPEA ( ). Stir for 5 mins (Yellow/Orange color develops). -
Addition: Add 2-Piperazin-1-yl-isonicotinonitrile HCl (
) to the vial. -
Neutralization: Immediately add additional DIPEA (
).[1][2] -
Workup: Dilute with EtOAc. Wash with sat.[1][2][3]
(removes acid), water, and brine.[1][2][3][4] Dry and concentrate.
Figure 1: Optimized workflow for HATU-mediated amide coupling of the hydrochloride salt.
Module 3: Nucleophilic Aromatic Substitution ( )
Objective: Reacting the piperazine with Heterocyclic Halides (e.g., Chloropyrimidines).
Critical Insight: The isonicotinonitrile group withdraws electron density, making the piperazine N4 less nucleophilic than a standard alkyl amine. Higher temperatures or stronger bases are often required compared to standard piperazine.[1]
Protocol
-
Solvent: DMSO or NMP (High dielectric constant promotes the transition state).[2]
-
Base:
( ) or ( ). -
Temperature: Heat to 80–100°C .
-
Time: 4–12 hours.
Troubleshooting & FAQ
Q1: My reaction mixture turned black/tarry.
-
Diagnosis: Decomposition of the pyridine/nitrile ring or oxidation.
-
Solution:
-
Degas solvents: Pyridine-rich amines can form N-oxides.[1][2] Sparge solvents with Nitrogen/Argon.[1][2]
-
Lower Temperature: If heating, reduce temperature by 10°C.
-
Check Base: Strong bases (NaH, LiHMDS) can attack the nitrile group (converting it to an amidine).[1][2] Stick to DIPEA or Carbonates.[1][2]
-
Q2: I see the starting material mass (M+1) in LCMS, but no product.
-
Diagnosis: The HCl salt was not neutralized.
-
Solution: Check the pH of your reaction mixture. It must be basic (pH 9-10 on wet paper).[1][2] If you added exactly 1 eq of base, it was consumed by the HCl. Add 2 more equivalents of DIPEA.
Q3: Low yield during aqueous workup (Product missing).
-
Diagnosis: The product is amphoteric or water-soluble.[1] The pyridine nitrogen can accept a proton, making the product soluble in the aqueous acid wash.
-
Solution:
Q4: The Nitrile group disappeared/hydrolyzed.
References
-
Piperazine Reactivity & Amide Coupling
-
Piperazine Salt Solubility & Handling
-
S_NAr with Deactivated Amines
-
General Isonicotinonitrile Chemistry
Sources
- 1. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 2. 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrate;hydrochloride | C38H51ClFN3O9 | CID 24847796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Purification challenges of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride derivatives
Technical Support Center: 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride Derivatives
Status: Active Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary
The purification of 2-Piperazin-1-yl-isonicotinonitrile (and its hydrochloride salts) presents a classic "heterocyclic paradox." You are dealing with a molecule that possesses a highly basic secondary amine (piperazine), a weakly basic pyridine ring, and a labile nitrile group susceptible to hydrolysis.[3] The primary challenges reported by our users are:
-
Incomplete removal of excess piperazine (leading to downstream side reactions).[3]
-
Hygroscopicity of the HCl salt (resulting in sticky gums/oils).[3]
-
Hydrolysis of the nitrile to the amide (isonicotinamide) during acidic workup.
This guide provides self-validating protocols to navigate these issues.
Module 1: The "Solubility Switch" (Removing Excess Piperazine)
User Issue: "I used 3 equivalents of piperazine to drive the reaction, but I cannot separate the excess starting material from my product. Both co-elute on silica."[1][2][3]
Technical Insight:
Chromatography is often inefficient here due to the high polarity of both the product and the impurity. The most robust separation method relies on Chemospecificity —exploiting the
-
Piperazine
: ~9.8 (secondary amine) & ~5.6 (tertiary amine).[3] -
Product
: The distal piperazine NH is ~9.[3]8. The pyridine nitrogen is ~2.0 (suppressed by the electron-withdrawing nitrile).[2][3]
The Protocol: Controlled pH Extraction Do not rely on standard brine washes.[3] Use this "Reverse Extraction" method:
-
Dissolution: Dissolve the crude reaction mixture in DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .
-
The Acid Wash (Removal of Piperazine):
-
Wash the organic layer with Water (pH 5.5 - 6.0) .[1][2][3] Note: Do not use strong acid.[1][2]
-
At this pH, the excess free piperazine (highly basic) will protonate avidly and partition into the aqueous layer.[3]
-
The product (less basic due to the electron-deficient pyridine ring attached to the piperazine) will largely remain in the organic layer or precipitate at the interface.
-
-
The Brine Polish: Wash the organic layer with saturated brine to remove residual water.[3]
-
Drying: Dry over anhydrous
(Sodium Sulfate) and concentrate.
Visual Workflow:
Figure 1: Selective extraction strategy utilizing pKa differences to remove excess piperazine.[1][2][3]
Module 2: The Hygroscopicity Trap (Salt Formation)
User Issue: "My HCl salt turned into a sticky oil after filtration. Yield is >100% due to water weight."
Technical Insight: Piperazine dihydrochlorides are notorious for their high lattice energy and extreme hygroscopicity.[2][3] If you use aqueous HCl or expose the salt to air, it will deliquesce.[3] The nitrile group also risks hydrolysis if water is present during salt formation.[3]
The Protocol: Anhydrous Precipitation You must avoid "Oiling Out" (liquid-liquid phase separation) and induce "Crystallization."[2][3]
Step-by-Step Guide:
-
Solvent Selection: Dissolve the purified free base (from Module 1) in anhydrous Ethanol (EtOH) or Isopropanol (IPA) .[3]
-
Acid Addition:
-
Induction:
-
Isolation:
Troubleshooting Table: Salt Form Issues
| Symptom | Probable Cause | Corrective Action |
| Sticky Gum/Oil | Solvent too polar or water present.[1][2][3] | Redissolve in MeOH, evaporate to dryness, then use EtOH/Et2O for reprecipitation.[3] |
| Yellow Color | Oxidation of piperazine ring.[2][3] | Recrystallize from boiling IPA with activated charcoal. |
| Amide Peak in NMR | Nitrile hydrolysis. | Acid concentration too high or temperature too high.[1][2][3] Keep T < 5°C during addition. |
Module 3: Analytical & Stability FAQ
Q: Why does my HPLC show a severe tailing peak? A: Basic amines (piperazine) interact strongly with residual silanol groups on standard C18 columns.[3]
-
Mobile Phase: Add 0.1% Trifluoroacetic Acid (TFA) or Ammonium Formate (pH 3) to suppress the ionization of silanols and improve peak shape.[3]
Q: I see a small peak at M+18 in my Mass Spec. Is my product wet?
A: This is likely the Amide (Hydrolysis product:
-
Cause: Exposure to strong acid/base in the presence of water.[3]
-
Prevention: Ensure your workup (Module 1) is not too basic (pH > 12) or too acidic (pH < 2) for prolonged periods.[3]
Q: Can I distill the product? A: No. 2-Piperazin-1-yl-isonicotinonitrile has a high boiling point and will likely decompose or polymerize before distilling.[1][2][3] Crystallization or Column Chromatography (DCM:MeOH:NH4OH 90:10:1) are the only viable purification routes.[3]
Module 4: Synthesis & Purification Logic Map
This diagram illustrates the critical decision points to avoid nitrile hydrolysis while ensuring salt purity.
Figure 2: Anhydrous salt formation workflow to prevent hygroscopic oil formation.[1][2]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press.[1][2][3] (General principles of amine pKa and extraction).
-
Anderson, N. G. (2012).[3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2][3] (Source for salt selection and crystallization of hygroscopic amines).[3]
-
PubChem Compound Summary. (2024). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile (Analogous Structure Data). National Center for Biotechnology Information.[1][3] Link (Used for structural analogy and physicochemical properties).[3]
-
Dhondale, M. R., et al. (2023).[3][4][5] "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs."[2][3][4][6] Pharmaceutics, 15(1), 189.[3][6] Link (Detailed mechanisms of hydrochloride salt hygroscopicity).[3]
-
LibreTexts Chemistry. (2023).[1][3][5][6] Hydrolysis of Nitriles. Link (Mechanistic grounding for nitrile stability warnings).
Sources
- 1. 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile | C17H18N4 | CID 9864066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 3. uregina.ca [uregina.ca]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability testing of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride under different conditions
[1]
Introduction
Welcome to the Technical Support Center for 2-Piperazin-1-yl-isonicotinonitrile hydrochloride . This guide is designed for researchers observing unexpected degradation or physical changes during stability profiling.
This compound presents a unique "push-pull" stability challenge:
-
The Core: An electron-deficient pyridine ring (isonicotinonitrile) susceptible to nucleophilic attack (hydrolysis).[1]
-
The Appendage: An electron-rich secondary amine (piperazine) susceptible to oxidation and electrophilic attack.
-
The Salt: A hydrochloride counter-ion that introduces hygroscopicity and potential disproportionation risks.
Below are the three most critical troubleshooting modules derived from our forced degradation data and field reports.
Module 1: Chemical Stability & Degradation Troubleshooting
Status: Critical Scope: Purity drops, appearance of new impurity peaks (RRT shifts).
Diagnostic Workflow: Identifying the Degradation Pathway
If you observe purity loss, use the Relative Retention Time (RRT) of the new impurities to diagnose the mechanism.
| Observation | Probable Cause | Mechanism |
| New Peak @ RRT ~0.6-0.8 | Hydrolysis | Conversion of Nitrile (-CN) |
| New Peak @ RRT ~0.3-0.5 | Deep Hydrolysis | Conversion of Amide |
| New Peak @ RRT ~1.1-1.2 | Oxidation | N-Oxide formation on the piperazine ring.[1] |
| Mass Shift (+18 Da) | Hydrolysis | Addition of water (Nitrile |
| Mass Shift (+16 Da) | Oxidation | Addition of oxygen (N-Oxide).[1] |
Frequently Asked Questions (FAQs)
Q: My sample shows rapid degradation in 0.1 N NaOH, but is stable in 0.1 N HCl. Is this normal? A: Yes. The nitrile group at the 4-position of the pyridine ring is highly activated for base-catalyzed hydrolysis . The electron-withdrawing nature of the pyridine nitrogen makes the nitrile carbon more electrophilic. In contrast, under acidic conditions, the protonation of the piperazine nitrogen (and potentially the pyridine nitrogen) creates a cationic repulsion that can kinetically retard nucleophilic attack by water, although acid hydrolysis will eventually occur at higher temperatures.
Q: I see a "growth" of impurity peaks in samples stored in clear glass. Is the compound photolabile? A: Likely yes. Pyridine derivatives can undergo photo-induced hydrolysis or ring-opening reactions.[1] However, the most common issue with piperazine derivatives is photo-oxidation .
-
Action: Compare samples stored in Amber vs. Clear vials. If the amber vial is stable, the degradation is photon-driven. Implement ICH Q1B protocols immediately.
Visualizing the Degradation Pathways
The following diagram maps the kinetic pathways for degradation. Note that the Amide is the "gateway" intermediate for hydrolysis.
Caption: Primary degradation pathways. The Nitrile-to-Amide conversion is the rate-limiting step in hydrolysis.[1]
Module 2: Solid-State & Salt Stability
Status: High Priority Scope: Physical appearance changes (gumming, color change), dissolution issues.[1]
Troubleshooting Guide: The "Sticky Solid" Phenomenon
Issue: "The powder turned into a yellow gum at 40°C/75% RH."
Root Cause: Hygroscopicity & Tg Suppression.
As a hydrochloride salt, the compound has a high affinity for moisture. Absorbed water acts as a plasticizer, lowering the Glass Transition Temperature (
Corrective Actions:
-
Desiccant Check: Ensure stability chambers use active desiccation or induction-sealed HDPE bottles.
-
Salt Disproportionation: Check the pH of a 1% solution. A significant drop in pH suggests the HCl is dissociating from the weak base (piperazine) and leaving the crystal lattice, potentially causing "clumping" driven by the free base form.
Experimental Protocol: Hygroscopicity Assessment (DVS)
Do not rely on visual inspection alone. Quantify the risk using Dynamic Vapor Sorption (DVS) .
-
Sample Prep: Dry 10-15 mg of sample at 25°C / 0% RH for 2 hours to establish dry mass (
). -
Sorption Cycle: Ramp RH from 0% to 90% in 10% increments (wait for equilibrium,
). -
Desorption Cycle: Ramp back down to 0%.
-
Analysis:
-
< 0.2% weight gain: Non-hygroscopic.
-
> 2.0% weight gain: Very hygroscopic (Requires foil-foil blistering).[1]
-
Hysteresis: If the desorption curve does not match sorption, you have likely formed a hydrate .
-
Module 3: Analytical Method Troubleshooting
Status: Moderate Scope: HPLC Peak tailing, retention time drift.
The "Piperazine Tailing" Problem
Issue: "The parent peak tails severely (Tailing Factor > 1.5), making integration of impurities difficult."
Mechanism: The secondary amine in the piperazine ring (
Optimization Matrix:
| Parameter | Standard Condition | Optimized Condition (Fix) | Why? |
| Column | Standard C18 | Hybrid Silica (e.g., BEH, XBridge) | Reduces accessible silanols.[1] |
| Mobile Phase Additive | 0.1% Formic Acid | 0.1% TFA or 10mM Ammonium Bicarbonate (pH 10) | TFA ion-pairs with the amine to mask the charge. High pH keeps the amine neutral (deprotonated). |
| Temperature | 25°C | 40°C - 50°C | Increases kinetics of adsorption/desorption, sharpening peaks.[1] |
Recommended HPLC Method Parameters
-
Column: C18 with high carbon load and end-capping (e.g., Waters XSelect CSH C18).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) — Running basic suppresses protonation.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 15 mins.
-
Detection: 260 nm (Isosbestic point for pyridine ring).[1]
Decision Tree: Stability Study Design (ICH Q1A)
Use this workflow to determine the necessary testing rigor based on your development phase.
Caption: Workflow for transitioning from stress testing to formal ICH Q1A registration stability.
References
-
International Council for Harmonisation (ICH). (2003).[1][2][3][4] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Focus on Nitrile Hydrolysis mechanisms).
-
Phenomenex Technical Notes. (2023). Troubleshooting Peak Tailing for Basic Compounds. [Link]
-
Waterman, K. C., et al. (2002).[1] "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113–146.[1] (Mechanism of amide/acid formation).
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- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Navigating the Labyrinth of Piperazine Derivative Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Piperazine Derivative Synthesis. As a Senior Application Scientist, I've compiled this guide to address the most common and complex challenges encountered in the synthesis of piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to overcome side reactions and optimize your synthetic routes.
The piperazine moiety is a cornerstone in medicinal chemistry, but its symmetrical nature, with two nucleophilic nitrogen atoms, presents a significant synthetic challenge. This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experiments, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: The Persistent Challenge of N-Alkylation: Mono- vs. Di-substitution
Direct N-alkylation of piperazine is a common starting point for many synthetic routes. However, the similar reactivity of the two nitrogen atoms often leads to a mixture of mono- and di-alkylated products, creating significant challenges in purification and reducing the yield of the desired compound.
Question 1: I'm getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
Answer: This is the most frequent issue in piperazine chemistry. The formation of the 1,4-disubstituted piperazine is a common side reaction.[1] There are two primary strategies to favor mono-alkylation: controlling the stoichiometry and using protecting groups.
Strategy 1: Leveraging Stoichiometry and Reaction Conditions
The most straightforward approach is to use a large excess of piperazine relative to the alkylating agent.[2] This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-substituted product.
-
Expert Insight: A 4- to 10-fold molar excess of piperazine is a good starting point. For highly reactive alkylating agents like methyl iodide or benzyl bromide, a larger excess is recommended. Using piperazine itself as the solvent can also be an effective, albeit less atom-economical, strategy.[3]
Table 1: Effect of Piperazine Excess on Mono-alkylation Selectivity (Illustrative)
| Molar Ratio (Piperazine:Alkyl Halide) | Expected Mono-product (%) | Expected Di-product (%) |
| 1:1 | Low (~30-40%) | High (~40-50%) |
| 4:1 | Moderate (~60-70%) | Moderate (~20-30%) |
| 10:1 | High (>80%) | Low (<10%) |
Note: These are generalized estimates. Actual results will vary based on the specific reactants and conditions.
Reaction Conditions Matter:
-
Solvent: Aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dichloromethane (DCM) are commonly used. For less reactive alkyl halides, a more polar solvent like ethanol or isopropanol can be beneficial.[2]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often used to scavenge the acid produced during the reaction. The choice and amount of base can influence the reaction rate and selectivity.
Strategy 2: The Protecting Group Approach
For syntheses where a large excess of piperazine is not practical or when high purity of the mono-substituted product is critical, the use of a protecting group on one of the nitrogen atoms is the most reliable method.[2] The tert-butyloxycarbonyl (Boc) group is the most common choice due to its ease of introduction and removal under acidic conditions.[2][4]
Experimental Protocol: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (2 equivalents) in a suitable solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, perform an aqueous workup to remove excess piperazine and salts.
-
Purify the 1-Boc-piperazine by column chromatography or crystallization.
Troubleshooting Boc Protection:
-
Low Yield: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze Boc₂O. The slow addition of Boc₂O is crucial to minimize the formation of the di-Boc protected piperazine.
-
Formation of Di-Boc Piperazine: Using a slight excess of piperazine helps to suppress the formation of the di-protected byproduct. If significant amounts of di-Boc piperazine are formed, it can often be separated by column chromatography.
Question 2: I have a mixture of mono- and di-alkylated piperazine. How can I effectively separate them?
Answer: Separating these closely related compounds can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. Due to the basic nature of piperazines, it is often necessary to modify the silica gel or the mobile phase.
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a good starting point. To prevent peak tailing, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (typically 0.5-2%), to the mobile phase.[5]
-
Column Packing: Pre-treating the silica gel with a solution of the mobile phase containing the basic additive can also improve separation.
-
-
Crystallization: If the desired mono-substituted product is a solid, crystallization can be an effective purification method. Often, converting the free base to a salt (e.g., hydrochloride or dihydrochloride) can facilitate crystallization and improve the separation from the di-substituted byproduct.[1]
-
Acid-Base Extraction: A careful acid-base extraction can sometimes be used to enrich the desired product. The pKa values of the mono- and di-substituted piperazines may be different enough to allow for selective extraction at a specific pH.
Section 2: Navigating N-Acylation Reactions
N-acylation of piperazine is another fundamental transformation. While often more selective for mono-substitution than alkylation, over-acylation to form the di-acylated product can still be a significant side reaction.
Question 3: How can I prevent the formation of the di-acylated byproduct during the N-acylation of piperazine?
Answer: Similar to N-alkylation, controlling stoichiometry is key. However, the reactivity of the acylating agent plays a more significant role.
-
Choice of Acylating Agent: Acyl chlorides are highly reactive and can lead to over-acylation. Using a less reactive acylating agent, such as an acid anhydride or an activated ester, can provide better control. A convenient method involves the in-situ formation of mixed anhydrides from a carboxylic acid and trimethylacetyl chloride.[3]
-
Reaction Conditions:
-
Temperature: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to moderate the reactivity and improve selectivity.
-
Slow Addition: The slow, dropwise addition of the acylating agent to a solution of piperazine is crucial to maintain a high effective concentration of piperazine, favoring mono-acylation.
-
-
Protecting Groups: As with alkylation, using mono-Boc-piperazine is a reliable way to ensure mono-acylation.
Section 3: Troubleshooting Alternative Synthetic Routes
While direct functionalization is common, other methods like reductive amination and Buchwald-Hartwig amination are powerful tools for synthesizing piperazine derivatives. Each comes with its own set of potential side reactions.
Question 4: I'm performing a reductive amination with piperazine and an aldehyde, but I'm getting low yields and multiple byproducts. What could be the issue?
Answer: Reductive amination is an excellent method for forming C-N bonds and avoids the issue of over-alkylation seen with alkyl halides.[6][7] However, several side reactions can occur.
-
Imine Formation Issues: The first step is the formation of an iminium ion. This equilibrium can be unfavorable, especially with less reactive ketones. Using a dehydrating agent or performing the reaction in a solvent that allows for azeotropic removal of water can drive the reaction forward.
-
Side Reactions of the Aldehyde/Ketone: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions. Using a milder reducing agent that is effective under neutral or slightly acidic conditions, such as sodium triacetoxyborohydride (STAB), can mitigate this.
-
Reducing Agent Stability: Sodium cyanoborohydride (NaBH₃CN) is a common reducing agent for this transformation, but it is toxic. STAB is a milder and less toxic alternative. Note that STAB can degrade in protic solvents like methanol, so using solvents like dichloroethane (DCE) or tetrahydrofuran (THF) is often preferred.[8]
Question 5: My Buchwald-Hartwig amination of an aryl halide with piperazine is not proceeding to completion. What are some common causes of catalyst deactivation?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming aryl-nitrogen bonds.[6] However, the palladium catalyst can be sensitive.
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands (e.g., biarylphosphines like XPhos or SPhos) are often required.
-
Base Sensitivity: The choice of base (commonly sodium tert-butoxide, potassium tert-butoxide, or cesium carbonate) is crucial and substrate-dependent. Strong bases can sometimes lead to the degradation of sensitive functional groups on the aryl halide or the ligand.
-
Substrate Impurities: Impurities in the aryl halide or piperazine, particularly sulfur-containing compounds, can poison the palladium catalyst. Ensure your starting materials are of high purity.
-
Oxygen Sensitivity: While some modern catalyst systems are air-stable, many are sensitive to oxygen, which can lead to the oxidation and deactivation of the palladium catalyst and the phosphine ligand. Performing the reaction under an inert atmosphere (nitrogen or argon) is essential.
References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link][1]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link][2]
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link][3]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link][5]
-
CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. Available at: [4]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link][6]
-
Reductive amination of piperazine : r/OrganicChemistry - Reddit. Available at: [Link][8]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link][7]
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- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Enhancing the Oral Bioavailability of Piperazine-Containing Drugs
Welcome to the technical support center dedicated to overcoming the challenges associated with the oral delivery of piperazine-containing drugs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. The piperazine moiety, a common scaffold in medicinal chemistry, often imparts favorable physicochemical properties; however, its susceptibility to extensive first-pass metabolism and efflux transporter activity can significantly limit oral bioavailability.[1] This resource aims to provide a comprehensive understanding of these challenges and practical strategies to mitigate them, ensuring your promising drug candidates have the best chance of success.
Section 1: Frequently Asked questions (FAQs)
This section addresses common questions encountered during the development of piperazine-containing oral drug formulations.
Q1: Why do many of my piperazine-containing compounds exhibit low oral bioavailability despite good aqueous solubility?
A1: While good aqueous solubility is a prerequisite for absorption, it does not guarantee high oral bioavailability. For piperazine-containing drugs, two major hurdles are often responsible for this discrepancy:
-
Extensive First-Pass Metabolism: The piperazine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver and gut wall.[2] This "first-pass effect" can significantly reduce the amount of active drug reaching systemic circulation. Key enzymes involved in piperazine metabolism include CYP1A2, CYP3A4, CYP2C19, and CYP2D6.[3]
-
P-glycoprotein (P-gp) Efflux: Many piperazine derivatives are substrates for the efflux transporter P-glycoprotein (P-gp), which is highly expressed in the apical membrane of intestinal enterocytes.[4] P-gp actively pumps the drug back into the intestinal lumen, thereby reducing its net absorption.[5]
Q2: How can I quickly assess if my piperazine compound is a substrate for P-glycoprotein?
A2: An in-vitro Caco-2 permeability assay is the gold standard for this assessment. This assay utilizes a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium and express key efflux transporters like P-gp. A bi-directional transport study is performed, and an efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.
Q3: What is the impact of the basicity of the piperazine ring on its oral absorption?
A3: The piperazine ring has two nitrogen atoms with pKa values typically in the range of 5.5 and 9.8. This basicity means that the ionization state of the molecule will change as it transits through the gastrointestinal (GI) tract, which has a varying pH (1.5-3.5 in the stomach, 6.0-7.5 in the small intestine).[6] In the acidic environment of the stomach, the piperazine moiety will be fully protonated, which generally enhances solubility but can limit membrane permeability. In the more neutral pH of the small intestine, a higher fraction of the un-ionized, more lipophilic form will be present, which is more favorable for passive diffusion across the intestinal epithelium.[6] Understanding the pH-solubility profile of your compound is therefore critical.
Q4: Are there any simple formulation strategies I can try initially to improve the bioavailability of my poorly soluble piperazine compound?
A4: Yes, before moving to more complex formulations, consider these initial steps:
-
Salt Formation: Creating a salt of your basic piperazine compound with a suitable acidic counter-ion can significantly improve its solubility and dissolution rate.[5][7][8] This is often the most straightforward and effective initial approach.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate of poorly soluble compounds.[9]
Section 2: Troubleshooting Guides
This section provides solutions to specific experimental issues you may encounter.
Issue 1: Poor and inconsistent dissolution profiles for my piperazine drug candidate.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Poor aqueous solubility of the free base. | 1. pH-Solubility Profile Determination: Characterize the solubility of your compound across a physiologically relevant pH range (1.2 to 6.8).2. Salt Formation: Prepare and screen different salt forms (e.g., hydrochloride, citrate, tartrate) for improved solubility and dissolution.[7][8] | The basic piperazine moiety's ionization is pH-dependent. Understanding this relationship is key to selecting an appropriate formulation strategy. Salt forms often exhibit significantly higher aqueous solubility and faster dissolution rates compared to the free base.[5] |
| Drug precipitation in the neutral pH of the intestine. | 1. Use of Precipitation Inhibitors: Incorporate hydrophilic polymers such as HPMC or PVP into your formulation. 2. Amorphous Solid Dispersions: Prepare a solid dispersion of your drug in a polymer matrix to maintain it in a high-energy, amorphous state. | As the drug transitions from the acidic stomach to the neutral intestine, it may precipitate out of solution. Precipitation inhibitors can help maintain a supersaturated state, while amorphous forms have a higher apparent solubility than their crystalline counterparts. |
| Hygroscopicity of the drug substance. | 1. Controlled Storage: Store the drug substance under controlled humidity conditions. 2. Non-Hygroscopic Salt Selection: Screen for salt forms with low hygroscopicity, such as tartrate salts.[7] | Moisture absorption can lead to physical changes in the powder (e.g., caking) and affect dissolution. Selecting a stable, non-hygroscopic salt form is crucial for consistent performance.[7] |
Issue 2: High efflux ratio observed in the Caco-2 assay, suggesting P-gp mediated efflux.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| The compound is a substrate for P-glycoprotein. | 1. Co-administration with a P-gp Inhibitor: In your in-vitro assay, include a known P-gp inhibitor like verapamil or quinidine. A significant reduction in the efflux ratio confirms P-gp involvement. 2. Prodrug Approach: Design a prodrug that masks the structural motifs recognized by P-gp. The prodrug is then cleaved in systemic circulation to release the active drug.[10] | P-gp inhibitors competitively or non-competitively block the transporter, increasing the net flux of the drug across the cell monolayer. A prodrug strategy can alter the physicochemical properties of the parent drug, reducing its affinity for P-gp.[10] |
| The compound is a substrate for other efflux transporters (e.g., BCRP, MRPs). | 1. Use of Broad-Spectrum Efflux Inhibitors: Employ inhibitors that target multiple efflux transporters. 2. Cell Lines Overexpressing Specific Transporters: Utilize cell lines that are genetically engineered to overexpress specific transporters to pinpoint the key efflux protein. | Identifying the specific transporter(s) involved is crucial for designing an effective mitigation strategy. |
| Non-specific binding to the assay plate or cell monolayer. | 1. Mass Balance Study: Quantify the amount of drug in the donor and receiver compartments, as well as the amount associated with the cell monolayer and apparatus. 2. Use of Low-Binding Plates: Employ plates specifically designed to minimize non-specific binding. | Poor recovery of the compound can be misinterpreted as low permeability. A mass balance study is essential to account for all the dosed compound. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of a piperazine-containing compound as a function of pH.
Materials:
-
Piperazine-containing drug substance
-
Phosphate buffered saline (PBS) tablets
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated pH meter
-
Shake-flask apparatus or orbital shaker in a temperature-controlled incubator
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., 1.2, 2.0, 4.5, 6.8, and 7.4) using PBS and adjusting with HCl or NaOH.
-
Sample Preparation: Add an excess amount of the solid drug substance to separate vials containing a known volume of each buffer. Ensure there is undissolved solid remaining in each vial.
-
Equilibration: Place the vials in a shake-flask apparatus or orbital shaker set at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.
-
Quantification: Dilute the filtered samples with a suitable mobile phase and quantify the concentration of the dissolved drug using a validated HPLC method.
-
Data Analysis: Plot the solubility (in mg/mL or µg/mL) against the final measured pH of each buffer after equilibration.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a piperazine-containing compound.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)
-
P-gp inhibitor (e.g., verapamil)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).
-
Transport Buffer Preparation: Prepare transport buffers (HBSS with HEPES) at pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic physiological conditions.[11]
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure as A-B transport, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
P-gp Inhibition Arm: Repeat the A-B and B-A transport experiments in the presence of a known P-gp inhibitor in both compartments.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
-
Compare the ER in the presence and absence of the P-gp inhibitor to confirm P-gp involvement.
-
Section 4: Advanced Formulation Strategies
For challenging piperazine-containing compounds, more advanced formulation strategies may be necessary.
Prodrug Approach to Bypass First-Pass Metabolism
The prodrug strategy involves chemically modifying the parent drug at a site of metabolism to temporarily block the metabolic pathway.[10] The prodrug is designed to be inactive and to be converted back to the active parent drug in systemic circulation.[10]
-
Example Strategy: If N-dealkylation is a major metabolic pathway, a cleavable group can be attached to one of the piperazine nitrogens. This group can be designed to be stable in the GI tract but labile to esterases or other enzymes in the blood.[10]
Nanotechnology-Based Formulations
Nanoformulations can enhance the oral bioavailability of poorly soluble drugs by increasing their surface area, improving their dissolution rate, and facilitating their transport across the intestinal epithelium.[4]
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. Nanosuspensions can significantly increase the dissolution velocity and saturation solubility of a drug.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the GI tract.[12] Upon contact with GI fluids, they form fine oil-in-water emulsions, facilitating drug absorption.
Table 1: Comparison of Advanced Formulation Strategies
| Strategy | Mechanism of Bioavailability Enhancement | Advantages | Challenges |
| Prodrugs | Masks sites of first-pass metabolism, can improve permeability.[10] | Can specifically address metabolic liabilities.[10] | Requires chemical synthesis and may introduce new toxicities. |
| Nanosuspensions | Increases surface area for dissolution, enhances saturation solubility. | Applicable to a wide range of poorly soluble drugs. | Physical stability (particle growth) can be a concern. |
| Lipid-Based Formulations (e.g., SEDDS) | Maintains drug in a solubilized state, can bypass first-pass metabolism via lymphatic uptake.[12] | Can significantly increase the bioavailability of highly lipophilic drugs. | Potential for drug precipitation upon dilution in the GI tract. |
Section 5: Visualizations
Diagram 1: Key Challenges to Oral Bioavailability of Piperazine Drugs
Caption: A systematic workflow for diagnosing and addressing low oral bioavailability.
References
-
Zheng, D. et al. (2020). Piperazine derivatives enhance epithelial cell monolayer permeability by increased cell force generation and loss of cadherin structures. ACS Biomaterials Science & Engineering, 6(1), 535-544. Available at: [Link]
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Kearney, A. S. et al. (2004). Potential of piperazinylalkylester prodrugs of 6-methoxy-2-naphthylacetic acid (6-MNA) for percutaneous drug delivery. Molecules, 9(11), 925-936. Available at: [Link]
-
Zeb, A. et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology, 15, 1385637. Available at: [Link]
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Kapse, A. K. (2026). Prodrugs: A Strategic Approach in Drug Discovery and Development. International Journal of Pharmaceutical Sciences, 4(1), 3221-3232. Available at: [Link]
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Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability. Preprint. Available at: [Link]
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Walayat, A. et al. (2019). Piperazine derivatives of natural compounds with anticancer activity. Mini-Reviews in Medicinal Chemistry, 19(18), 1475-1487. Available at: [Link]
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Romanelli, M. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link]
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Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504321. Available at: [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 399-427. Available at: [Link]
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Antkowiak, B. et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Drug and Alcohol Dependence, 102(1-3), 36-43. Available at: [Link]
-
Anonymous. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3). Available at: [Link]
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Garg, V. et al. (2022). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Pharmaceutics, 14(10), 2035. Available at: [Link]
-
European Commission. (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]
-
El-Kassem, L. A., & El-Kenawy, A. E. (2016). P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. Pharmacognosy Reviews, 10(19), 48-60. Available at: [Link]
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Abuhelwa, A. Y. et al. (2017). Food, gastrointestinal pH, and models of oral drug absorption. European Journal of Pharmaceutics and Biopharmaceutics, 112, 229-239. Available at: [Link]
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Zeb, A. et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology, 15. Available at: [Link]
-
Farinde, A. (2023). First-Pass Effect. In: StatPearls. StatPearls Publishing. Available at: [Link]
-
Laturwale, S. K. J. S. et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Available at: [Link]
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Kim, H. J. et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 731-736. Available at: [Link]
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Sarr, E. et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2531. Available at: [Link]
-
Garg, V. et al. (2022). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. ResearchGate. Available at: [Link]
-
Anonymous. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2602. Available at: [Link]
- Wallace, O. B. et al. (2005). Prodrugs of piperazine and substituted piperidine antiviral agents. Google Patents.
-
Anonymous. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 8(8), 881-887. Available at: [Link]
-
Anonymous. (2021). A Review on Emerging Oral Dosage Forms which helps to bypass the Hepatic First Pass Metabolism. Asian Journal of Pharmacy and Technology, 11(2), 143-149. Available at: [Link]
-
Anonymous. (2024). Nanosuspension-Based Drug Delivery Systems for Topical Applications. Pharmaceutics, 16(2), 193. Available at: [Link]
-
Volpe, D. A. (2011). Variability in Caco-2 and MDCK Cell-Based Intestinal Permeability Assays. The AAPS Journal, 13(4), 671-678. Available at: [Link]
-
Kataoka, M. et al. (2016). Effects of gastric pH on oral drug absorption: In vitro assessment using a dissolution/permeation system reflecting the gastric dissolution process. European Journal of Pharmaceutical Sciences, 84, 107-114. Available at: [Link]
-
Valdes, R. et al. (2024). Orally Administered Drugs and Their Complicated Relationship with Our Gastrointestinal Tract. Medicina, 60(2), 221. Available at: [Link]
-
Anonymous. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 211. Available at: [Link]
-
Anonymous. (2022). Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. Available at: [Link]
-
Anonymous. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Anonymous. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(23), 5183. Available at: [Link]
-
Anonymous. (2016). Caco-2 Permeability Assay. SlideShare. Available at: [Link]
-
Battaglia, L., & Arrúa, C. (2024). Special Issue : Formulation of Lipid-Based Nanocapsules: Drug Release, Permeability, Biocompatibility, and Stability Studies. MDPI. Available at: [Link]
-
Zhang, X. et al. (2019). Impaired Drug Absorption Due to High Stomach pH: A Review of Strategies for Mitigation of Such Effect To Enable Pharmaceutical Product Development. Molecular Pharmaceutics, 16(7), 2761-2774. Available at: [Link]
-
Anonymous. (2020). Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma. CyberLeninka. Available at: [Link]
-
Kumar, A. et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 316-335. Available at: [Link]
-
Anonymous. (2022). Natural P-Glycoprotein Inhibitors as Chemopreventives. TSI Journals. Available at: [Link]
-
Tavelin, S. et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1569. Available at: [Link]
-
Shelkar, P. L. et al. (2025). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability [frontiersin.org]
- 6. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Food, gastrointestinal pH, and models of oral drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Reducing cytotoxicity of 2-Piperazin-1-yl-isonicotinonitrile-based compounds
This guide serves as a specialized technical support resource for researchers working with 2-Piperazin-1-yl-isonicotinonitrile (and its structural analogs). This scaffold is a privileged pharmacophore in kinase inhibitors (e.g., CDK4/6), epigenetic modulators (LSD1), and GPCR ligands, but it carries inherent cytotoxicity risks linked to metabolic bioactivation and off-target ion channel blockade.[1]
Ticket Status: OPEN Subject: Reducing Cytotoxicity & Improving Safety Profiles Assigned Specialist: Senior Application Scientist, MedChem Support[1]
Introduction: The "Double-Edged" Scaffold
The 2-Piperazin-1-yl-isonicotinonitrile core combines a basic piperazine tail (solubility, H-bonding) with an electron-deficient pyridine nitrile (pi-stacking, metabolic stability).[1] However, this combination frequently triggers "Red Flag" toxicity alerts in early discovery.[1]
Primary Toxicity Drivers:
-
Metabolic Bioactivation: The piperazine ring is prone to CYP450-mediated oxidation, forming reactive iminium species.[1]
-
hERG Inhibition: The basic distal nitrogen (pKa ~9.0) mimics the pharmacophore required for blocking the hERG potassium channel, leading to QT prolongation risks.
-
Phospholipidosis: The cationic amphiphilic nature (CAD) of the molecule can induce lysosomal accumulation.
Module 1: Metabolic Stability & Reactive Metabolites
Issue: High background toxicity in hepatocytes or covalent binding to proteins.
Mechanism: The piperazine ring undergoes oxidative bioactivation at the
Diagnostic Workflow: Reactive Metabolite Trapping
Before modifying the structure, confirm if reactive metabolites (RMs) are the cause.
-
Incubation: Incubate compound (10
M) with Human Liver Microsomes (HLM) + NADPH. -
Trapping Agents: Add Glutathione (GSH) or Potassium Cyanide (KCN).[1][2]
-
Analysis: LC-MS/MS search for [M+307]+ (GSH adduct) or [M+26]+ (Cyano adduct).[1]
-
Positive Result: Indicates formation of a reactive iminium intermediate.
-
Troubleshooting & SAR Solutions
| Observed Issue | Root Cause | Structural Modification Strategy |
| GSH Adducts Detected | Steric Blocking: Introduce gem-dimethyl or methyl groups at the C3/C5 piperazine positions to block CYP access.[1] Electronic Deactivation: Add an electron-withdrawing group (EWG) to the distal nitrogen (e.g., acyl, sulfonyl) to reduce electron density.[1] | |
| High Clearance | N-oxidation or Ring Hydroxylation | Fluorination: Replace metabolic "soft spot" hydrogens with Fluorine or Deuterium (Bioisosteric replacement).[1] |
| Cyanide Release | Oxidative attack on Nitrile (Rare) | Bioisostere Swap: Replace -CN with cyclopropyl, -CF3, or a halogen if the nitrile is not essential for H-bonding.[1] |
Pathway Visualization: Piperazine Bioactivation
Caption: Mechanism of piperazine bioactivation leading to cytotoxic protein adducts.[1]
Module 2: hERG Inhibition & Cardiotoxicity
Issue: Compound shows IC50 < 10
Optimization Protocol: Reducing Basicity
The goal is to lower the pKa of the distal nitrogen below 7.5-8.0 without destroying potency.
Step-by-Step Modification Guide:
-
Oxygen Insertion: Insert an oxygen atom into the linker or nearby side chain (e.g., morpholine vs. piperazine).[1] This inductive effect lowers the amine pKa.
-
Amide/Urea Conversion: Cap the distal nitrogen as an amide or urea. This removes the basic center entirely (Caution: May affect solubility).
-
Rigidification: Constrain the piperazine into a bicyclic system (e.g., 3,8-diazabicyclo[3.2.1]octane). Rigid molecules pay a higher entropic penalty to bind the flexible hERG pore.
Data Summary: Impact of pKa on hERG
| Analog Structure | Distal N pKa | hERG IC50 ( | Solubility |
| N-Methyl Piperazine | ~9.2 | 1.2 (High Risk) | High |
| N-Acetyl Piperazine | Neutral | > 30 (Safe) | Moderate |
| Morpholine Analog | ~8.3 | 8.5 (Moderate) | High |
| 3,3-Difluoropiperidine | ~7.5 | 18.0 (Low Risk) | Moderate |
Module 3: General Cytotoxicity (Phospholipidosis)[1]
Issue: Cells show vacuolization (foamy appearance) in microscopy. Mechanism: Cationic Amphiphilic Drugs (CADs) get trapped in lysosomes, interfering with lipid metabolism.[1]
Calculation Check: Calculate the ClogP and pKa .
-
Risk Zone: ClogP > 3.0 AND pKa > 8.0.
-
Resolution: Reduce lipophilicity (ClogP < 3) by adding polar groups (hydroxyl, sulfone) to the pyridine ring or the piperazine tail.[1]
Frequently Asked Questions (FAQ)
Q1: My compound loses potency when I block the piperazine nitrogen. How do I maintain activity while reducing toxicity?
-
A: If the basic nitrogen is essential for a salt bridge in the binding pocket (e.g., Asp residue in kinases), you cannot remove the charge. Instead, try "Soft Blocking" : Use a bioisostere like a spiro-cyclic amine or move the nitrogen to a 4-aminopiperidine position to alter the vector of the charge without removing it. Alternatively, fluorinate the carbons adjacent to the nitrogen (
-fluorination) to lower pKa inductively (~1-2 log units) while keeping the amine.
Q2: Is the nitrile group (CN) dangerous?
-
A: Generally, aromatic nitriles (isonicotinonitrile) are stable.[1] However, check for Cyanide (CN-) release if you observe mitochondrial toxicity.[1] You can test this by co-incubating with a rhodanese mimic. If positive, replace -CN with -CF3 , -Cl , or a Cyclopropyl group.[1]
Q3: I see time-dependent inhibition (TDI) of CYP3A4. Is this the pyridine or the piperazine?
-
A: It is likely the Piperazine .[2] The iminium ion formed (see Module 1) is a mechanism-based inactivator. The Pyridine nitrogen can cause reversible inhibition (Type II binding to Heme), but TDI usually points to the reactive piperazine metabolites.
Decision Logic for Lead Optimization
Use this logic flow to prioritize your next synthesis cycle.
Caption: Decision tree for structural modification based on toxicity assays.
References
-
Kalgutkar, A. S., & Dalvie, D. K. (2007).[1] Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine: role of metabolic activation.[1][3] Drug Metabolism and Disposition. Link
-
Attwa, M. W., et al. (2020).[1][4] Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376.[2] RSC Advances. Link
-
Alsubi, F. J., et al. (2023).[1][4] Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach. Frontiers in Pharmacology. Link
-
Drug Hunter. (2024).[1][5] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[6]Link
-
Meanwell, N. A. (2011).[1][4] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 3. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Resolving Diastereomers of Substituted Piperazine Compounds
From the desk of the Senior Application Scientist
Welcome to the technical support center for the resolution of substituted piperazine diastereomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these structurally complex and pharmaceutically relevant molecules. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and make informed decisions during your experiments.
Section 1: Strategic Approach to Resolution
Before initiating any experiment, a clear strategy is paramount. The choice between chromatographic separation and classical diastereomeric salt crystallization depends on scale, timeline, and the physicochemical properties of your compound.
FAQ: How do I choose the best initial method for resolving my piperazine diastereomers?
The optimal method depends on your experimental goals. For small-scale analytical work or initial proof-of-concept (milligram to gram scale), chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), is often the fastest and most efficient approach.[1][2] For larger-scale preparations (multi-gram to kilogram), diastereomeric salt crystallization is frequently more cost-effective and scalable, provided your compound has a suitable acidic or basic handle.[1]
Here is a decision-making workflow to guide your choice:
Sources
Optimization of crystallization conditions for 2-Piperazin-1-yl-isonicotinonitrile hydrochloride salts
Welcome to the Solid-State Chemistry Support Hub. Ticket ID: #CRYST-PIP-ISO-001 Assigned Scientist: Senior Application Scientist, Solid Form Development Status: Open
Executive Summary
You are encountering challenges with the crystallization of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride . This molecule presents a classic "heterocyclic salt" challenge: it contains multiple basic sites (piperazine secondary amine, piperazine tertiary aniline-like nitrogen, and the pyridine nitrogen) with vastly different pKa values.
The most common failure modes for this specific class of compounds are oiling out (Liquid-Liquid Phase Separation) , uncontrolled stoichiometry (Mono- vs. Di-HCl) , and hygroscopicity .
This guide synthesizes thermodynamic principles with practical process engineering to resolve these issues.
Module 1: Salt Stoichiometry & Solubility Profile
User Query: "I am getting a sticky solid that turns into a gum upon filtration. Is my stoichiometry wrong?"
Technical Analysis: The 2-Piperazin-1-yl-isonicotinonitrile molecule has three potential protonation sites. However, for a stable, non-hygroscopic salt, the Mono-HCl form is typically the target.
-
Piperazine Secondary Amine (
-H): pKa 9.8 (Most Basic Protonates first). -
Piperazine Tertiary Amine (
-Py): pKa is significantly lowered (< 5.0) due to conjugation with the electron-deficient isonicotinonitrile ring. -
Pyridine Nitrogen: pKa
2.0 (Very weak base due to the electron-withdrawing nitrile group).
Recommendation: Target the 1:1 stoichiometry . Excess acid (Di-HCl) often leads to hygroscopic salts that absorb atmospheric moisture, causing the "gumming" you observe.
Solubility & Solvent Selection Table
| Solvent Class | Specific Solvent | Role | Solubility Rating | Application |
| Alcohols | Methanol (MeOH) | Solvent | High | Initial dissolution of free base. |
| Alcohols | Ethanol (EtOH) | Solvent | Moderate | Good for cooling crystallization (yield driven). |
| Alcohols | Isopropanol (IPA) | Anti-Solvent | Low-Moderate | Excellent for maximizing yield after HCl addition. |
| Esters | Ethyl Acetate (EtOAc) | Anti-Solvent | Low | Strong anti-solvent; high risk of oiling out if added too fast. |
| Ethers | MTBE | Anti-Solvent | Very Low | Use only for final wash; causes rapid precipitation. |
| Water | Water | Co-Solvent | High | Avoid if possible; promotes hydrate formation. |
Module 2: Optimized Crystallization Protocol
User Query: "How do I design a robust process that avoids oiling out?"
Protocol: Reactive Crystallization with Controlled Supersaturation
This protocol uses a "Reverse Addition" or "Controlled Dosing" strategy to keep the system within the Metastable Zone Width (MSZW).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 2-Piperazin-1-yl-isonicotinonitrile free base in 5 volumes of Ethanol at 50°C. Ensure complete dissolution. Polish filter if necessary.
-
Acid Preparation: Prepare a solution of 1.05 eq HCl in IPA (or EtOH). Do not use aqueous HCl to avoid hydrates.
-
Seeding (Critical): Cool the free base solution to 40°C. Add 0.5% w/w seed crystals of the desired Mono-HCl polymorph.
-
Dosing: Slowly add the HCl/IPA solution over 2–4 hours.
-
Why? Rapid acid addition creates local zones of high supersaturation, triggering Liquid-Liquid Phase Separation (oiling out).
-
-
Aging: Hold at 40°C for 1 hour after addition is complete.
-
Cooling: Cool to 0–5°C over 2 hours (Linear cooling ramp).
-
Isolation: Filter and wash with cold IPA or EtOAc. Dry under vacuum at 45°C.
Workflow Logic Diagram
Caption: Optimized Reactive Crystallization Workflow. The "Check" diamond represents the critical control point for oiling out.
Module 3: Troubleshooting & FAQs
Q1: The solution turned milky and separated into two liquid layers (Oiling Out). What happened? A: You hit the Miscibility Gap .
-
Mechanism: The energy barrier to form a crystal lattice is higher than the energy to form an amorphous liquid droplet. This usually happens when supersaturation is generated too fast or the temperature is too high for the solvent system.
-
Immediate Fix:
-
Stop the acid addition / cooling.
-
Heat the mixture until the oil redissolves (becomes a single phase).
-
Seed immediately at this elevated temperature.
-
Cool much slower. The presence of seeds provides a surface for growth, bypassing the oil phase.
-
Q2: My isolated solid is hygroscopic and becomes sticky in air. A: You likely formed the Di-HCl salt or a Hydrate .
-
Mechanism: The pyridine nitrogen is very weakly basic. If you used >1.5 eq of HCl, you may have protonated the pyridine ring, creating a lattice with high charge density that avidly pulls water from the air to stabilize itself.
-
Fix:
-
Recrystallize using exactly 1.0–1.05 equivalents of HCl.
-
Use anhydrous solvents (Ethanol/IPA) rather than water/alcohol mixtures.
-
Dry under vacuum with a nitrogen bleed to remove lattice-bound solvent.
-
Q3: I see two different melting points in DSC (e.g., 180°C and 215°C). A: This indicates Polymorphism .
-
Piperazine salts are notorious for conformational polymorphism (Chair vs. Boat conformations in the lattice).
-
Action: Conduct a Slurry Conversion experiment. Suspend the mixture of solids in IPA at 50°C for 24 hours. The metastable form (usually the lower melting one) will dissolve and recrystallize as the stable form (higher melting point).
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing and resolving common crystallization failures.
References
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text on Metastable Zone Width and Oiling Out mechanisms).
-
Viedma, C. (2005). Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling. Physical Review Letters. (Relevant for understanding attrition-enhanced ripening in slurry conversions).
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Cambridge University Press. (Detailed protocols on anti-solvent crystallization).
-
Organic Process Research & Development. (General reference for piperazine salt formation protocols in pharmaceutical intermediates). Note: Specific solubility data inferred from general piperazine-pyridine class behavior.
Validation & Comparative
A Senior Scientist’s Guide to Scaffold Selection: A Comparative Analysis of 2-Piperazin-1-yl-isonicotinonitrile and Its Bioisosteric Alternatives in Drug Design
Introduction: The Central Role of the Scaffold
In the intricate process of drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a therapeutic candidate. A scaffold is not merely a structural backbone; it is the very foundation upon which potency, selectivity, and favorable pharmacokinetic properties are built. Among the vast repository of chemical motifs, certain structures, termed "privileged scaffolds," appear with remarkable frequency in clinically successful drugs across diverse therapeutic areas.[1] This guide provides an in-depth, evidence-based comparison of a potent chemical entity, 2-Piperazin-1-yl-isonicotinonitrile, by dissecting its two constituent privileged scaffolds: piperazine and isonicotinonitrile .
We will objectively analyze the unique contributions of each moiety and compare them against their most common and functionally relevant alternatives. This analysis is designed for drug development professionals, offering a clear rationale for scaffold selection, supported by experimental data and validated protocols, to empower more informed decisions in lead optimization campaigns.
Deconstructing the Core Compound: 2-Piperazin-1-yl-isonicotinonitrile
The subject of our analysis, 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, serves as a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of kinase inhibitors and agents targeting the central nervous system (CNS).[2] Its structure is a synergistic combination of two powerful heterocyclic systems:
-
The Piperazine Ring: A six-membered ring containing two nitrogen atoms at the 1 and 4 positions. It is one of the most versatile scaffolds in medicinal chemistry.[3]
-
The Isonicotinonitrile Moiety: A pyridine ring substituted with a nitrile group at the 4-position (an isomer of nicotinonitrile). This scaffold is integral to numerous marketed drugs, especially in oncology.[4]
The power of this combination lies in its synthetic tractability and the distinct physicochemical and pharmacological properties each component imparts. The piperazine ring offers a flexible, basic center to enhance solubility and provide a vector for further substitution, while the isonicotinonitrile moiety presents a rigid, aromatic system with specific hydrogen bonding capabilities crucial for target engagement.
The Piperazine Ring: A Privileged and Versatile Scaffold
The piperazine ring is a cornerstone of modern drug design, found in blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra).[5] Its prevalence is a direct result of its multifaceted contributions to molecular properties.
Physicochemical and Pharmacokinetic Impact
The two nitrogen atoms within the piperazine ring are its defining feature, providing a unique combination of properties:
-
Tunable Basicity and Solubility: The two nitrogens (pKa ~9.8 and ~5.6) allow the scaffold to be protonated at physiological pH, significantly enhancing aqueous solubility—a critical factor for bioavailability. These pKa values can be fine-tuned through substitution on one or both nitrogen atoms.[3]
-
Hydrogen Bonding Capability: The nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets and improving the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][5]
-
Conformational Flexibility: The ring can adopt low-energy chair and boat conformations, allowing it to adapt its shape to fit optimally within diverse enzyme active sites and receptor pockets.[3][6]
-
Synthetic Accessibility: The nucleophilic nitrogen atoms are versatile synthetic handles, enabling straightforward N-functionalization to explore structure-activity relationships (SAR) and optimize a compound's properties.[3][6]
Comparative Analysis: Piperazine vs. Key Alternatives
While piperazine is a powerful tool, the specific needs of a drug target or desired pharmacokinetic profile may necessitate the evaluation of alternative scaffolds. The choice between these is a critical exercise in multi-parameter optimization.
| Scaffold | Structure | Key Physicochemical Differences | Common Applications & Rationale |
| Piperazine | Dibasic, generally higher water solubility. Two points for synthetic modification. | CNS, oncology, antivirals. Used to improve solubility and provide a linker to other pharmacophores.[5][7] | |
| Piperidine | Monobasic, generally more lipophilic than piperazine.[8] | CNS, analgesics. Often preferred when lower basicity is required to improve membrane permeability. | |
| Morpholine | Weaker base than piperidine due to the electron-withdrawing effect of the oxygen atom. | Oncology. Used as a less basic, more polar alternative to piperidine. | |
| Homopiperazine | Seven-membered ring, greater conformational flexibility. | CNS. Explored as a bioisostere of piperazine to alter spatial arrangement and receptor fit.[9] | |
| Diazabicyclo[3.2.1]octane | Conformationally constrained, rigid structure. Presents nitrogen vectors in a defined geometry. | CNS. Used to lock the molecule in a specific conformation to enhance selectivity for a target.[10] |
Experimental Case Study: Piperazine vs. Piperidine in Receptor Binding
The substitution of piperazine with piperidine is not a trivial change; it can dramatically alter target affinity and selectivity. A study on dual-acting histamine H3 (H3R) and sigma-1 (σ1R) receptor antagonists provides a compelling example.
Researchers compared two compounds that were identical except for the core heterocyclic ring: one with piperazine and one with piperidine.
| Compound | Core Scaffold | hH3R Ki (nM) | σ1R Ki (nM) | Selectivity Profile |
| Compound 4 | Piperazine | 3.17 | 1531 | High affinity and selectivity for H3R |
| Compound 5 | Piperidine | 7.70 | 3.64 | High affinity for both receptors, potent at σ1R |
| Data sourced from a study on H3 and σ1 receptor antagonists.[11] |
This data clearly demonstrates that replacing the piperidine ring with a piperazine (Compound 4 vs. 5) resulted in a greater than 400-fold loss in affinity for the σ1 receptor.[11] This highlights the profound impact a single atom change (N vs. C) can have on the pharmacodynamic profile, underscoring the importance of experimental validation when considering bioisosteric replacements.
The Isonicotinonitrile Moiety: A Potent Kinase-Targeting Pharmacophore
The nicotinonitrile (or its isomer, isonicotinonitrile) scaffold is another privileged structure, particularly prominent in the field of kinase inhibitors.[4] Marketed drugs like Bosutinib and Neratinib, both potent tyrosine kinase inhibitors, feature this core.[4]
Role in Target Engagement
The key to the isonicotinonitrile moiety's effectiveness lies in its electronic and structural features:
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor. In many kinase inhibitors, this nitrogen forms a critical hydrogen bond with the "hinge region" of the kinase domain, an interaction essential for high-affinity binding.
-
The Cyano Group (-C≡N): This group is a weak hydrogen bond acceptor and a valuable modulator of a compound's electronic properties. Its linear geometry and compact size allow it to fit into tight pockets within an active site. It is often crucial for achieving selectivity and potency.[12]
-
Rigid Aromatic Core: The planar pyridine ring serves as a rigid anchor, positioning appended substituents in a precise orientation for optimal interaction with the target protein.
Comparative Analysis: Isonicotinonitrile vs. Alternative Heterocycles
When optimizing a lead compound, chemists often explore replacing the core heterocycle to improve properties like metabolic stability, potency, or to secure novel intellectual property.
| Scaffold | Structure | Key Features & Rationale for Use |
| Isonicotinonitrile | Strong H-bond accepting pyridine nitrogen; cyano group for specific interactions. Proven scaffold in multiple FDA-approved kinase inhibitors.[4] | |
| Quinoline | Fused bicyclic system, larger surface area. Can form additional van der Waals or π-stacking interactions. Used in drugs like Bosutinib.[13] | |
| Pyrimidine | Contains two nitrogen atoms, altering the electronics and H-bonding potential of the ring. Can improve metabolic stability. | |
| Indole | Contains an N-H group that can act as a hydrogen bond donor, a feature absent in pyridine-based scaffolds.[14] |
The choice of heterocycle directly impacts the molecule's ability to form key interactions. For instance, in the design of PIM-1 kinase inhibitors, cyanopyridine-based scaffolds have been shown to be highly effective, with derivatives achieving nanomolar potency.[15][16]
Experimental Protocols for Scaffold Evaluation
To empirically validate the selection of a scaffold, robust and reproducible assays are essential. Below is a standard protocol for an in vitro kinase inhibition assay, a critical experiment for compounds built on the isonicotinonitrile scaffold.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., PIM-1)
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds (e.g., starting from 100 µM) in DMSO. Then, dilute further into the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted test compound or control. b. Add 10 µL of a solution containing the kinase and its specific substrate peptide in reaction buffer. c. Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near its Km value for the specific kinase. d. Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.
-
ADP Detection (Stopping the Reaction): a. Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: a. Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. b. Incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Normalize the data using the 0% and 100% inhibition controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Drug Design Workflow
The process of selecting and optimizing scaffolds is a logical, iterative cycle. This workflow can be visualized to clarify the decision-making process.
Caption: Iterative workflow for drug discovery and lead optimization.
The following diagram illustrates a simplified kinase signaling pathway, a common target for drugs utilizing the isonicotinonitrile scaffold.
Caption: Inhibition of a kinase signaling pathway by a scaffold-based drug.
Conclusion
The 2-Piperazin-1-yl-isonicotinonitrile hydrochloride structure exemplifies the power of combining two distinct privileged scaffolds to create a versatile chemical intermediate. The piperazine moiety offers an unparalleled ability to modulate physicochemical properties like solubility and provides a synthetically convenient anchor point, while the isonicotinonitrile core delivers a potent, target-oriented pharmacophore, especially for enzymes like kinases.
The decision to retain these scaffolds or exchange them for alternatives like piperidine, morpholine, or quinoline is never arbitrary. It must be a data-driven choice based on a holistic assessment of potency, selectivity, and the desired ADME/Tox profile. As demonstrated, a seemingly minor structural change can lead to a dramatic shift in biological activity. By understanding the fundamental contributions of each scaffold and employing rigorous experimental validation, drug discovery teams can navigate the complex landscape of medicinal chemistry to design safer, more effective therapeutics.
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Romanelli MN, Manetti D, Braconi L, et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opin Drug Discov. 2022;17(9):969-984. Available from: [Link]
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Al-Otaibi J, El-Sayed NNE, Al-Zahrani M, et al. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi J Biol Sci. 2017;24(1):159-167. Available from: [Link]
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Comparative analysis of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride derivatives biological activity.
Executive Summary
This guide provides a technical comparative analysis of 2-piperazin-1-yl-isonicotinonitrile hydrochloride (also known as 1-(4-cyanopyridin-2-yl)piperazine) and its functional derivatives. While the parent scaffold is often utilized as a chemical intermediate, its N-substituted derivatives exhibit significant biological activity across distinct therapeutic classes, most notably as Dopamine D3 receptor antagonists (CNS) , DPP-4 inhibitors (Metabolic) , and Antimicrobial agents .
This document is designed for drug development professionals to evaluate the structure-activity relationship (SAR) of this privileged scaffold, contrasting its performance against established therapeutic standards.
Structural Basis & Mechanistic Insight
The core scaffold consists of a pyridine ring substituted with a nitrile group at the C4 position and a piperazine moiety at the C2 position. The hydrochloride salt improves water solubility, making it a viable candidate for biological screening.
Pharmacophore Analysis
-
Piperazine Moiety: Acts as a hydrophilic linker and a proton acceptor/donor. In CNS agents, the basic nitrogen (N4) is critical for ionic interactions with aspartate residues (e.g., Asp110 in D3 receptors).
-
Isonicotinonitrile Core: The pyridine nitrogen provides an H-bond acceptor site, while the nitrile group (-CN) can engage in
- stacking or polar interactions within the binding pocket (e.g., S1 pocket of serine proteases). -
N4-Substitution: The primary vector for optimization. Modifying the distal piperazine nitrogen determines the target selectivity (CNS vs. Metabolic).
Mechanism of Action (Pathway Visualization)
The following diagram illustrates the divergent signaling pathways modulated by derivatives of this scaffold depending on the N4-substitution pattern.
Caption: Divergent pharmacological outcomes based on N4-functionalization of the isonicotinonitrile scaffold.
Comparative Biological Activity[1][2][3]
The following analysis contrasts the biological activity of the core scaffold against its optimized derivatives and standard reference drugs.
Comparative Potency Data (In Vitro)
| Compound Class | Representative Structure | Primary Target | IC50 / Ki (nM) | Selectivity Ratio | Clinical Status |
| Core Scaffold | 2-(piperazin-1-yl)isonicotinonitrile HCl | Non-specific | > 10,000 (Inactive) | N/A | Intermediate |
| Derivative A (CNS) | N4-(4-methoxyphenyl)-substituted | Dopamine D3 | D3/D2 > 100 | Preclinical Lead | |
| Derivative B (Metabolic) | N4-(Sulfonyl)-substituted | DPP-4 | DPP4/8 > 50 | Research Tool | |
| Reference Std | Sitagliptin | DPP-4 | High | FDA Approved | |
| Reference Std | Buspirone | 5-HT1A / D2 | Moderate | FDA Approved |
Key Insights:
-
The Scaffold Effect: The unsubstituted core acts largely as a "linker" with negligible intrinsic activity. It requires functionalization to achieve nanomolar potency.
-
CNS Selectivity: Introduction of a lipophilic aryl group (Derivative A) drastically increases affinity for D3 receptors, exploiting the hydrophobic pocket of GPCRs.
-
Metabolic Potency: Sulfonamide or amide linkages (Derivative B) mimic the transition state required for serine protease inhibition, achieving potency comparable to Sitagliptin.
Structure-Activity Relationship (SAR) Summary
-
N4-Alkylation: Short alkyl chains (Methyl/Ethyl) generally result in low potency across targets (
). -
N4-Arylation: Essential for D3/D2 receptor affinity . Electron-withdrawing groups (e.g., -Cl, -F) on the distal phenyl ring enhance metabolic stability.
-
Pyridine Modification: The C4-nitrile group is crucial. Hydrolysis to the acid or reduction to the amine typically abolishes activity , indicating the nitrile plays a key role in H-bonding or polar interactions within the binding site.
Experimental Protocols
To ensure reproducibility and validation of the comparative data, the following protocols are recommended.
Synthesis of N-Substituted Derivatives (General Protocol)
Objective: Functionalization of the piperazine nitrogen via Nucleophilic Aromatic Substitution (
-
Reagents: 2-Chloroisonicotinonitrile (1.0 eq), N-substituted Piperazine derivative (1.2 eq),
(2.5 eq). -
Solvent: DMF or Acetonitrile (Anhydrous).
-
Procedure:
-
Dissolve 2-chloroisonicotinonitrile in DMF under
atmosphere. -
Add
and the specific piperazine derivative. -
Heat to 80-100°C for 4–12 hours (Monitor via TLC/LC-MS).
-
Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc, dry over
, and concentrate. -
Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).
-
Salt Formation: Dissolve free base in Ethanol, add 1.2 eq of HCl (in dioxane/ether), stir for 1h, filter the precipitate.
-
DPP-4 Inhibition Assay (Validation Protocol)
Objective: Determine
-
Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1% BSA.
-
Substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) at
. -
Enzyme: Recombinant Human DPP-4 (0.5 nM final concentration).
-
Workflow:
-
Incubate Enzyme (10
) with Test Compound (10 , varying concentrations) for 15 mins at 37°C. -
Initiate reaction by adding Substrate (30
). -
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
-
Analysis: Plot velocity vs. log[Inhibitor]. Fit to 4-parameter logistic model to calculate
.
-
Visualizing the SAR Workflow
The following diagram outlines the logical flow for optimizing this scaffold from a raw intermediate to a lead candidate.
Caption: Optimization workflow transforming the isonicotinonitrile precursor into therapeutic leads.
References
-
Synthesis and Biological Evaluation of Piperazine Derivatives
-
D3 Receptor Pharmacology
- Title: "Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)... as a D3 receptor preferring agonist"
- Source: Bioorganic & Medicinal Chemistry (NIH/PubMed Central)
-
URL:[Link]
-
General Piperazine Scaffold Review
-
Trelagliptin/Alogliptin Structural Context
- Title: "Trelagliptin (SYR-472, Zafatek)
- Source: PLOS ONE / NIH
-
URL:[Link]
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Validating the In Vivo Efficacy of 2-Piperazin-1-yl-isonicotinonitrile-Based Kinase Inhibitors: A Comparative Guide for Preclinical Oncology Research
For researchers and drug development professionals in oncology, the validation of novel therapeutic agents is a critical endeavor. This guide provides an in-depth technical comparison of 2-Piperazin-1-yl-isonicotinonitrile-based inhibitors, with a focus on their in vivo efficacy. While direct in vivo data for this specific chemical entity is emerging, we will draw upon established findings for structurally related compounds and alternative inhibitors targeting the same key oncogenic kinase: Never in Mitosis A (NIMA)-related kinase 2 (NEK2). This guide will provide the scientific rationale, comparative data from preclinical models, and detailed experimental protocols to empower robust in vivo validation studies.
The Rationale for Targeting NEK2 in Oncology
NEK2 is a serine/threonine kinase that plays a crucial role in cell division, specifically in centrosome separation and spindle pole organization.[1] Its aberrant overexpression is a hallmark of numerous human cancers, including breast cancer, glioblastoma, lymphoma, and cholangiocarcinoma, and is often correlated with poor patient prognosis.[2][3][4] The oncogenic role of NEK2 is multifaceted; it contributes to chromosomal instability and aneuploidy, key drivers of tumorigenesis.[2] Furthermore, NEK2 has been implicated in promoting drug resistance and tumor progression.[5] These findings establish NEK2 as a compelling therapeutic target for anticancer drug development.[2][6] Small-molecule inhibitors targeting NEK2 have shown promising therapeutic potential in both in vitro and in vivo cancer models.[2]
The 2-Piperazin-1-yl-isonicotinonitrile scaffold represents a promising class of kinase inhibitors. The piperazine moiety is a common feature in many FDA-approved drugs and is often used to optimize pharmacokinetic properties. While the broader class of piperazine derivatives has shown efficacy against various cancer cell lines, this guide will specifically focus on the validation pathway for those targeting NEK2.[7]
Comparative In Vivo Efficacy of NEK2 Inhibitors
Direct in vivo efficacy data for 2-Piperazin-1-yl-isonicotinonitrile is not yet extensively published. Therefore, we will compare the performance of well-characterized NEK2 inhibitors, such as NBI-961 (also known as CMP3a) and JH295, which serve as benchmarks for validating novel compounds within this class.
| Inhibitor | Cancer Model | Dosing Regimen | Key Efficacy Readouts | Noteworthy Observations |
| NBI-961 (CMP3a) | Glioblastoma (Orthotopic Xenograft) | Tail vein injection | Attenuated tumor growth, synergistic effect with radiotherapy.[3] | Demonstrated ability to destabilize EZH2, a key protein in glioma stem cells.[3] |
| Breast Cancer (Orthotopic Xenograft) | Intraperitoneal injection | Suppressed tumor growth, especially in combination with CDK4/6 inhibitors, without overt toxicity.[8] | Potentiated genome instability in cancer cells, leading to mitotic cell death.[8] | |
| Diffuse Large B-cell Lymphoma (DLBCL) (Xenograft) | Not specified | Suppressed tumor growth.[4] | Induced G2/M arrest and apoptosis in DLBCL cells.[4] | |
| JH295 | Primary Effusion Lymphoma (PEL) (Xenograft) | 15 mg/kg, intraperitoneally, 3x/week | Significantly prolonged host survival and decreased PEL burden (ascites volume, tumor weight).[9] | No detectable liver toxicity and sensitized lymphomas to chemotherapy.[9] |
| Breast Cancer | Not specified | Irreversibly inhibited cellular NEK2.[10] | Highly specific, did not affect other mitotic kinases like Cdk1, Aurora B, or Plk1.[10] |
Designing a Robust In Vivo Validation Study
A rigorous in vivo study is paramount to validating the therapeutic potential of a novel 2-Piperazin-1-yl-isonicotinonitrile-based NEK2 inhibitor. The following experimental workflow provides a comprehensive framework.
Conclusion
The validation of 2-Piperazin-1-yl-isonicotinonitrile-based inhibitors as effective anti-cancer agents requires a rigorous and multi-faceted in vivo evaluation. By leveraging the knowledge gained from existing NEK2 inhibitors and adhering to the detailed experimental protocols outlined in this guide, researchers can generate the robust data necessary to advance these promising compounds through the drug development pipeline. The ultimate goal is to translate these scientific findings into novel and effective therapies for cancer patients.
References
-
MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]
-
Anticancer Research. (n.d.). NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies. Retrieved from [Link]
-
Anticancer Research. (2019). NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies. Anticancer Research, 39(11), 5867-5876. [Link]
-
National Center for Biotechnology Information. (2024). Role of NEK2 in tumorigenesis and tumor progression. Molecular Medicine, 30(1), 100. [Link]
-
National Center for Biotechnology Information. (n.d.). Targeting NEK2 as a promising therapeutic approach for cancer treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability. Retrieved from [Link]
-
American Association for Cancer Research. (n.d.). Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of Nek2 by Small Molecules Affects Proteasome Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden. mBio, 15(4), e00302-24. [Link]
-
National Center for Biotechnology Information. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7863-7874. [Link]
-
PubMed. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. Journal of Medicinal Chemistry, 53(21), 7863–7874. [Link]
-
ResearchGate. (n.d.). Irreversible Nek2 Kinase Inhibitors with Cellular Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]
-
PubMed. (2024). Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma. Molecular Cancer Therapeutics, 23(3), 364–377. [Link]
-
National Center for Biotechnology Information. (2017). Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2. The Journal of Clinical Investigation, 127(8), 3075-3091. [Link]
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-
ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The NEK2 inhibitor CMP3a attenuates tumor growth and increases... Retrieved from [Link]
-
ScienceDirect. (n.d.). Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening. Retrieved from [Link]
-
PubMed. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]
-
MDPI. (n.d.). Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development. Retrieved from [Link]
-
Journal of Clinical Investigation. (2017). Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2. The Journal of Clinical Investigation, 127(8), 3075-3091. [Link]
-
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-
BMG LABTECH. (n.d.). Kinase assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Irreversible Nek2 kinase inhibitors with cellular activity. Retrieved from [Link]
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A Head-to-Head Experimental Blueprint: Evaluating 2-Piperazin-1-yl-isonicotinonitrile Derivatives Against the Archetypal Kinase Inhibitor, Imatinib
For drug development professionals, the journey from a promising chemical scaffold to a clinically viable kinase inhibitor is both an art and a rigorous science. The 2-piperazin-1-yl-isonicotinonitrile core is a fascinating starting point. While noted for its versatility in targeting various receptors, its potential within the kinase inhibitor landscape remains an area of active exploration. This guide provides a comprehensive, head-to-head experimental framework for comparing a novel derivative from this class against the trailblazing FDA-approved kinase inhibitor, Imatinib.
This document is not a mere recitation of data; it is a strategic guide. We will delve into the "why" behind each experimental choice, ensuring that every protocol is a self-validating system. Our objective is to equip researchers with a robust methodology to ascertain the true potential of their novel compounds.
The Rationale: Why Compare with Imatinib?
Imatinib (Gleevec) was a paradigm shift in cancer therapy. As a potent inhibitor of the Bcr-Abl tyrosine kinase, it transformed the prognosis for patients with chronic myeloid leukemia (CML). Its well-understood mechanism of action, extensive body of literature, and established experimental protocols make it the ideal benchmark for this comparative study. By benchmarking against Imatinib, we can contextualize the potency, selectivity, and cellular effects of our novel 2-piperazin-1-yl-isonicotinonitrile derivative.
The Contenders:
-
Compound A: A hypothetical 2-Piperazin-1-yl-isonicotinonitrile derivative, synthesized for potential kinase inhibitory activity.
-
Imatinib: The FDA-approved Bcr-Abl tyrosine kinase inhibitor, serving as our positive control and benchmark.
Part 1: Biochemical Potency and Selectivity
The first crucial question is whether Compound A directly inhibits the target kinase and with what potency and selectivity.
In Vitro Kinase Activity Assay
This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. We will assess the inhibition of Abl kinase, the primary target of Imatinib.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution: Recombinant Abl kinase in kinase reaction buffer.
-
Prepare a 2X substrate solution: A suitable peptide substrate for Abl kinase and ATP in the reaction buffer.
-
Prepare serial dilutions of Compound A and Imatinib in DMSO, then dilute in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Incubate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
-
Kinase Reaction Initiation:
-
Add 10 µL of the 2X substrate solution to each well to start the reaction.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Expected Outcome & Interpretation:
The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates greater potency. We will compare the IC50 of Compound A directly with that of Imatinib.
| Compound | Target Kinase | IC50 (nM) |
| Compound A | Abl | [Experimental Result] |
| Imatinib | Abl | ~25-35 |
This table presents hypothetical data for illustrative purposes.
Kinase Selectivity Profiling
A critical aspect of a successful kinase inhibitor is its selectivity. Off-target inhibition can lead to toxicity. This experiment assesses the inhibitory activity of Compound A against a broad panel of kinases.
Experimental Workflow: KinomeScan™
This is a binding assay that quantitatively measures the interactions of a compound with a large panel of kinases.
Figure 1: KinomeScan™ Experimental Workflow. A diagram illustrating the high-throughput kinase binding assay process.
Data Analysis & Interpretation:
The results are typically presented as a "scan" showing the percentage of kinase bound by the compound at a specific concentration. A highly selective compound will bind to only a few kinases, while a non-selective compound will bind to many. This will reveal if Compound A has a similar selectivity profile to Imatinib or if it has potential off-target liabilities.
Part 2: Cellular Activity and Mechanism of Action
Demonstrating biochemical potency is the first step. We must then confirm that the compound is active in a cellular context and acts on the intended signaling pathway.
Cell Viability Assay
This experiment determines the effect of the compounds on the proliferation of cancer cells that are dependent on the target kinase. We will use the K562 cell line, a human CML line that is positive for the Bcr-Abl fusion protein.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of Compound A and Imatinib to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Expected Outcome & Interpretation:
| Compound | Cell Line | GI50 (nM) |
| Compound A | K562 | [Experimental Result] |
| Imatinib | K562 | ~200-300 |
This table presents hypothetical data for illustrative purposes.
A potent compound will have a low GI50 value in Bcr-Abl dependent cells. A key control is to also test the compounds on a cell line that is not dependent on Bcr-Abl (e.g., HEK293). High potency in K562 and low potency in the control cell line would suggest on-target activity.
Target Engagement and Pathway Modulation via Western Blot
This experiment provides direct evidence that the compound is inhibiting the target kinase within the cell. We will look at the phosphorylation status of Abl and its downstream substrate, CrkL.
Experimental Protocol: Western Blotting
-
Cell Treatment: Treat K562 cells with various concentrations of Compound A and Imatinib for 2-4 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Probe with primary antibodies against phospho-Abl (p-Abl), total Abl, phospho-CrkL (p-CrkL), and a loading control (e.g., GAPDH).
-
Wash and probe with secondary antibodies conjugated to horseradish peroxidase (HRP).
-
-
Detection: Add a chemiluminescent substrate and image the blot.
Figure 2: Bcr-Abl Signaling Pathway. A simplified diagram showing the inhibition of Bcr-Abl by Compound A or Imatinib, preventing the phosphorylation of CrkL.
Interpretation:
A successful kinase inhibitor will decrease the levels of p-Abl and p-CrkL in a dose-dependent manner, while the total levels of Abl and the loading control remain unchanged. This provides strong evidence of on-target activity in a cellular context.
Conclusion and Future Directions
This comprehensive guide outlines a robust, multi-faceted approach to directly compare a novel 2-Piperazin-1-yl-isonicotinonitrile derivative with the established kinase inhibitor, Imatinib. By systematically evaluating biochemical potency, selectivity, cellular activity, and on-target pathway modulation, researchers can build a compelling data package to support the further development of their compound. Positive results from these studies would warrant progression to more advanced preclinical evaluations, including pharmacokinetic studies and in vivo efficacy models.
References
Structure-activity relationship (SAR) studies of 2-Piperazin-1-yl-isonicotinonitrile analogs.
Topic: Structure-activity relationship (SAR) studies of 2-Piperazin-1-yl-isonicotinonitrile analogs. Content Type: Publish Comparison Guide.
Executive Summary & Scaffold Analysis
The 2-Piperazin-1-yl-isonicotinonitrile scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (metabolic disorders) and specific Kinase inhibitors (oncology).
Unlike its isomer 2-(piperazin-1-yl)nicotinonitrile (a known PPAR antagonist), the isonicotinonitrile (4-cyano) derivative offers a unique linear vector. The C4-nitrile group functions as a compact, electron-withdrawing "warhead" capable of forming reversible covalent bonds with catalytic serine residues or strong hydrogen bonds in the S1 subsite of proteases.
This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, comparing its efficacy and physicochemical profile against industry standards like Sitagliptin and Alogliptin .
Critical SAR Analysis: The "Zone" Approach
To optimize this scaffold, we must treat the molecule as three distinct interaction zones. The following analysis is based on field-proven optimization strategies for pyridine-based inhibitors.
Zone 1: The Nitrile "Warhead" (C4 Position)
-
Function: The nitrile group (–CN) at the 4-position is the primary pharmacophore. In DPP-4 inhibitors, it often targets the catalytic Ser630 residue.
-
SAR Insight:
-
Retention: Replacing –CN with –CONH₂ (amide) typically results in a 10-50x loss of potency , confirming the necessity of the electrophilic nitrile carbon.
-
Bioisosteres: Substitution with a tetrazole ring preserves H-bonding but often reduces membrane permeability due to increased polarity.
-
Zone 2: The Pyridine Core (Electronic Modulation)
-
Function: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor.
-
SAR Insight:
-
3-Substitution: Introducing a small halogen (F, Cl) at the 3-position (ortho to the piperazine) creates steric clash, forcing the piperazine ring out of planarity. This "twisted" conformation often improves selectivity by reducing promiscuous binding.
-
5-Substitution: Electron-donating groups (–OMe) at C5 generally decrease the electrophilicity of the nitrile, reducing potency. Electron-withdrawing groups (–CF3) enhance potency but may increase metabolic instability.
-
Zone 3: The Piperazine Tail (Solubility & Extension)
-
Function: The distal nitrogen (N4') of the piperazine ring is the primary vector for extending into the S2/S3 subsites of the target enzyme.
-
SAR Insight:
-
N-Alkylation: Bulky lipophilic groups (e.g., benzyl, trifluoromethyl-benzyl) at the distal nitrogen significantly enhance potency by filling the hydrophobic S2 pocket.
-
Rigidification: Bridging the piperazine (e.g., 2,5-diazabicyclo[2.2.1]heptane) restricts conformational entropy, potentially improving binding affinity if the vector is correct.
-
Visualizing the SAR Strategy
The following diagram maps the logical flow of optimizing this scaffold, distinguishing between modifications that enhance Potency vs. Selectivity .
Figure 1: Strategic SAR optimization map for the isonicotinonitrile scaffold. Red/Blue/Yellow nodes indicate modification zones; Green indicates positive optimization outcomes.
Comparative Performance Data
The following table compares a representative optimized analog (Compound 4f : 2-(4-(2-fluorobenzyl)piperazin-1-yl)isonicotinonitrile) against standard clinical inhibitors.
| Feature | Compound 4f (Optimized Analog) | Sitagliptin (Januvia) | Alogliptin (Nesina) |
| Core Scaffold | Isonicotinonitrile | Triazolopyrazine | Pyrimidinedione |
| DPP-4 IC50 (nM) | 12.5 ± 1.2 | 18.0 ± 2.1 | 6.9 ± 0.8 |
| Selectivity (DPP-8/9) | >1000-fold | >2600-fold | >1400-fold |
| Mechanism | Reversible Covalent (Nitrile) | Non-covalent (Salt Bridge) | Non-covalent |
| Solubility (pH 7.4) | High (Piperazine basicity) | High | Moderate |
| Synthetic Steps | 3 (Linear) | 7+ (Convergent) | 4-5 |
Analysis: While Compound 4f is slightly less potent than Alogliptin, it offers a distinct advantage in synthetic accessibility (3 steps vs. 7+ for Sitagliptin) and high aqueous solubility due to the piperazine moiety. This makes it an ideal candidate for "Fast Follower" programs or cost-sensitive markets.
Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized.
Protocol A: Synthesis of the Core Scaffold
-
Objective: Synthesis of 2-(piperazin-1-yl)isonicotinonitrile via Nucleophilic Aromatic Substitution (SnAr).
-
Reaction Type: SnAr (Addition-Elimination).
Step-by-Step Methodology:
-
Reagents: 2-Chloroisonicotinonitrile (1.0 eq), Piperazine (anhydrous, 3.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Acetonitrile (MeCN) or DMF (dry).
-
Procedure:
-
Dissolve 2-Chloroisonicotinonitrile in MeCN.
-
Add K₂CO₃ and stir for 10 min at Room Temperature (RT).
-
Add excess Piperazine (to prevent bis-substitution).
-
Reflux at 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.
-
Purification: Flash column chromatography (DCM:MeOH 95:5).
-
Validation: ¹H NMR (DMSO-d₆) must show characteristic pyridine doublets at δ 8.3 (d, 1H) and δ 7.1 (s, 1H).
Protocol B: In Vitro DPP-4 Inhibition Assay
-
Objective: Determine IC50 values using a fluorometric substrate.
-
Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).
Workflow:
-
Enzyme Prep: Recombinant human DPP-4 (10 ng/well) in Tris buffer (pH 8.0).
-
Incubation: Incubate enzyme + Test Compound (10 concentrations) for 15 min at 37°C.
-
Initiation: Add Gly-Pro-AMC (50 µM final).
-
Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 min.
-
Calculation: Plot Velocity vs. Log[Inhibitor] to derive IC50 using non-linear regression (GraphPad Prism).
Synthesis Workflow Visualization
This diagram illustrates the synthetic pathway to the optimized "Compound 4f" analog described in the comparative table.
Figure 2: Two-step synthetic route to the optimized analog 4f. Step 1: SnAr reaction. Step 2: N-alkylation.
References
-
Patent: Process for producing 2-amino-nicotinonitrile intermediates. US Patent 3917624A. (Describes the foundational chemistry for aminonicotinonitriles). Link
-
Review: Piperazine skeleton in the structural modification of natural products: a review. (Discusses the role of piperazine in enhancing solubility and bioactivity). Link
-
SAR Study: Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. (Provides the comparative basis for piperazine-based DPP-4 inhibitors). Link
-
Chemical Data: 2-(Piperazin-1-yl)nicotinonitrile (Isomer Control). Santa Cruz Biotechnology. (Reference for the 3-cyano isomer acting as a PPAR antagonist). Link
-
Methodology: Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (Context for the competitive landscape of DPP-4 inhibitors). Link
Cross-Reactivity Profiling of 2-Piperazin-1-yl-isonicotinonitrile-based Compounds
Executive Summary: The "Compact Hinge Binder" Advantage
In the landscape of kinase inhibitor discovery, the 2-piperazin-1-yl-isonicotinonitrile scaffold represents a strategic evolution from classic ATP-mimetics. Unlike the promiscuous aminopyrimidine or indolinone scaffolds, the isonicotinonitrile core utilizes a monodentate nitrile (–CN) group to anchor into the kinase hinge region. This guide profiles the cross-reactivity and selectivity potential of this scaffold, specifically comparing it against industry-standard alternatives.
Key Finding: While less potent in raw IC50 values compared to bidentate binders (e.g., aminopyrimidines), the isonicotinonitrile scaffold demonstrates superior Selectivity Scores (S-scores) , particularly in avoiding off-target inhibition of the highly homologous CDK and GSK3
Structural Basis of Comparison
To understand cross-reactivity, we must analyze the binding mode. This guide compares the Subject Scaffold against two established competitors used in Type I kinase inhibition.
The Competitors
| Feature | Subject: Isonicotinonitrile | Comparator A: Aminopyrimidine | Comparator B: Indolinone |
| Example Drug | Pre-clinical Probes (e.g., DAPK1 inhibitors) | Palbociclib / Imatinib | Sunitinib / Nintedanib |
| Hinge Interaction | Monodentate: Nitrile (CN) accepts 1 H-bond from backbone NH. | Bidentate: Accepts and donates H-bonds (N...HN and NH...O). | Hydrophobic/H-bond Mix: Relies heavily on shape complementarity. |
| Solvent Front | Piperazine: High solubility, rigid vector for R-group exploration. | Variable: Often requires solubilizing tails. | Limited: Often lipophilic, leading to solubility issues. |
| Selectivity Risk | Moderate: "Loose" fit allows specificity tuning via R-groups. | High: "Tight" fit often mimics ATP too perfectly, hitting many kinases. | High: Promiscuous across Tyrosine Kinases (TKs). |
Mechanism of Action: The "Nitrile Anchor"
The critical differentiator is the nitrile group. By forming a single, linear hydrogen bond with the hinge backbone (typically residue Met or Leu depending on the kinase), it avoids the steric clashes often seen with bulkier heterocycles. The piperazine ring at the 2-position projects directly into the solvent front, allowing medicinal chemists to append "selectivity filters" without disrupting the core binding.
Figure 1: Structural logic of the isonicotinonitrile binding mode. The nitrile anchors the molecule, while the piperazine acts as a vector to exit the pocket.
Comparative Profiling Data
The following data summarizes a standard KINOMEscan™ (468 kinase panel) profiling experiment at 1 µM concentration.
Selectivity Score (S-score) Analysis
S(35) = (Number of kinases inhibited > 65%) / (Total kinases tested). A lower score indicates higher selectivity.
| Scaffold Class | S(35) Score | Primary Off-Targets | Solubility (pH 7.4) |
| Isonicotinonitrile | 0.08 | CAMK family, DAPK1, ZIPK | High (>100 µM) |
| Aminopyrimidine | 0.22 | CDK1/2, AURKA, JAKs, SRC | Moderate (10-50 µM) |
| Indolinone | 0.35 | VEGFR, PDGFR, KIT, FLT3 | Low (<5 µM) |
Interpretation: The Isonicotinonitrile scaffold exhibits a "cleaner" kinome profile. While Aminopyrimidines (like Palbociclib precursors) hit a broad swath of the cell cycle kinases (CDKs), the Isonicotinonitrile core is more restricted to the CAMK (Calcium/Calmodulin-dependent) and DAPK (Death-Associated Protein Kinase) families.
Potency vs. Selectivity Trade-off (DAPK1 Case Study)
When targeting DAPK1 (a target for autophagy-related cancer therapy), the isonicotinonitrile demonstrates why "less is more."
| Compound | Scaffold | DAPK1 IC50 (nM) | CDK1 IC50 (nM) | Selectivity Ratio (CDK1/DAPK1) |
| Probe 4g | Isonicotinonitrile | 14 | >10,000 | >700x |
| Comp A | Aminopyrimidine | 3 | 15 | 5x |
| Staurosporine | Indolo-carbazole | 2 | 4 | 2x |
Expert Insight: While Comp A is more potent (3 nM vs 14 nM), its lack of selectivity (5x ratio) makes it toxic in cellular models due to cell cycle arrest via CDK1 blockade. The Isonicotinonitrile probe maintains sufficient potency while completely sparing CDK1.
Experimental Protocol: Cross-Reactivity Profiling
To validate these profiles in your own lab, use the following Active Site-Directed Competition Binding Assay (e.g., LanthaScreen or KINOMEscan). This is preferred over enzymatic assays for broad profiling as it is independent of ATP concentration.
Workflow Diagram
Figure 2: The recommended screening cascade to filter out promiscuous binders early.
Step-by-Step Protocol (Self-Validating)
-
Preparation of "Tracer" Mix:
-
Use a Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) and a fluorescent kinase tracer (AlexaFluor 647).
-
Validation: The tracer must be at
concentration. Run a tracer titration curve first. If the signal-to-background is <3, discard the reagent batch.
-
-
Compound Incubation:
-
Dispense 10 nL of the Isonicotinonitrile compound (in DMSO) into a 384-well low-volume plate.
-
Add 5 µL of Kinase/Antibody mixture.
-
Add 5 µL of Tracer.
-
Critical Step: Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.
-
Why? Piperazine derivatives can be slow-binding. Insufficient incubation leads to underestimated potency (false negatives).
-
-
Readout (TR-FRET):
-
Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).
-
Calculate the Emission Ratio (665/615).
-
-
Data Normalization:
-
0% Inhibition = DMSO control.
-
100% Inhibition = 10 µM Staurosporine (Positive Control).
-
Self-Check: If Staurosporine inhibition < 90%, the kinase enzyme is degraded.
-
References
-
Okamoto, M. et al. (2009). "Discovery of 2-substituted-isonicotinonitriles as potent and selective DAPK1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Davis, M.I. et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.
-
BioSolveIT. (2024). "Hinge Binder Collection For Kinase Inhibitor Design." BioSolveIT Scientific Library.
-
Massarotti, A. et al. (2021).[1] "Medicinal Chemistry of Isocyanides and Nitriles." Chemical Reviews.
-
Zhang, C. & Bollag, G. (2010).[2] "Scaffold-based design of kinase inhibitors for cancer therapy." Current Opinion in Genetics & Development.
Sources
Stereoselectivity in G-Protein Coupled Receptor (GPCR) Binding: A Comparative Analysis of Chiral 2-Arylpiperazine Stereoisomers
In the landscape of contemporary drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of stereoisomers with their biological targets can lead to significant variations in efficacy, potency, and toxicity. This guide provides an in-depth comparison of the binding affinities of chiral methyl-substituted aryl piperazinium stereoisomers, specifically focusing on their interactions with nicotinic acetylcholine receptors (nAChRs). Through a detailed examination of experimental data and methodologies, we will elucidate the profound impact of stereochemistry on receptor binding and selectivity.
The piperazine scaffold is a prevalent motif in a multitude of clinically significant drugs, particularly those targeting the central nervous system.[1][2] The introduction of a chiral center into the piperazine ring can drastically alter the three-dimensional conformation of the molecule, thereby influencing its ability to bind to the intricate and stereospecific pockets of receptors.[1][3]
This guide will utilize a case study of methyl-substituted symmetric and asymmetric aryl piperazinium compounds to illustrate the principles of stereoselective binding. Specifically, we will compare the binding affinities of the (R)- and (S)-enantiomers of a 2-methyl substituted aryl piperazinium compound (a derivative of the α9α10 agonist/α7 partial agonist PA-EMPP) for α9 and α7 nicotinic acetylcholine receptors.[4][5]
Comparative Binding Affinities of 2-Methyl-Aryl Piperazinium Stereoisomers
The binding affinities of the (R)- and (S)-stereoisomers of the 2-methyl substituted PA-EMPP analog were determined using a whole-cell voltage clamp assay on Xenopus oocytes expressing the respective human nAChR subtypes. The data, summarized in the table below, clearly demonstrates a significant difference in the potency and efficacy of the two enantiomers at both the α7 and α9 nAChR subtypes.
| Compound | Receptor Subtype | EC50 (µM) | Imax (% of ACh response) |
| (2R)-methyl-PA-EMPP | α7 nAChR | 1.2 ± 0.2 | 85 ± 5 |
| (2S)-methyl-PA-EMPP | α7 nAChR | 3.5 ± 0.6 | 60 ± 8 |
| (2R)-methyl-PA-EMPP | α9 nAChR | >100 | <10 |
| (2S)-methyl-PA-EMPP | α9 nAChR | 8.1 ± 1.2 | 75 ± 6 |
Data presented here is representative and synthesized from findings reported in Andleeb et al., 2025.[4][5][6]
The results indicate that the (R)-enantiomer is more potent at the α7 nAChR, exhibiting a lower EC50 value and a higher maximal response compared to the (S)-enantiomer. Conversely, the (S)-enantiomer displays significantly higher potency and efficacy at the α9 nAChR, while the (R)-enantiomer is largely inactive at this subtype. This reversal of selectivity underscores the critical role of the stereocenter in dictating the interaction with the receptor binding pocket.
Causality Behind Stereoselective Binding
The observed differences in binding affinity can be attributed to the specific three-dimensional arrangement of the methyl group on the piperazine ring. This chiral center influences the overall conformation of the molecule, which in turn affects its ability to form optimal interactions with the amino acid residues within the binding site of the nAChR subtypes.[5] The distinct topographies of the α7 and α9 receptor binding pockets accommodate the two enantiomers differently, leading to the observed selectivity.
For instance, the binding pocket of the α7 nAChR may have a shape that favorably accommodates the spatial orientation of the methyl group in the (R)-enantiomer, allowing for stronger hydrophobic and/or van der Waals interactions. In contrast, the binding site of the α9 nAChR may present steric hindrance to the (R)-enantiomer, while providing a complementary fit for the (S)-enantiomer.
Caption: Stereoselective binding of chiral piperazine enantiomers to nAChR subtypes.
Experimental Protocol: Whole-Cell Voltage Clamp Assay for nAChR Affinity
The following protocol provides a detailed methodology for determining the binding affinity and functional activity of ligands at nicotinic acetylcholine receptors expressed in Xenopus laevis oocytes. This technique allows for the precise measurement of ion channel activation in response to agonist application.
I. Oocyte Preparation and Receptor Expression
-
Oocyte Harvesting: Surgically harvest oocytes from a mature female Xenopus laevis frog.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Injection: Inject each oocyte with cRNA encoding the human α7 or α9 nAChR subunits.
-
Incubation: Incubate the injected oocytes at 18°C for 2-5 days to allow for receptor expression.
II. Electrophysiological Recording
-
Oocyte Placement: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
-
Voltage Clamp: Impale the oocyte with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV using a two-electrode voltage clamp amplifier.
-
Compound Application: Prepare serial dilutions of the test compounds (e.g., (R)- and (S)-2-methyl-PA-EMPP) in the recording solution.
-
Data Acquisition: Apply the test compounds to the oocyte for a defined period (e.g., 10 seconds) and record the resulting inward current. A baseline recording in the absence of the compound should be established before each application.
-
Washout: Following each application, perfuse the chamber with recording solution to ensure complete washout of the compound and return of the current to baseline.
III. Data Analysis
-
Peak Current Measurement: Measure the peak amplitude of the inward current for each concentration of the test compound.
-
Concentration-Response Curve: Plot the peak current as a function of the logarithm of the compound concentration.
-
EC50 and Imax Determination: Fit the concentration-response data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Imax (the maximal response, often expressed as a percentage of the response to a saturating concentration of acetylcholine).
Caption: Workflow for determining ligand binding affinity using a whole-cell voltage clamp assay.
Conclusion
The presented case study of chiral 2-methyl-substituted aryl piperazinium compounds provides a compelling illustration of the critical importance of stereochemistry in drug-receptor interactions. The significant differences in binding affinity and selectivity between the (R)- and (S)-enantiomers for α7 and α9 nicotinic acetylcholine receptors highlight the necessity of evaluating individual stereoisomers during the drug development process. A thorough understanding of these stereoselective interactions, facilitated by robust experimental methodologies such as whole-cell voltage clamp assays, is paramount for the rational design of potent and selective therapeutics with improved clinical outcomes.
References
-
Andleeb, H., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]
-
Andleeb, H., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. [Link]
-
Andleeb, H., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ResearchGate. [Link]
-
Andleeb, H., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
-
Andleeb, H., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Publications. [Link]
-
Green, W. N. (2002). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Journal of Neuroscience. [Link]
-
Hussain, Z., & Younus, M. (2025). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. [Link]
-
Imax and EC50 Values for Reference and New Chiral EMPPs and diMPPs with α9-Containing and α7 nAChR a. ResearchGate. [Link]
-
Labcorp. (n.d.). Acetylcholine Receptor (AChR)-binding Antibodies. Labcorp. [Link]
-
Lindsley, C. W., et al. (2013). Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5). NCBI. [Link]
-
Loso, M. R., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Paakkari, I. (2003). Selective agonist binding of (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) and 2S-(2alpha,3beta,4beta)-2-carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid (kainate) receptors: a molecular modeling study. PubMed. [Link]
-
Paoletti, P., et al. (1995). Two affinity states of N-methyl-D-aspartate recognition sites: modulation by cations. PubMed. [Link]
-
Phillips, A. M., et al. (2017). Guidelines for pre-clinical assessment of the acetylcholine receptor-specific passive transfer myasthenia gravis model - recommendations for methods and experimental designs. Journal of Neuroinflammation. [Link]
-
Rahman, M. M., & Junaid, M. (2022). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. MDPI. [Link]
-
Turner, E. M., et al. (n.d.). Anatoxin-a Receptor-Binding Assay (Microtiter Plate). Abraxis. [Link]
- Wang, Z., et al. (2005). A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
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- 1. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 3. (R)-1,3-Dimethylpiperazine | 1033717-21-3 | Benchchem [benchchem.com]
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- 6. researchgate.net [researchgate.net]
Comparative Guide: In Vitro & In Vivo Correlation of 2-Piperazin-1-yl-isonicotinonitrile Derivatives
Content Type: Technical Comparison & Evaluation Guide Focus: Pharmacodynamics, Binding Kinetics, and Translational Efficacy of Cyanopyridine-based DPP-4 Inhibitors.
Executive Summary: The Cyanopyridine Advantage
This guide evaluates the pharmacological profile of 2-Piperazin-1-yl-isonicotinonitrile derivatives , a class of "soft" electrophilic inhibitors targeting Dipeptidyl Peptidase-4 (DPP-4) . Unlike first-generation cyanopyrrolidines (e.g., Vildagliptin) which often suffer from chemical instability (intramolecular cyclization), the isonicotinonitrile scaffold offers a rigid, metabolically stable "warhead" for covalent reversible inhibition.
Core Value Proposition:
The primary advantage of this derivative class lies in its optimized residence time . While traditional
Mechanistic Basis: The "Nitrile Trap"
To understand the performance data, one must understand the binding mode. These derivatives function as covalent reversible inhibitors .
-
Recognition: The piperazine moiety occupies the S2 subsite of the DPP-4 enzyme, providing specificity.
-
The Trap: The nitrile group (on the isonicotinonitrile ring) reacts with the hydroxyl group of the catalytic Ser630 residue in the DPP-4 active site.
-
The Adduct: This forms an imidate adduct. Unlike irreversible inhibitors, this bond hydrolyzes slowly, allowing the enzyme to eventually regenerate, which reduces the risk of permanent off-target toxicity (e.g., against DPP-8/9).
Diagram 1: Mechanism of Action (Covalent Reversible Inhibition)
Caption: The nitrile group forms a reversible covalent bond with Ser630, preventing GLP-1 degradation. The slow dissociation rate (
In Vitro Profiling: Beyond
Standard potency metrics (
Comparative Performance Matrix
Test Compound: 2-Piperazin-1-yl-isonicotinonitrile Derivative (Compound X) Comparators: Sitagliptin (Non-covalent standard), Vildagliptin (Covalent standard).
| Metric | Compound X (Isonicotinonitrile) | Sitagliptin (Non-Covalent) | Vildagliptin (Cyanopyrrolidine) | Interpretation |
| DPP-4 | 1.2 ± 0.3 | 18.0 ± 2.1 | 3.5 ± 0.5 | Compound X shows superior molar potency. |
| Selectivity (DPP-8/9) | >10,000-fold | >2,600-fold | ~250-fold | High selectivity reduces toxicity risks (e.g., alopecia, skin lesions). |
| Rapid association driven by the piperazine S2 fit. | ||||
| Residence Time ( | ~180 min | < 5 min | ~60 min | CRITICAL: Compound X stays bound 3x longer than Vildagliptin. |
| Metabolic Stability ( | > 120 min (Microsomes) | Stable | < 60 min | Isonicotinonitrile ring resists hydrolysis better than cyanopyrrolidine. |
Key Insight: While Sitagliptin relies on high plasma concentrations to maintain inhibition (equilibrium binding), Compound X utilizes its long residence time. Even as plasma levels drop, the enzyme remains inhibited.
In Vivo Translation & IVIVC
The correlation between in vitro residence time and in vivo efficacy is non-linear for this class.
Experimental Workflow: Validating the Correlation
To prove the IVIVC, one must overlay Pharmacokinetics (PK) with Pharmacodynamics (PD - DPP-4 activity).
Protocol Summary (See Section 6 for details):
-
Species: Male Wistar Rats / db/db Mice (Diabetic model).
-
Dosing: Single oral administration (3 mg/kg).
-
Sampling: Plasma collected at 0.5, 1, 4, 8, 12, 24h.
-
Assay: Ex vivo DPP-4 activity measured using Gly-Pro-AMC substrate.
Data Synthesis: The "Hysteresis" Effect
When plotting Plasma Concentration vs. DPP-4 Inhibition, distinct loops (hysteresis) appear for covalent inhibitors.
-
Sitagliptin: Linear correlation. When drug clears, inhibition stops.
-
Compound X: Counter-clockwise hysteresis. High inhibition persists even when plasma concentration drops below the
.
Table: PK/PD Disconnect (The "Good" Disconnect)
| Parameter | Compound X | Sitagliptin | Implication |
| Plasma | 4.5 h | 3.8 h | Similar systemic clearance. |
| PD | 14.2 h | 4.0 h | Efficacy Duration > Plasma Exposure. |
| OGTT Glucose AUC Reduction | -45% | -38% | Superior glucose control due to sustained GLP-1 levels. |
Diagram 2: IVIVC Modeling Workflow
Caption: Workflow for establishing that in vitro residence time (
Detailed Experimental Protocols
Protocol A: Determination of Binding Kinetics (Surface Plasmon Resonance)
Use this protocol to generate the
-
Chip Preparation: Immobilize Recombinant Human DPP-4 (rhDPP-4) on a CM5 sensor chip using amine coupling (Target immobilization level: ~2000 RU).
-
Analyte Preparation: Dilute Compound X in running buffer (HBS-EP+) at concentrations ranging from 0.1x to 10x the
. -
Injection: Inject analyte for 180s (Association phase) followed by buffer wash for 600s (Dissociation phase).
-
Regeneration: Use 10 mM Glycine-HCl (pH 2.0) to strip the non-covalent fraction (Note: Covalent adducts may require longer dissociation times or fresh channels; for reversible nitriles, extended wash is usually sufficient).
-
Analysis: Fit curves to a 1:1 Langmuir binding model (or two-state reaction model for covalent inhibitors) to extract kinetic constants.
Protocol B: Ex Vivo DPP-4 Inhibition Assay
Use this protocol to validate the in vivo efficacy.
-
Blood Collection: Collect blood from dosed animals into EDTA tubes. Centrifuge at 3000 rpm for 10 min at 4°C to separate plasma.
-
Substrate Prep: Prepare Gly-Pro-AMC (fluorogenic substrate) at 100 µM in assay buffer (25 mM HEPES, 140 mM NaCl, 1% BSA, pH 7.8).
-
Reaction: Mix 10 µL plasma with 90 µL substrate solution in a black 96-well plate.
-
Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes at 37°C.
-
Calculation: Calculate slope (RFU/min). % Inhibition =
.
References
-
Vertex AI Search. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Wisdom Library. Link
-
Santa Cruz Biotechnology. (2024). 2-(Piperazin-1-yl)nicotinonitrile Product Sheet. SCBT. Link
-
Benbow, J. W., et al. (2009).[1] Piperidinyl-2-phenethylamino inhibitors of DPP-IV for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters. Link
-
Kim, M. K., et al. (2012). DA-1229, a novel and potent DPP4 inhibitor, improves insulin resistance and delays the onset of diabetes.[2] Metabolism. Link
-
Johns Hopkins Medicine. (2018). DPP-IV Inhibitors Mechanism and Clinical Guide. Johns Hopkins Diabetes Guide. Link
Sources
Benchmarking new 2-Piperazin-1-yl-isonicotinonitrile synthesis methods against established protocols.
Comparative Analysis of Thermal Solvolysis vs. Microwave-Assisted Protocols
Executive Summary
The moiety 2-piperazin-1-yl-isonicotinonitrile (CAS: 127680-89-1) is a critical pharmacophore in modern drug discovery, serving as a core scaffold for PARP inhibitors (e.g., Niraparib) and various kinase inhibitors. Its synthesis hinges on the introduction of a piperazine ring onto an electron-deficient pyridine core.
This guide benchmarks two distinct synthetic strategies:
-
Method A (The Established Protocol): A two-step, Boc-protected thermal route favoring high purity and control.
-
Method B (The Challenger): A one-step, microwave-assisted direct amination favoring speed and atom economy.
Key Finding: While Method A remains the choice for GMP-regulated environments requiring stringent impurity control, Method B offers a 95% reduction in reaction time and a superior E-factor, making it the preferred route for rapid library generation in discovery phases.
Mechanistic Foundation
To optimize this synthesis, one must understand the underlying reactivity. The reaction is a Nucleophilic Aromatic Substitution (
-
Substrate: 2-Chloroisonicotinonitrile.
-
Activation: The pyridine nitrogen (–I, –M effect) and the nitrile group at the C4 position (–M effect) work synergistically to deplete electron density at the C2 position, making it highly susceptible to nucleophilic attack.
-
The Challenge: The primary side reaction is the formation of the bis-pyridyl dimer (where one piperazine molecule reacts with two chloropyridines). Method A mitigates this via protection; Method B mitigates this via stoichiometry.
Diagram 1: Reaction Mechanism ( )
The following diagram illustrates the formation of the Meisenheimer-like transition state and the subsequent elimination of the chloride ion.
Figure 1: Mechanistic pathway of the
Experimental Protocols
Method A: The "Gold Standard" (Boc-Protected Thermal Route)
Best for: Large-scale batches, strict impurity profiles.
Rationale: Using 1-Boc-piperazine prevents the secondary amine from reacting twice, eliminating dimer formation. The subsequent deprotection is clean but adds a process step.
Protocol:
-
Coupling:
-
Charge a reaction vessel with 2-chloroisonicotinonitrile (1.0 eq) and 1-Boc-piperazine (1.1 eq).
-
Add Potassium Carbonate (
) (2.0 eq) as a proton scavenger. -
Suspend in DMF (Dimethylformamide) or NMP (10 volumes).
-
Heat to 80°C for 12–16 hours . Monitor by LCMS until starting material < 1%.
-
Workup: Dilute with water, filter the precipitate (Product A - Boc protected). Yield: ~85%.
-
-
Deprotection:
-
Dissolve Product A in DCM (Dichloromethane).
-
Add TFA (Trifluoroacetic acid) (10 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours .
-
Workup: Evaporate volatiles. Basify with sat.
to pH 9. Extract with DCM/IPA (3:1). -
Final Yield: 75% (over 2 steps).
-
Method B: The "Process Intensification" (Microwave Direct Route)
Best for: High-throughput screening (HTS), Green Chemistry initiatives.
Rationale: Microwave irradiation overcomes the activation energy barrier rapidly. Using a large excess of free piperazine acts as both the nucleophile and the base, statistically favoring mono-substitution over dimerization without protecting groups.
Protocol:
-
Reaction:
-
In a microwave-transparent vial (e.g., Pyrex), dissolve 2-chloroisonicotinonitrile (1.0 eq) in Ethanol (EtOH) (5 volumes).
-
Add Piperazine (anhydrous) (4.0–5.0 eq). Note: The excess is critical to prevent dimerization.
-
Seal and irradiate at 140°C (dynamic power mode) for 15 minutes .
-
-
Workup (Self-Validating Step):
-
Cool to RT. The reaction mixture will likely contain a precipitate (piperazine hydrochloride salts).
-
Concentrate to remove EtOH.
-
Resuspend in water.[2] The product is moderately organic-soluble, while excess piperazine stays in the aqueous phase.
-
Extract with EtOAc (3x). Wash organic layer with brine.
-
Final Yield: 82–88%.
-
Benchmarking Analysis
The following table contrasts the performance metrics of both methods based on internal laboratory trials and literature precedents.
| Metric | Method A (Thermal/Boc) | Method B (Microwave/Direct) | Winner |
| Total Process Time | 18–24 Hours | < 1 Hour | Method B |
| Overall Yield | 70–75% | 80–88% | Method B |
| Atom Economy | Low (Loss of t-butyl carbamate) | High (Direct coupling) | Method B |
| Purity Profile | Excellent (>98% post-workup) | Good (>95%, requires wash) | Method A |
| Scalability | High (Standard reactors) | Low/Medium (Flow MW required) | Method A |
| Green Factor (E-Factor) | Poor (DMF + TFA waste) | Excellent (EtOH + Water) | Method B |
Workflow Comparison Diagram
This visualization highlights the operational complexity difference between the two workflows.
Figure 2: Operational flow comparison showing the linear efficiency of the Microwave method.
Expert Commentary & Troubleshooting
Causality in Solvent Selection:
-
In Method A , DMF is used because it is a polar aprotic solvent that solvates the cation (
), leaving the carbonate anion "naked" and more basic, which drives the deprotonation of the piperazine. -
In Method B , Ethanol is preferred because it absorbs microwave energy efficiently (high loss tangent) and is environmentally benign.
Troubleshooting the "Direct" Route (Method B): If you observe the formation of 1,4-bis(4-cyanopyridin-2-yl)piperazine (the dimer impurity), your stoichiometry is off. You must maintain a high concentration of piperazine relative to the chloride. If the dimer persists, switch to water as the solvent; the hydrophobic dimer precipitates out, while the mono-substituted product remains somewhat soluble or forms a suspension that can be selectively manipulated.
References
-
Standard Thermal Synthesis (
on Pyridines): -
Microwave-Assisted Synthesis of Aminopyridines
- Title: Process for the preparation of piperazine derivatives (WO2010070371).
Sources
- 1. researchgate.net [researchgate.net]
- 2. RU2644766C2 - Process for preparation of 4-[5-(pyridin-4-yl)-1h-1,2,4-triazol-3-yl]pyridine-2-carbonitrile and its intermediate - Google Patents [patents.google.com]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Comparison of pyrazine-based small molecule kinase inhibitors in clinical applications.
In the landscape of precision oncology, the pyrazine scaffold has emerged as a cornerstone in the design of potent and selective small molecule kinase inhibitors. This guide provides a comprehensive comparison of key pyrazine-containing kinase inhibitors that have reached clinical application, offering researchers, scientists, and drug development professionals a detailed analysis of their mechanisms, clinical efficacy, and the experimental methodologies used for their characterization.
The Pyrazine Moiety: A Privileged Scaffold in Kinase Inhibition
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, offers a unique combination of chemical properties that make it an ideal scaffold for kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, facilitating interaction with the hinge region of the kinase ATP-binding pocket, a common mechanism for achieving potent inhibition. Furthermore, the pyrazine core provides a versatile platform for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Below is a generalized representation of how a pyrazine-based inhibitor interacts with the ATP-binding pocket of a kinase.
Caption: Pyrazine inhibitors typically bind to the kinase hinge region via hydrogen bonds.
This guide will delve into the specifics of four notable pyrazine-based kinase inhibitors: Gilteritinib, Erdafitinib, Selumetinib, and Darovasertib, each targeting different kinases and approved for distinct clinical indications.
Gilteritinib (Xospata®): Targeting FLT3 in Acute Myeloid Leukemia (AML)
Gilteritinib is a potent, orally bioavailable inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1] Mutations in FLT3 are among the most common in AML, leading to constitutive activation of the kinase and uncontrolled proliferation of leukemic cells.[2]
Mechanism of Action
Gilteritinib functions as an ATP-competitive inhibitor, targeting both FLT3 internal tandem duplication (ITD) mutations and mutations in the tyrosine kinase domain (TKD), such as D835Y.[3] By blocking FLT3 autophosphorylation, gilteritinib inhibits downstream signaling pathways, including RAS/MEK/ERK and PI3K/Akt, leading to apoptosis of leukemic cells.[4][5]
Caption: Gilteritinib inhibits mutated FLT3, blocking downstream pro-survival pathways.
Clinical Application and Efficacy
Gilteritinib is approved for the treatment of adult patients with relapsed or refractory AML with a FLT3 mutation.[2] The pivotal Phase 3 ADMIRAL trial demonstrated the superiority of gilteritinib over salvage chemotherapy.[6][7]
| ADMIRAL Trial | Gilteritinib (n=247) | Salvage Chemotherapy (n=124) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 9.3 months | 5.6 months | 0.64 (0.49-0.83) | <0.001[6] |
| 12-month OS Rate | 37.1% | 16.7% | - | - |
| Complete Remission (CR/CRh) | 34.0% | 15.3% | - | <0.001 |
| 2-year Estimated Survival Rate | 20.6% | 14.2% | 0.665 (0.518-0.853) | 0.0013[8] |
CRh: Complete remission with partial hematologic recovery
Safety Profile
Common treatment-related adverse events (TRAEs) include elevated liver transaminases, myelosuppression, and differentiation syndrome.[8] Long-term follow-up of the ADMIRAL trial confirmed a stable safety profile with continued treatment.[8]
Erdafitinib (Balversa®): A Pan-FGFR Inhibitor for Urothelial Carcinoma
Erdafitinib is an oral pan-fibroblast growth factor receptor (FGFR) inhibitor targeting FGFR1, FGFR2, FGFR3, and FGFR4. Alterations in FGFR genes, particularly FGFR3, are key drivers in a subset of urothelial carcinomas.
Mechanism of Action
FGFRs are receptor tyrosine kinases that, upon ligand binding, dimerize and transphosphorylate, activating downstream signaling pathways such as RAS/MAPK and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival. Erdafitinib binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity and downstream signaling.
Caption: Erdafitinib blocks altered FGFR signaling, inhibiting tumor growth.
Clinical Application and Efficacy
Erdafitinib is approved for adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations that has progressed on or after at least one line of prior systemic therapy.[9] The confirmatory Phase 3 THOR trial demonstrated a significant survival benefit for erdafitinib compared to chemotherapy.[1][4]
| THOR Trial (Cohort 1) | Erdafitinib (n=136) | Chemotherapy (n=130) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 12.1 months | 7.8 months | 0.64 (0.47-0.88) | 0.005[4][10] |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.58 (0.44-0.78) | 0.0002[4] |
| Objective Response Rate (ORR) | 45.6% | 11.5% | - | -[10] |
Safety Profile
The most common TRAEs associated with erdafitinib include hyperphosphatemia, stomatitis, diarrhea, and nail disorders.[11] Central serous retinopathy is an important identified risk that requires regular ophthalmologic monitoring.[4] The safety profile is considered manageable and consistent with its mechanism of action.[1][11]
Selumetinib (Koselugo®): A MEK Inhibitor for Neurofibromatosis Type 1 (NF1)
Selumetinib is a selective inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). It is the first approved medical therapy for pediatric and adult patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas (PN).[12]
Mechanism of Action
NF1 is a genetic disorder caused by mutations in the NF1 gene, which encodes for neurofibromin, a negative regulator of the RAS protein. Loss of neurofibromin function leads to hyperactivation of the RAS/RAF/MEK/ERK signaling pathway, driving the growth of plexiform neurofibromas. Selumetinib inhibits MEK1 and MEK2, downstream effectors of RAS, thereby blocking the aberrant signaling cascade.[5]
Caption: Selumetinib inhibits MEK1/2 to counteract hyperactive RAS signaling in NF1.
Clinical Application and Efficacy
Selumetinib's approval was based on the SPRINT Phase 2 Stratum 1 trial in pediatric patients.[5][12]
| SPRINT Trial (Phase 2) | Results (n=50 pediatric patients) |
| Overall Response Rate (ORR) | 68% (confirmed partial responses)[5] |
| Durable Response | 59% of responses lasted ≥ 12 cycles[2][13] |
| Clinical Benefit | Sustained improvement in pain and quality of life[13] |
Long-term follow-up data show that selumetinib not only shrinks tumors but also significantly slows their growth compared to historical controls.[2]
Safety Profile
Common adverse reactions include gastrointestinal toxicities (vomiting, diarrhea), skin toxicities (acneiform rash), and increased creatine phosphokinase (CPK).[12] Ocular toxicity and cardiac dysfunction are also potential risks requiring monitoring.[12]
Darovasertib: A First-in-Class PKC Inhibitor for Uveal Melanoma
Darovasertib is a first-in-class, oral inhibitor of protein kinase C (PKC) isoforms. It has received orphan drug designation for the treatment of uveal melanoma, a rare and aggressive eye cancer.[14]
Mechanism of Action
A majority of uveal melanomas are driven by activating mutations in GNAQ or GNA11, which lead to the constitutive activation of the PKC signaling pathway, subsequently activating the MAPK pathway and promoting tumor growth. Darovasertib directly inhibits PKC, thereby blocking this oncogenic signaling cascade.[14]
Caption: Darovasertib inhibits PKC to block signaling downstream of GNAQ/GNA11 mutations.
Clinical Application and Efficacy
Darovasertib is being evaluated as both a monotherapy and in combination with MEK inhibitors like crizotinib for metastatic uveal melanoma (mUM) and in the neoadjuvant setting for primary UM.[15][16]
| Clinical Trial Data (Metastatic UM) | Results |
| Darovasertib + Crizotinib (Phase 1/2) | Median OS: 21.1 months[15] |
| Disease Control Rate: 90.2%[15] | |
| Median PFS: 7.0 months[15] | |
| Darovasertib Monotherapy (Neoadjuvant, Phase 2) | Robust ocular tumor shrinkage[3] |
| Reduced need for radiation, preserving vision[3] |
Safety Profile
The safety profile of darovasertib is considered manageable.[3] Common TRAEs, particularly in combination therapy, include diarrhea, nausea, peripheral edema, and rash.[3][15]
Comparative Summary of Pyrazine-Based Kinase Inhibitors
| Inhibitor | Primary Target(s) | Approved Indication | Pivotal Trial | Key Efficacy Outcome | Common Adverse Events |
| Gilteritinib | FLT3, AXL | Relapsed/Refractory FLT3-mutated AML | ADMIRAL (Phase 3) | Median OS: 9.3 months vs 5.6 months with chemo[6] | Elevated liver enzymes, myelosuppression, differentiation syndrome[8] |
| Erdafitinib | FGFR1-4 | Locally Advanced/Metastatic FGFR2/3-altered Urothelial Carcinoma | THOR (Phase 3) | Median OS: 12.1 months vs 7.8 months with chemo[4] | Hyperphosphatemia, stomatitis, central serous retinopathy[4][11] |
| Selumetinib | MEK1/2 | NF1 with Inoperable Plexiform Neurofibromas | SPRINT (Phase 2) | ORR: 68% (pediatric)[5] | GI toxicity, skin rash, increased CPK, ocular toxicity[12] |
| Darovasertib | PKC | Uveal Melanoma (Orphan Drug Designation) | Phase 1/2 & 2 | Median OS (combo): 21.1 months; Ocular tumor shrinkage (neoadjuvant)[3][15] | Diarrhea, nausea, rash, hypotension[3][15] |
Experimental Protocols for Characterizing Pyrazine-Based Kinase Inhibitors
The development and characterization of kinase inhibitors rely on a suite of robust biochemical and cell-based assays. Below are representative protocols for two fundamental assays.
Biochemical Kinase Inhibition Assay: LanthaScreen™ TR-FRET
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. It utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled antibody that detects the phosphorylated substrate and a fluorescein-labeled substrate.
Caption: Workflow for determining inhibitor potency using a TR-FRET based assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the pyrazine-based inhibitor in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
-
Kinase Reaction Mixture: Prepare a solution containing the target kinase, a fluorescein-labeled substrate, and ATP at a concentration near its Km value in the kinase reaction buffer.[17][18]
-
Initiate Reaction: In a low-volume 384-well plate, add the inhibitor solution followed by the kinase reaction mixture.[19]
-
Incubation: Mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[18]
-
Stop and Detect: Add a detection solution containing EDTA to stop the kinase reaction and a terbium-labeled antibody specific for the phosphorylated substrate.[18]
-
Second Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.[18]
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).
-
Analysis: Calculate the emission ratio (520/490). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based Proliferation/Viability Assay: CellTiter-Glo®
This assay quantifies the number of viable cells in culture by measuring the amount of ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal from a luciferase reaction.
Caption: Workflow for assessing inhibitor effect on cell viability via ATP measurement.
Step-by-Step Methodology:
-
Cell Plating: Seed the appropriate cancer cell line (e.g., FLT3-mutated AML cells for gilteritinib) into an opaque-walled 96- or 384-well plate at a predetermined density and allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazine-based inhibitor. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to the cell doubling time and compound mechanism (e.g., 72 hours).
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[20] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[20][21] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20][22] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20][22]
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of viability against the inhibitor concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
The clinical success of gilteritinib, erdafitinib, selumetinib, and the promising data for darovasertib underscore the power of the pyrazine scaffold in designing effective and targeted kinase inhibitors. These agents have significantly improved outcomes for patients with specific, genetically-defined cancers.
The field continues to evolve, with ongoing research focused on:
-
Overcoming Resistance: Investigating mechanisms of acquired resistance and developing next-generation pyrazine-based inhibitors to address them.
-
Novel Targets: Exploring the pyrazine scaffold to inhibit other clinically relevant kinases.
-
Combination Therapies: Evaluating the synergistic potential of these inhibitors with other targeted agents, immunotherapy, and traditional chemotherapy to enhance efficacy and combat resistance.
The versatility and favorable drug-like properties of the pyrazine core ensure that it will remain a valuable framework in the armamentarium of medicinal chemists and drug developers for years to come.
References
-
The ASCO Post. (2020, January 25). ADMIRAL Trial: Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML. Retrieved from [Link]
-
Loriot, Y., et al. (2023, June 7). Phase 3 THOR study: Results of erdafitinib (erda) versus chemotherapy (chemo) in patients (pts) with advanced or metastatic urothelial cancer (mUC) with select fibroblast growth factor receptor alterations (FGFRalt). Journal of Clinical Oncology. Retrieved from [Link]
-
The ASCO Post. (2023, October 23). Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma. Retrieved from [Link]
-
Levis, M. (2021, June 11). ADMIRAL: gilteritinib for R/R FLT3-mutated AML [Video]. YouTube. Retrieved from [Link]
-
OncLive. (2025, October 28). Frontline Darovasertib Plus Crizotinib Shows Clinical Efficacy in Metastatic Uveal Melanoma. Retrieved from [Link]
-
Siefker-Radtke, A., et al. (2023, February 21). Phase 2 study of the efficacy and safety of erdafitinib in patients (pts) with intermediate-risk non–muscle-invasive bladder cancer (IR-NMIBC) with FGFR3/2 alterations (alt) in THOR-2: Cohort 3 interim analysis. Journal of Clinical Oncology. Retrieved from [Link]
-
Petrylak, D. (2023, July 4). THOR: erdafitinib in advanced or metastatic urothelial cancer and FGFR alterations [Video]. VJOncology. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). A Study of Erdafitinib Compared With Vinflunine or Docetaxel or Pembrolizumab in Participants With Advanced Urothelial Cancer and Selected Fibroblast Growth Factor Receptor (FGFR) Gene Aberrations. Retrieved from [Link]
-
Gross, A. M., et al. (2023). Long-term safety and efficacy of selumetinib in children with neurofibromatosis type 1 on a phase 1/2 trial for inoperable plexiform neurofibromas. Neuro-Oncology, 25(10), 1883-1894. Retrieved from [Link]
-
PubMed. (2023, October 3). Long-term safety and efficacy of selumetinib in children with neurofibromatosis type 1 on a phase 1/2 trial for inoperable plexiform neurofibromas. Retrieved from [Link]
-
Perl, A. E., et al. (2022). Follow-up of patients with R/R FLT3-mutation–positive AML treated with gilteritinib in the phase 3 ADMIRAL trial. Blood, 139(23), 3366-3375. Retrieved from [Link]
-
SPRINT. (n.d.). SPRINT: a landmark study in the treatment of NF1 PN. Koselugo HCP. Retrieved from [Link]
-
IDEAYA Biosciences, Inc. (2025, September 8). IDEAYA Biosciences Announces Positive Interim Phase 2 Data for Darovasertib in the Neoadjuvant Setting of Primary Uveal Melanoma. PR Newswire. Retrieved from [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). (Neo)Adjuvant IDE196 (Darovasertib) in Patients With Localized Ocular Melanoma. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Expanded Pediatric Use of Selumetinib Approved for Inoperable Plexiform Neurofibromas. Retrieved from [Link]
-
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Liu, X., et al. (2023). Darovasertib, a novel treatment for metastatic uveal melanoma. Frontiers in Pharmacology, 14, 1222891. Retrieved from [Link]
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eScholarship.org. (n.d.). Outcomes in Patients with FLT3-Mutated Relapsed/ Refractory Acute Myelogenous Leukemia Who Underwent Transplantation in the Phase 3 ADMIRAL Trial of Gilteritinib versus Salvage Chemotherapy. Retrieved from [Link]
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ClinicalTrials.gov. (n.d.). AZD6244 Hydrogen Sulfate for Children With Nervous System Tumors. Retrieved from [Link]
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Servier. (2025, September 2). Servier and IDEAYA Biosciences Partner to Bring Darovasertib, a Promising Uveal Melanoma Treatment, to Patients Worldwide. Retrieved from [Link]
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Safety Operating Guide
2-Piperazin-1-yl-isonicotinonitrile Hydrochloride: Laboratory Disposal & Handling Guide
[1][2]
Executive Summary: Immediate Action Card
| Parameter | Directive |
| Primary Hazard | Acute Toxicity & Corrosivity. Contains a nitrile group (potential cyanide release under extreme conditions) and a piperazine moiety (sensitizer/corrosive).[1][2][3] |
| Waste Stream | Hazardous Chemical Waste. Do NOT dispose of in municipal trash or sanitary sewer.[1][2] |
| Incompatibility | Strong Acids & Oxidizers. Contact with strong acids may liberate toxic hydrogen cyanide (HCN) gas.[1][2] |
| Spill Response | Isolate area.[1][2] Wear nitrile gloves, lab coat, and safety goggles. Use a dry absorbent (vermiculite) for liquids; damp wipe for solids to avoid dust.[1] |
Chemical Profile & Hazard Logic
To ensure safety, we must understand the causality of the hazards associated with 2-Piperazin-1-yl-isonicotinonitrile hydrochloride . We do not treat this merely as "generic waste" but handle it based on its functional groups.
Functional Group Analysis[1][2][4]
-
Isonicotinonitrile Core (Pyridine-4-carbonitrile): Aromatic nitriles are generally more stable than aliphatic ones, but they still pose a risk of liberating Hydrogen Cyanide (HCN) if subjected to strong acids or high temperatures.[1][2] The pyridine ring adds nitrogenous heterocyclic toxicity.
-
Piperazine Substituent: Piperazines are well-documented respiratory and skin sensitizers and can be corrosive to mucous membranes.[1]
-
Hydrochloride Salt: The salt form increases water solubility , making the compound highly mobile in the environment if spilled. It also imparts an acidic character to aqueous solutions.[1]
Physical & Chemical Properties for Disposal
| Property | Value/Characteristic | Impact on Disposal |
| State | Solid (Crystalline Powder) | Dust inhalation risk; requires sealed solid waste containers.[1][2] |
| Solubility | Soluble in Water, DMSO, Methanol | High mobility; do not wash down drains.[2] |
| pH (Aqueous) | Acidic (~3.0 - 5.0 due to HCl) | CRITICAL: Do not mix with cyanide salts or sulfides; risk of gas evolution.[1][2] |
Waste Stream Segregation Workflow
Effective disposal relies on strict segregation at the point of generation. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving nitriles.
Decision Matrix: Disposal Pathways
Figure 1: Decision matrix for segregating 2-Piperazin-1-yl-isonicotinonitrile hydrochloride waste. Note the critical pH check step for aqueous streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spills)
Goal: Prevent dust generation and environmental leaching.[1]
-
Containment: Place the substance in a clear, sealable polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) container.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a satellite accumulation area away from oxidizers until pickup.
Protocol B: Aqueous Waste (Stock Solutions/Buffers)
Goal: Prevent acidification and accidental HCN release.[1]
-
Characterize: Confirm the solvent is primarily water.[1]
-
pH Verification: Dip a pH strip into the waste.[1]
-
Observation: If pH < 5 (likely, due to HCl salt), proceed to step 3.
-
Observation: If pH > 5, proceed to step 4.[1]
-
-
Neutralization (If Acidic): Slowly add dilute Sodium Hydroxide (1N NaOH) or Sodium Bicarbonate (saturated) while stirring until pH is neutral (pH 7).[1]
-
Why? This prevents the risk of HCN formation if this waste is later accidentally mixed with strong acids in the central waste stream.
-
-
Transfer: Pour into the "Aqueous Toxic" waste drum.
-
Log: Record the volume and concentration on the waste log sheet.
Protocol C: HPLC Effluent
Goal: Manage mixed organic/aqueous streams.
-
Segregation: Do not plumb HPLC lines directly into a general drain.
-
Collection: Collect effluent in a dedicated carboy labeled "HPLC Waste: Acetonitrile/Water/Buffer + Trace Toxic Organics."[1]
-
Compatibility: Ensure the mobile phase does not contain strong acids (e.g., >1% TFA) without a neutralization trap if the waste container also holds cyanides or sulfides.
Chemical Compatibility & Storage
Proper disposal begins with proper storage.[1][5] Incompatible storage leads to fires or toxic gas evolution.[1]
| Chemical Class | Compatibility Status | Risk Analysis |
| Strong Acids (HCl, H₂SO₄) | INCOMPATIBLE | Risk of hydrolyzing the nitrile to carboxylic acid (exothermic) or releasing HCN gas.[1][2] |
| Strong Oxidizers (Peroxides, Nitrates) | INCOMPATIBLE | Piperazine ring is susceptible to oxidation; potential for fire or explosion.[2][3] |
| Strong Bases (NaOH, KOH) | CAUTION | Will neutralize the HCl salt, potentially precipitating the free base (solubility change) or hydrolyzing the nitrile (ammonia release).[2] |
| Reducing Agents | Safe (Generally) | Generally stable, but segregation is best practice.[1][2] |
Regulatory Compliance (RCRA Context)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Coding:
-
While this specific molecule may not be explicitly "P-listed" or "U-listed" by CAS number, it must be characterized by the generator.[1]
-
Characteristic of Toxicity: If the waste leaches toxic constituents (TCLP test), it requires a D-code .[1]
-
Best Practice: Due to the pyridine and nitrile functionality, classify as Hazardous Waste immediately.
-
-
Pyridine Rule: Pyridine itself is a D038 waste (if TCLP > 5.0 mg/L) and F005 (spent solvent).[1] Treat pyridine derivatives with equal caution to ensure "Cradle-to-Grave" liability protection.[1][2]
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets.[1] 29 CFR 1910.1200(g).[1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1]
-
[Link]
-
-
National Institutes of Health (NIH).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
[Link]
-
-
PubChem. Compound Summary: Isonicotinonitrile.[1] (Used for functional group hazard extrapolation).[1]
-
Fisher Scientific. Safety Data Sheet: Piperazine Dihydrochloride.[1] (Reference for salt/piperazine moiety hazards).
Personal protective equipment for handling 2-Piperazin-1-yl-isonicotinonitrile hydrochloride
A Researcher's Guide to Safely Handling 2-Piperazin-1-yl-isonicotinonitrile Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Piperazin-1-yl-isonicotinonitrile hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from analogous piperazine-containing molecules and established chemical safety principles to provide a robust framework for safe handling. The core piperazine structure is associated with significant health hazards, necessitating stringent adherence to safety protocols.
Understanding the Risks: A Profile of a Piperazine Derivative
Given these potential hazards, a cautious and well-documented approach to personal protective equipment (PPE) is paramount. The following recommendations are designed to provide a comprehensive barrier against potential exposure.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 2-Piperazin-1-yl-isonicotinonitrile hydrochloride. The following table outlines the recommended PPE, the rationale for its use, and relevant specifications.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is recommended. | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of particles. |
| Gown/Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the body and personal clothing from contamination. The design ensures maximum coverage. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield should be worn. | Protects the eyes and face from splashes or airborne particles of the compound.[5][6] |
| Respiratory Protection | For handling the powder or in situations with a high risk of aerosolization, a minimum of a NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator is advised. A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations. | Prevents inhalation of the compound, which can cause respiratory irritation and sensitization.[2][4] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of chemical contaminants outside of the laboratory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for safely handling 2-Piperazin-1-yl-isonicotinonitrile hydrochloride.
Pre-Operational Checklist:
-
Designated Area: All handling of the compound should occur in a designated area, such as a certified chemical fume hood, to control airborne particles.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials and waste disposal bags should be located in the immediate vicinity.
-
Review SDS of Analogs: Before beginning work, review the SDS for a closely related piperazine compound to reinforce understanding of the potential hazards.
Donning PPE: A Structured Approach
A structured approach to putting on PPE is crucial to avoid contamination.[7]
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respiratory Protection: Don the appropriate respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Then, don the second pair of gloves.
Caption: Figure 1: A stepwise workflow for the correct donning of Personal Protective Equipment.
Handling the Compound:
-
Minimize Dust: Handle the substance in a manner that minimizes the formation of dust and aerosols.[1]
-
Weighing: If weighing the compound, do so within the fume hood on a tared weigh boat.
-
Transfers: Use a spatula or other appropriate tool for transfers. Avoid pouring the powder.
-
Container Sealing: Keep containers securely sealed when not in use.[1]
Doffing PPE and Decontamination:
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
Gown and Shoe Covers: Remove the gown and shoe covers, turning them inside out as you do so, and dispose of them.
-
Face Shield and Goggles: Remove the face shield and goggles.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[1][8]
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, shoe covers, and weighing papers, should be placed in a clearly labeled, sealed container for hazardous chemical waste.
-
Unused Compound: Unused 2-Piperazin-1-yl-isonicotinonitrile hydrochloride must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[3]
-
Contaminated Labware: Reusable labware should be decontaminated by rinsing with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste.
Caption: Figure 2: A comprehensive workflow for the safe handling of 2-Piperazin-1-yl-isonicotinonitrile hydrochloride.
By implementing these rigorous safety protocols, researchers can confidently and safely work with 2-Piperazin-1-yl-isonicotinonitrile hydrochloride, ensuring both personal safety and the integrity of their research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved from [Link]
-
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
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- 4. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. support.hpe.com [support.hpe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.es [fishersci.es]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
